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  • Product: Atecegatran
  • CAS: 433937-74-7

Core Science & Biosynthesis

Foundational

Technical Guide: Atecegatran Metoxil (AZD0837) vs. Dabigatran Etexilate

Mechanism of Action, Pharmacodynamics, and Experimental Validation Executive Summary This technical guide provides a comparative analysis of Atecegatran metoxil (AZD0837) , an investigational oral direct thrombin inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action, Pharmacodynamics, and Experimental Validation

Executive Summary

This technical guide provides a comparative analysis of Atecegatran metoxil (AZD0837) , an investigational oral direct thrombin inhibitor (DTI), and Dabigatran etexilate , the current clinical standard for oral DTI therapy.

While both compounds function as prodrugs targeting the catalytic site of Thrombin (Factor IIa), they exhibit distinct pharmacodynamic profiles. Atecegatran metoxil converts to its active moiety, AR-H067637 , which demonstrates a comparable affinity (


) for thrombin but a significantly higher potency in inhibiting thrombin-induced platelet aggregation compared to dabigatran.[1] This guide details the molecular mechanisms, metabolic pathways, and validated experimental protocols for assessing these anticoagulants.
Molecular Pharmacology & Mechanism of Action
2.1 Core Mechanism: Direct Thrombin Inhibition

Both Atecegatran and Dabigatran are univalent DTIs. Unlike bivalirudin (which binds both the active site and Exosite 1), these small molecules bind selectively to the active catalytic site of thrombin, blocking the cleavage of fibrinogen to fibrin.

  • Target: Serine protease Thrombin (Factor IIa).[1]

  • Binding Mode: Competitive, reversible inhibition at the catalytic triad (His57, Asp102, Ser195).

  • Effect: Inhibition of fluid-phase and clot-bound thrombin, preventing fibrin polymerization and thrombin-mediated platelet activation (via PAR-1 receptors).[1]

2.2 Prodrug Activation Pathways

Both agents require metabolic bioactivation.[1] Dabigatran etexilate relies heavily on ubiquitous esterases (CES1), while Atecegatran metoxil undergoes a similar esterase-mediated hydrolysis to form AR-H067637.[1]

Key Distinction:

  • Dabigatran: Hydrolysis of ethyl ester and carbamate groups.

  • Atecegatran (AZD0837): Hydrolysis of the methoxy-amide moiety to reveal the active amidine structure of AR-H067637.[1]

MetabolicPathway Prodrug_AZD Atecegatran Metoxil (AZD0837) [Inactive Prodrug] Inter_AZD Intermediate Metabolite (AR-H069927) Prodrug_AZD->Inter_AZD Esterase Hydrolysis (Intestine/Liver) Active_AZD AR-H067637 [Active Moiety] Inter_AZD->Active_AZD Bioconversion Prodrug_Dabi Dabigatran Etexilate [Inactive Prodrug] Active_Dabi Dabigatran [Active Moiety] Prodrug_Dabi->Active_Dabi CES1 / CES2 Hydrolysis

Figure 1: Comparative metabolic activation pathways.[1] AZD0837 proceeds through an intermediate (AR-H069927) to the active AR-H067637.[1]

Pharmacodynamic Comparison: The Data

The following table synthesizes in vitro potency data. Note the divergence in platelet aggregation inhibition, suggesting AR-H067637 may have superior efficacy in high-shear arterial thrombosis models.[1]

ParameterAtecegatran Active (AR-H067637)Dabigatran (Active)Clinical Implication
Target Thrombin (IIa)Thrombin (IIa)Anticoagulation
Binding Site Active Site (Catalytic)Active Site (Catalytic)Specificity

(Inhibition Constant)
2.0 – 4.0 nM 4.5 nM Comparable binding affinity.[1]
Platelet Aggregation (

)
~0.9 nM ~10 nM Atecegatran is ~11x more potent in inhibiting thrombin-induced platelet aggregation.[1]
Clearance Route Hepatobiliary (Bile) + RenalPredominantly Renal (80%)Atecegatran may offer a safer profile for patients with renal impairment.[1]
Reversibility ReversibleReversibleAllows for natural offset; Dabigatran has specific antidote (Idarucizumab).[1]
Experimental Protocols for Validation

To validate the mechanism and potency of Atecegatran metoxil vs. Dabigatran, the following self-validating experimental workflows are recommended.

4.1 Protocol A: Determination of

(Chromogenic Assay)

Objective: Quantify the binding affinity of the active moieties (AR-H067637 and Dabigatran) to human


-thrombin.[1]

Reagents:

  • Human

    
    -thrombin (0.1 nM final).[1]
    
  • Chromogenic Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

  • Preparation: Dilute AR-H067637 and Dabigatran in buffer (Range: 0.1 nM to 100 nM).

  • Incubation: Mix inhibitor with human

    
    -thrombin. Incubate for 10 min at 37°C to reach equilibrium.
    
  • Initiation: Add S-2238 substrate (

    
     approx. 3 µM; use at 
    
    
    
    ).[1]
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation: Fit rates to the Morrison equation for tight-binding inhibitors to derive

    
    , then correct for substrate competition:
    
    
    
    
    [1]
4.2 Protocol B: Thrombin-Induced Platelet Aggregation (LTA)

Objective: Assess the functional impact of thrombin inhibition on cellular hemostasis.[1] This assay highlights the potency difference between the two drugs.

Reagents:

  • Fresh human Platelet-Rich Plasma (PRP).[1]

  • Agonist: Thrombin (0.1 U/mL threshold dose).[1]

  • Control: TRAP-6 (PAR-1 peptide) to verify receptor integrity.[1]

Workflow:

  • Isolation: Centrifuge whole citrated blood (200g, 15 min) to obtain PRP.[1]

  • Pre-incubation: Incubate PRP with vehicle, AR-H067637, or Dabigatran (0.5 nM – 50 nM) for 5 minutes at 37°C.

  • Activation: Add Thrombin (0.1 U/mL) under constant stirring (1000 rpm).

  • Detection: Measure light transmission (% aggregation) over 5 minutes using an aggregometer.

  • Analysis: Plot % Maximal Aggregation vs. Log[Inhibitor]. Calculate

    
    .
    

ExperimentalWorkflow cluster_Ki Protocol A: Ki Determination cluster_LTA Protocol B: Platelet Aggregation Start Start: Active Moiety Preparation StepA1 Incubate with Thrombin (10 min, 37°C) Start->StepA1 StepB1 Isolate PRP Start->StepB1 StepA2 Add Chromogenic Substrate (S-2238) StepA1->StepA2 StepA3 Measure Vmax (405nm) StepA2->StepA3 ResultA Calculate Ki (Morrison Equation) StepA3->ResultA StepB2 Incubate with Inhibitor (5 min) StepB1->StepB2 StepB3 Add Thrombin (0.1 U/mL) StepB2->StepB3 ResultB Determine IC50 (Light Transmission) StepB3->ResultB

Figure 2: Parallel experimental workflows for biochemical (


) and functional (

) validation.
Pharmacokinetic Differentiators & Safety

The primary clinical differentiator lies in the clearance mechanisms.

  • Dabigatran:

    • Clearance: ~80% renal excretion of unchanged drug.[2]

    • Risk: Accumulation in patients with renal insufficiency (CrCl < 30 mL/min), increasing bleeding risk.

  • Atecegatran (AZD0837):

    • Clearance: Metabolites (AR-H069927 and AR-H067637) are recovered significantly in bile , indicating a hepatobiliary clearance route.[1]

    • Advantage: Potentially wider safety margin in elderly patients with declining renal function.

    • Historical Context: While Ximelagatran (predecessor) caused liver injury, AZD0837 was designed to mitigate this, though it remained an investigational compound and did not reach broad market approval like Dabigatran.

References
  • Direct Thrombin Inhibitors: A Head-to-Head In Vitro Potency Comparison. BenchChem. Link[1]

  • Atecegatran metoxil (AZD0837) | Anticoagulant. MedChemExpress.[1] Link

  • Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism. European Heart Journal, 2009.[3] Link

  • Determination of the thrombin inhibitor AZD0837 and its metabolites in human bile. Journal of Chromatography B, 2012. Link

  • Dabigatran Etexilate: A Novel Oral Direct Thrombin Inhibitor. Clinical Pharmacokinetics, 2008.[2] Link

Sources

Exploratory

Technical Monograph: AR-H067637 Selective Reversible Direct Thrombin Inhibitor

Executive Summary & Molecular Identity AR-H067637 (also identified in literature as the active form of Atecegatran ) is a potent, selective, competitive, and reversible direct thrombin inhibitor (DTI). It represents the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

AR-H067637 (also identified in literature as the active form of Atecegatran ) is a potent, selective, competitive, and reversible direct thrombin inhibitor (DTI). It represents the pharmacologically active moiety generated via the bioconversion of the oral prodrug AZD0837 .[1]

Unlike Vitamin K antagonists (which inhibit factor synthesis) or heparin (which requires antithrombin III), AR-H067637 binds directly to the active catalytic site of thrombin (Factor IIa). Its structural design allows it to inhibit both free fluid-phase thrombin and clot-bound thrombin , a critical differentiator in preventing thrombus propagation in high-risk environments like atrial fibrillation or venous thromboembolism.

Chemical Classification
  • Role: Direct Thrombin Inhibitor (DTI)[2]

  • Binding Mode: Reversible, Competitive

  • Prodrug Source: AZD0837 (Atecegatran metoxil)[3]

  • Key Structural Feature: Peptidomimetic small molecule designed to interact with the S1 specificity pocket of thrombin.

Pharmacological Mechanism of Action (MOA)

The Thrombin Target

Thrombin is the final effector serine protease in the coagulation cascade. It converts soluble fibrinogen into insoluble fibrin strands and activates platelets via Protease-Activated Receptors (PARs).

Binding Kinetics

AR-H067637 exhibits rapid association and dissociation kinetics.

  • Active Site Targeting: It binds to the catalytic site of the thrombin molecule, specifically engaging the S1 specificity pocket .

  • Selectivity: It demonstrates high selectivity for thrombin over other serine proteases (e.g., Factor Xa, Plasmin, tPA), with the notable exception of trypsin, a common feature among synthetic DTIs.

  • Reversibility: Unlike irreversible inhibitors (e.g., covalent binders), AR-H067637 establishes an equilibrium. This reversibility is a safety feature, theoretically allowing for a more predictable return to hemostasis upon drug cessation compared to irreversible agents.

Pathway Visualization

The following diagram illustrates the intervention point of AR-H067637 within the coagulation cascade and its bioconversion pathway.

CoagulationPathway AZD0837 AZD0837 (Prodrug) Oral Administration Metabolism Bioconversion (Esterase/CYP Pathways) AZD0837->Metabolism In vivo AR_H067637 AR-H067637 (Active) Direct Thrombin Inhibitor Metabolism->AR_H067637 Thrombin Thrombin (Factor IIa) Active Serine Protease AR_H067637->Thrombin Reversible Inhibition (Ki = 2-4 nM) Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Activated by Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelets Platelet Activation (PAR-1/PAR-4) Thrombin->Platelets Signaling Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Caption: Bioconversion of AZD0837 to AR-H067637 and subsequent inhibition of Thrombin-mediated fibrin generation and platelet activation.

Key Physicochemical & Biological Properties[6][8]

The following data aggregates findings from biochemical assays and pre-clinical characterization (Deinum et al., 2009).

PropertyValue / CharacteristicContext
Inhibition Constant (

)
2.0 – 4.0 nM Human

-thrombin (Competitive Inhibition)
IC50 (Platelet Aggregation) 0.9 nM Thrombin-induced aggregation
IC50 (Clotting Plasma) 0.6

M
Inhibition of free thrombin generation
Selectivity >1000-fold vs FXa, PlasminHighly selective; minor activity vs Trypsin
Binding Stoichiometry 1:1Interaction with Thrombin active site
Prodrug AZD0837AR-H067637 is the active metabolite
Elimination Renal & BiliaryInvolves P-gp and MATE1 transporters

Experimental Protocols for Researchers

Protocol A: Chromogenic Substrate Inhibition Assay

Objective: Determine the inhibitory constant (


) of AR-H067637 against human 

-thrombin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc. 0.1 nM).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Inhibitor: AR-H067637 (serial dilutions: 0.1 nM to 100 nM).

Workflow:

  • Preparation: Dilute AR-H067637 in buffer. Prepare 8 concentration points.

  • Incubation: Mix 50

    
    L of Thrombin solution with 50 
    
    
    
    L of inhibitor solution in a 96-well microplate. Incubate for 10 minutes at 37°C to reach equilibrium.
  • Initiation: Add 100

    
    L of S-2238 substrate (at 
    
    
    
    concentration).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit data to the Morrison equation for tight-binding inhibitors to calculate
    
    
    .
Protocol B: Thrombin Generation Assay (TGA) in Plasma

Objective: Assess the anticoagulant potency in a physiological milieu (Calibrated Automated Thrombogram).

Workflow Visualization:

TGA_Protocol Sample Platelet Poor Plasma + AR-H067637 Trigger Add Trigger (Tissue Factor + Phospholipids) Sample->Trigger Substrate Add Fluorogenic Substrate + Ca2+ Trigger->Substrate Measure Measure Fluorescence (390ex/460em) Substrate->Measure Output Calculate ETP (Endogenous Thrombin Potential) Measure->Output

Caption: Workflow for Thrombin Generation Assay (TGA) to measure AR-H067637 potency.

Critical Steps:

  • Spiking: Spike AR-H067637 into pooled normal human plasma at concentrations ranging from 0.05

    
    M to 2.0 
    
    
    
    M.
  • Triggering: Use a low concentration of Tissue Factor (1-5 pM) to initiate the extrinsic pathway.

  • Readout: The primary metric is the Endogenous Thrombin Potential (ETP) (area under the curve). AR-H067637 should show a dose-dependent reduction in ETP and peak thrombin height, with a prolongation of the lag time.

Clinical & Translational Insights

Efficacy vs. Bleeding Risk

In Phase II clinical trials (e.g., for Atrial Fibrillation), the prodrug AZD0837 (converting to AR-H067637) demonstrated comparable efficacy to Vitamin K antagonists.

  • Advantage: The reversible nature of AR-H067637 allows for a "predictable anticoagulant effect" without the need for routine INR monitoring.

  • Observation: At high concentrations (plasma levels

    
     1 
    
    
    
    M), bleeding time increases, but the therapeutic window is generally considered wider than that of heparin.
Pharmacokinetic Challenges

While the inhibitor itself is potent, the development of the prodrug AZD0837 faced hurdles related to:

  • Metabolic Stability: Interaction with CYP3A4 inhibitors (e.g., ketoconazole) significantly altered plasma exposure.[1]

  • Safety Signals: Increases in serum creatinine and potential liver enzyme elevations (ALT) were observed in long-term dosing studies, leading to the discontinuation of AZD0837 development by AstraZeneca in 2010.

Scientist's Note: When using AR-H067637 in preclinical models, be aware that it is often supplied as a TFA salt (Atecegatran TFA). Ensure you correct for the salt weight when calculating molarity for


 determination.

References

  • Deinum, J., et al. (2009).[2] Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637.[2] Thrombosis and Haemostasis. 101(6): 1051-1060.

  • Lip, G.Y., et al. (2009). Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation. Journal of the American College of Cardiology.

  • Elg, M., et al. (2009). Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats. Thrombosis Research.[4]

  • Guide to Pharmacology. AR-H067637 Ligand Page. IUPHAR/BPS.

Sources

Foundational

Binding affinity Ki of AR-H067637 for human alpha-thrombin

The Precision of Inhibition: A Technical Whitepaper on the Binding Affinity ( ) of AR-H067637 for Human -Thrombin Executive Summary Direct thrombin inhibitors (DTIs) represent a cornerstone in the management of thromboem...

Author: BenchChem Technical Support Team. Date: March 2026

The Precision of Inhibition: A Technical Whitepaper on the Binding Affinity ( ) of AR-H067637 for Human -Thrombin

Executive Summary

Direct thrombin inhibitors (DTIs) represent a cornerstone in the management of thromboembolic disorders. AR-H067637, the active bioconversion product of the oral prodrug AZD0837, is a highly selective, reversible, and competitive inhibitor of

. This technical guide explores the thermodynamic and kinetic binding profile of AR-H067637, detailing the causality behind its rapid-binding mechanism (

= 2–4 nM) and providing self-validating experimental protocols for scientists evaluating serine protease inhibitors.

Mechanistic Causality: The Role of Rapid Binding and Reversibility

Effective inhibition of the coagulation cascade requires that the binding of the inhibitor to thrombin is rapid, preventing the explosive positive-feedback conversion of prothrombin into active thrombin. AR-H067637 achieves this through a high association rate constant (


), making it a .

Unlike irreversible inhibitors that permanently acylate the active site (S195), AR-H067637 interacts reversibly. This reversibility is a critical pharmacological design choice: it ensures antithrombotic efficacy while maintaining a predictable pharmacokinetic clearance profile, thereby mitigating the risk of uncontrolled bleeding. Furthermore, AR-H067637 is equally effective at inhibiting both free thrombin in the fluid phase and, a distinct advantage over indirect inhibitors like heparin, which cannot access fibrin-bound thrombin.

Coagulation Prothrombin Prothrombin (Factor II) Thrombin Active α-Thrombin (Factor IIa) Prothrombin->Thrombin Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization AZD0837 AZD0837 (Prodrug) AR AR-H067637 (Active Inhibitor) AZD0837->AR Bioconversion AR->Thrombin Competitive Inhibition (Ki = 2-4 nM)

Mechanism of α-thrombin inhibition by AR-H067637 in the coagulation cascade.

Quantitative Profiling of Target Binding Affinity

The binding affinity (


) of an inhibitor defines the concentration required to occupy 50% of the enzyme's active sites at equilibrium. AR-H067637 demonstrates a potent 

of 2–4 nM against human

-thrombin. When compared to other clinical DTIs such as dabigatran, AR-H067637 exhibits comparable to slightly superior potency in direct enzyme inhibition, but significantly higher potency in inhibiting 1[1].
Table 1: Comparative In Vitro Potency Profile
ParameterAR-H067637DabigatranReference
Thrombin Inhibition (

)
2–4 nM4.5 nM[1],[2]
Thrombin-Induced Platelet Aggregation (

)
0.9 nM10 nM,[1]
Plasma

(Ecarin Clotting Time, ECT)
220 nMN/A
Plasma

(Thrombin Clotting Time, TCT)
93 nMN/A
Thrombus Size Inhibition (

, Venous Model)
0.13 μMN/A

Experimental Methodologies: Self-Validating Systems for Determination

To accurately determine the


 of a rapid-binding inhibitor, steady-state Michaelis-Menten kinetics are often insufficient, as they may mask the true pre-steady state association dynamics. As a Senior Application Scientist, I recommend an orthogonal approach combining Surface Plasmon Resonance (SPR) for direct thermodynamic measurement and pre-steady state chromogenic assays for functional validation,[3].

Workflow Immob 1. Immobilize α-Thrombin Inject 2. Inject AR-H067637 Immob->Inject SPR 3. Record SPR Sensorgrams Inject->SPR Calc 5. Calculate Ki (2-4 nM) SPR->Calc KD Kin 4. Pre-steady State Kinetics Kin->Calc Cleavage Rate

Workflow for determining binding affinity using SPR and kinetic assays.

Protocol A: Surface Plasmon Resonance (Biacore) Binding Kinetics

Objective: Label-free, real-time determination of


, 

, and

(which approximates

for competitive inhibitors). Causality: SPR allows us to decouple the equilibrium constant into its kinetic components. A low

could be driven by an exceptionally fast

or a very slow

. Understanding this ratio is critical for predicting the drug's residence time on the target[3].

Step-by-Step Workflow:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject human

    
    -thrombin (diluted in sodium acetate, pH 4.5) to achieve an immobilization level of ~1000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.
    Causality: Covalent amine coupling ensures the ligand is irreversibly attached, preventing baseline drift during multiple analyte injections.
    
  • Analyte Preparation: Prepare a serial dilution of AR-H067637 (e.g., 0.5 nM to 50 nM) in running buffer (HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Surfactant P20).

  • Injection: Inject the AR-H067637 series over the active flow cell and a blank reference flow cell at a high flow rate (e.g., 50 μL/min) for 120 seconds, followed by a 300-second dissociation phase. Causality: A high flow rate minimizes mass transport limitation, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Subtract the reference flow cell data and blank buffer injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .

Self-Validation Mechanism: The system validates itself via the reference flow cell, which actively subtracts bulk refractive index shifts and non-specific binding. Furthermore, injecting a known reference standard (e.g., melagatran) at the beginning and end of the experiment ensures the immobilized thrombin has not denatured over the course of the run.

Protocol B: Pre-Steady State Chromogenic Kinetic Assay

Objective: Functional determination of the inhibition constant (


) using a competitive substrate.
Causality:  Because AR-H067637 is a rapid-binding inhibitor, the enzyme-inhibitor complex forms almost instantaneously. Continuous monitoring immediately upon mixing captures the transient phase where the inhibitor and substrate compete for the active site.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare human

    
    -thrombin (final concentration ~0.5 nM) and the chromogenic substrate S-2238 (at concentrations ranging from 0.5 to 5 times its 
    
    
    
    ) in assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% PEG 8000).
  • Reaction Initiation: In a microplate reader equipped with rapid injection capabilities, simultaneously add thrombin to wells containing mixtures of S-2238 and varying concentrations of AR-H067637 (0.5 nM to 20 nM).

  • Continuous Monitoring: Immediately measure the change in absorbance at 405 nm every 2 seconds for 10 minutes. Causality: Cleavage of S-2238 releases p-nitroaniline (pNA), which absorbs strongly at 405 nm. The rate of pNA generation is directly proportional to the amount of free, uninhibited thrombin[1].

  • Kinetic Modeling: Plot the initial velocities (

    
    ) against inhibitor concentration. Use the Cheng-Prusoff equation or global non-linear regression for competitive inhibition to calculate the 
    
    
    
    .

Self-Validation Mechanism: The assay includes a "Thrombin + Substrate Only" control to establish


 and a "Substrate Only" control to rule out auto-hydrolysis. The 

calculation is self-validated by testing across multiple substrate concentrations; if the inhibition is purely competitive, the calculated

will remain constant regardless of the substrate concentration used.

Pharmacological Translation

The biochemical potency of AR-H067637 translates predictably into physiological anticoagulant effects. In plasma coagulation assays, AR-H067637 prolongs clotting times in a concentration-dependent manner. The Ecarin Clotting Time (ECT) and Thrombin Clotting Time (TCT) are particularly sensitive to direct thrombin inhibitors, yielding plasma


 values of 220 nM and 93 nM, respectively. In vivo, this translates to a at plasma concentrations of 0.13 μM (venous) and 0.55 μM (arterial) in rat models, achieving antithrombotic efficacy without significantly increasing bleeding times at therapeutic doses.

Conclusion

The binding affinity (


 = 2–4 nM) of AR-H067637 for human 

-thrombin highlights its profile as a potent, rapid-binding, and reversible direct thrombin inhibitor. By employing orthogonal, self-validating methodologies like SPR and pre-steady state kinetics, researchers can confidently map the thermodynamic and functional landscape of such inhibitors, bridging the gap between molecular binding events and clinical antithrombotic efficacy.

References

  • Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats.Thieme Connect.
  • Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637.Thieme Connect.
  • Binding of low-affinity thrombin inhibitors, KD 70-885 nM, to immobilized human α-thrombin by BIACORE.ResearchGate.
  • Direct Thrombin Inhibitors: A Head-to-Head In Vitro Potency Comparison of Atecegatran Metoxil and Dabigatran.BenchChem.
  • Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects.ResearchGate.

Sources

Exploratory

Metabolic Conversion Pathway of AZD0837 to AR-H067637: A Comprehensive Technical Guide

Executive Summary & Rationale The development of direct thrombin inhibitors (DTIs) has historically been bottlenecked by the highly basic nature of their active amidine pharmacophores, which severely limits intestinal me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of direct thrombin inhibitors (DTIs) has historically been bottlenecked by the highly basic nature of their active amidine pharmacophores, which severely limits intestinal membrane permeability and oral bioavailability. To circumvent this, the prodrug strategy is frequently employed. AZD0837 (atecegatran metoxil) is a prime example of this rational drug design.

By masking the highly basic amidine group as an N-hydroxylated amidoxime ester, AZD0837 achieves an oral bioavailability of 22–52%[1]. However, pharmacological efficacy relies entirely on a highly specific, two-step bioconversion pathway to yield the active moiety, AR-H067637 . This whitepaper dissects the enzymatic kinetics, hepatobiliary disposition, and the self-validating experimental workflows required to study this unique metabolic activation.

Mechanistic Pathway of Bioconversion

The metabolic activation of AZD0837 is not mediated by standard cytochrome P450 (CYP) oxidation in the endoplasmic reticulum. Instead, it requires a specialized mitochondrial enzyme system.

  • Prodrug Hydrolysis (AZD0837 → AR-H069927): Following intestinal absorption, the metoxil ester group of AZD0837 is rapidly cleaved by ubiquitous carboxylesterases. This hydrolysis yields the intermediate metabolite, AR-H069927 , an N-hydroxylated amidine (amidoxime).

  • Amidoxime Reduction (AR-H069927 → AR-H067637): The critical activation step is the reduction of the amidoxime to the active amidine (AR-H067637). This reaction is catalyzed by the amidoxime reductase system , which is exclusively localized to the outer mitochondrial membrane (OMM)[2]. This complex relies on the synergistic activity of cytochrome b5 type B (CYB5B) and the molybdenum cofactor sulfurase C-terminal domain-containing protein 2 (MOSC2) , utilizing NADH as an electron donor[2].

MetabolicPathway AZD AZD0837 (Prodrug / Atecegatran metoxil) Int AR-H069927 (Amidoxime Intermediate) AZD->Int Esterases (Hydrolysis) Clear Biliary Excretion (Feces) AZD->Clear CYP3A4 (Metabolic Clearance) Act AR-H067637 (Active Amidine) Int->Act Amidoxime Reductase (MOSC2 / CYB5B) Act->Clear Transporters (P-gp, MATE1, OCT1)

Figure 1: Bioconversion pathway of AZD0837 to AR-H067637 and hepatobiliary clearance.

Pharmacological Profile & Hepatobiliary Disposition

Once activated, AR-H067637 acts as a highly potent, competitive, and reversible inhibitor of α-thrombin. However, its pharmacokinetic profile is heavily dictated by active hepatobiliary transport.

Clinical investigations using duodenal aspiration revealed a massive bile-to-plasma AUC ratio of ~75 for the active form, indicating robust active efflux into the bile[3]. In vitro profiling confirms that AR-H067637 is a high-affinity substrate for P-glycoprotein (P-gp) , Multidrug and Toxin Extrusion 1 (MATE1) , and Organic Cation Transporter 1 (OCT1) [3]. Co-administration with ketoconazole (a dual CYP3A4 and P-gp inhibitor) roughly doubles the plasma exposure of the active form due to the blockade of these canalicular transporters[3].

Quantitative Data Summary
ParameterValueClinical / Mechanistic Significance
Target Affinity (Ki) 2–4 nMHighly potent, competitive inhibition of α-thrombin.
IC50 (Platelet Aggregation) 0.9 nMEffectively blocks thrombin-induced glycoprotein IIb/IIIa exposure.
Oral Bioavailability 22–52%Prodrug formulation successfully overcomes poor absorption of amidines[1].
Plasma Half-life (t1/2) ~9.3 hoursSupports extended-release formulations for once-daily dosing[1].
Bile-to-Plasma AUC Ratio ~75Indicates massive active hepatobiliary concentration and efflux[3].
Primary Transporters P-gp, MATE1, OCT1Susceptible to drug-drug interactions (e.g., via ketoconazole)[3].

Experimental Workflows & Protocols

To rigorously evaluate the metabolism and disposition of AZD0837, standard microsomal stability assays are fundamentally inadequate. Because the MOSC2/CYB5B system resides on the mitochondria, researchers must isolate the outer mitochondrial membrane (OMM). The following protocols establish a self-validating system for tracking this pathway.

Protocol 1: In Vitro Amidoxime Reductase Activity Assay
  • Causality & Rationale: Standard liver microsomes (endoplasmic reticulum) lack MOSC2. Using standard microsomes will result in a false-negative for AR-H069927 turnover. OMM isolation and NADH supplementation are strictly required to reconstitute the physiological electron transport chain driving this reduction[2].

Step-by-Step Methodology:

  • OMM Isolation: Homogenize hepatic tissue and isolate the mitochondrial pellet (10,000 × g). Swell mitochondria in hypotonic buffer and subject to sucrose gradient ultracentrifugation to isolate the OMM fraction.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM phosphate buffer (pH 6.3), 0.25 µg of purified OMM protein, and 20 µM of the intermediate substrate (AR-H069927).

  • Equilibration: Pre-incubate the mixture at 37°C for 2 minutes.

  • Initiation: Add 250 µM NADH to initiate the MOSC2/CYB5B-mediated reduction. Incubate for exactly 20 minutes at 37°C.

  • Termination: Quench the reaction by adding 100 µL of ice-cold acetonitrile containing 1% (v/v) acetic acid. This precipitates proteins and stabilizes the highly basic amidine product.

  • Quantification: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via HPLC (detection at 229 nm) using an isocratic mobile phase of 0.1% acetic acid and 3.8 mM ammonium acetate containing 18% acetonitrile[2].

Workflow Step1 Step 1: Subcellular Fractionation Isolate Outer Mitochondrial Membrane (OMM) Step2 Step 2: Incubation Mixture 0.25 µg OMM + 20 µM AR-H069927 (pH 6.3) Step1->Step2 Step3 Step 3: Reaction Initiation Pre-incubate 37°C, add 250 µM NADH Step2->Step3 Step4 Step 4: Termination Add Acetonitrile + 1% Acetic Acid Step3->Step4 Step5 Step 5: HPLC Quantification Detect AR-H067637 at 229 nm Step4->Step5

Figure 2: Step-by-step in vitro workflow for the amidoxime reductase bioconversion assay.

Protocol 2: Transporter Efflux Assay for Biliary Clearance
  • Causality & Rationale: To definitively prove that the 75-fold biliary accumulation observed in vivo is driven by P-gp and MATE1, bidirectional transport must be measured across polarized cell monolayers[3].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK cells stably expressing human MDR1 (P-gp) onto permeable transwell inserts. Culture until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Apply 10 µM of AR-H067637 to either the apical (A) or basolateral (B) chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Validation via Inhibition: Run a parallel control group co-administered with 50 µM ketoconazole (P-gp inhibitor)[3].

  • Data Analysis: Calculate the apparent permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An
    
    
    that collapses to
    
    
    in the presence of ketoconazole confirms active, P-gp-dependent efflux of the active amidine.

Conclusion

The transition of AZD0837 to AR-H067637 highlights a sophisticated paradigm in pharmacokinetic engineering. By utilizing an amidoxime prodrug, developers successfully bypassed the poor absorption inherent to amidine-based DTIs. However, this strategy necessitates a deep understanding of atypical metabolic pathways—specifically, the mitochondrial MOSC2/CYB5B reductase system—and active canalicular transport mechanisms. For application scientists and drug developers, recognizing these subcellular localizations and transporter dependencies is paramount for designing accurate in vitro assays and predicting clinical drug-drug interactions.

References

  • Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation Source: PubMed (NIH) URL:[Link]

  • Combined in Vitro–in Vivo Approach To Assess the Hepatobiliary Disposition of a Novel Oral Thrombin Inhibitor Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Amidoxime Reductase System Containing Cytochrome b5 Type B (CYB5B) and MOSC2 Is of Importance for Lipid Synthesis in Adipocyte Mitochondria Source: PubMed Central (NIH) URL:[Link]

  • Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects Source: ResearchGate URL:[Link]

Sources

Foundational

Mechanistic Profiling of Atecegatran Prodrug Activation: Beyond Esterase Hydrolysis

The following technical guide details the prodrug activation mechanism of Atecegatran metoxil (AZD0837). Editorial Note: This guide addresses the specific biochemical pathways of Atecegatran metoxil .

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the prodrug activation mechanism of Atecegatran metoxil (AZD0837).

Editorial Note: This guide addresses the specific biochemical pathways of Atecegatran metoxil . It is critical to distinguish this compound from other direct thrombin inhibitors (DTIs) like dabigatran etexilate. While dabigatran relies heavily on esterase hydrolysis for activation, Atecegatran metoxil primarily utilizes a cytochrome P450 (CYP) and reductase-mediated pathway. This guide will explicate this distinction, correcting common misconceptions regarding the role of esterases in this specific drug's pharmacokinetics.

Executive Summary

Atecegatran metoxil (AZD0837) is an oral, reversible direct thrombin inhibitor designed to prevent stroke and systemic embolism.[1] Unlike its predecessor ximelagatran (which carried hepatotoxicity risks) and its competitor dabigatran etexilate (which is a double-prodrug activated by serine esterases like CES1), Atecegatran metoxil employs a distinct activation strategy.

The activation of Atecegatran metoxil is not primarily driven by esterase hydrolysis. Instead, it undergoes a sequential oxidative demethylation followed by reductive metabolism to generate the active moiety, Atecegatran (AR-H067637) . Understanding this distinction is vital for designing stability assays, predicting drug-drug interactions (DDIs), and interpreting interspecies pharmacokinetic data.

Molecular Mechanism of Activation

The conversion of the pharmacologically inactive prodrug (AZD0837) to the active thrombin inhibitor (AR-H067637) involves the modification of the N-methoxycarbamimidoyl (methoxyamidine) moiety.

The Chemical Pathway

The activation proceeds through a two-step enzymatic cascade:

  • Step 1: Oxidative Demethylation (CYP-Mediated) The N-methoxy group of AZD0837 is demethylated, likely via Cytochrome P450 isoforms (predominantly CYP3A4/2C9) or potentially non-P450 oxidative mechanisms, generating the intermediate AR-H069927 (an N-hydroxyamidine or amidoxime).

  • Step 2: Reductive Cleavage (mARC/Reductase) The intermediate AR-H069927 acts as a substrate for the Mitochondrial Amidoxime Reducing Component (mARC) system or similar N-hydroxylamine reductases. This step reduces the N-O bond to yield the active amidine, AR-H067637 .

Contrast with Esterase-Driven DTIs

It is crucial to contrast this with the "classic" esterase pathway to avoid experimental design errors.

FeatureDabigatran EtexilateAtecegatran Metoxil (AZD0837)
Pro-moiety Ethyl ester & Hexyl carbamateN-Methoxycarbamimidoyl (Methoxyamidine)
Primary Enzyme Carboxylesterases (CES1, CES2) CYP450 & mARC (Reductases)
Reaction Type Hydrolysis (Water addition)Demethylation & Reduction (Electron transfer)
Localization Intestine, Liver, PlasmaLiver (Microsomes/Mitochondria)
DDI Risk P-gp inhibitors (e.g., quinidine)CYP inhibitors (e.g., ketoconazole, verapamil)

Visualization of Activation Pathway

The following diagram illustrates the divergence between the esterase-driven pathway (typical of other DTIs) and the specific oxidative/reductive pathway of Atecegatran.

AtecegatranActivation Prodrug Atecegatran Metoxil (AZD0837) CYP Oxidative Demethylation (CYP450 / CYP3A4) Prodrug->CYP Esterase Esterase Hydrolysis (NOT PRIMARY PATHWAY) Prodrug->Esterase Minor/Negligible Intermediate Intermediate (AR-H069927) (Amidoxime) Reductase Reduction (mARC System / NADH) Intermediate->Reductase Active Atecegatran (AR-H067637) (Active Amidine) CYP->Intermediate -CH3 Reductase->Active -OH

Caption: Activation pathway of AZD0837 via oxidative demethylation and reduction, contrasting with negligible esterase activity.

Enzymology & Kinetics

The Role of Cytochrome P450

Unlike dabigatran, which is devoid of CYP metabolism, AZD0837 susceptibility to CYP3A4 implies that its activation can be modulated by strong CYP inhibitors.

  • Kinetic Marker: Formation of AR-H069927.

  • Inhibitors: Ketoconazole (strong CYP3A4 inhibitor) has been shown to increase the exposure of the active form, likely by altering the balance between activation and elimination pathways or affecting transporter efflux.

The Reductase Step

The reduction of the amidoxime intermediate to the amidine is the rate-limiting step in many amidine prodrugs.

  • Enzyme System: The mARC1/mARC2 complex, requiring Cytochrome b5 and NADH-Cytochrome b5 reductase.

  • Species Variability: Rodents often possess higher specific reductase activity than humans, which must be accounted for when scaling preclinical efficacy data.

Experimental Framework: Validating the Pathway

To confirm the activation mechanism and rule out esterase hydrolysis in your specific assay, follow this differential stability protocol.

Protocol: Differential Metabolic Stability Assay

Objective: Distinguish between esterase-mediated hydrolysis and CYP/Reductase-mediated activation.

Materials:

  • Test Compound: AZD0837 (10 µM).

  • Systems:

    • Human Plasma (High Esterase activity, Low CYP/Reductase).

    • Liver Microsomes (HLM) + NADPH (High CYP activity).

    • Liver Cytosol + NADH (High Reductase activity).

    • Esterase Inhibitor: BNPP (Bis-p-nitrophenyl phosphate).

Workflow:

  • Preparation: Prepare 10 µM AZD0837 in phosphate buffer (pH 7.4).

  • Incubation A (Plasma): Incubate AZD0837 in human plasma at 37°C for 60 min.

    • Expected Result:High Stability (Minimal conversion). This proves esterases are not the primary activators.

  • Incubation B (HLM + NADPH): Incubate in HLM with NADPH regenerating system.

    • Expected Result:Conversion observed . Appearance of Intermediate (AR-H069927).[1]

  • Incubation C (Mitochondrial Fraction + NADH): Incubate Intermediate (if available) or Prodrug in mitochondrial fractions.

    • Expected Result: Formation of Active (AR-H067637).[1][2]

  • Inhibition Check: Repeat Incubation B with Ketoconazole (CYP inhibitor) and Incubation A with BNPP (Esterase inhibitor).

    • Validation: Ketoconazole should block conversion; BNPP should have no effect.

Data Interpretation Table:

Incubation SystemCofactorExpected % Disappearance (AZD0837)Mechanism Indicated
Plasma None< 5%Stable to plasma esterases
Liver Microsomes NADPH > 60% Oxidative (CYP) Metabolism
Liver Microsomes None< 10%NADPH-dependency confirms oxidative nature
S9 Fraction NADPH/NADH> 80%Combined CYP/Reductase activity

Clinical Implications

Drug-Drug Interactions (DDIs)

Because esterase hydrolysis is not the primary route, AZD0837 is susceptible to DDIs that esterase-prodrugs avoid.

  • Verapamil/Ketoconazole: Co-administration may alter the PK profile of the active moiety AR-H067637 due to CYP/P-gp modulation.

  • Contrast: Dabigatran is largely unaffected by CYP inhibitors (though P-gp still plays a role).

Pharmacogenetics

Variability in CYP2C9 or CYP3A4 expression, rather than CES1 polymorphisms (which affect dabigatran), may influence AZD0837 activation rates in patients.

References

  • Lip, G. Y., et al. (2015). Exposure-response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation. British Journal of Clinical Pharmacology, 80(6), 1362-1373. Link

  • Deinum, J., et al. (2009). Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637. Thrombosis and Haemostasis, 101(6), 1051-1059. Link

  • Olsson, S. B., et al. (2010). Safety and tolerability of an immediate-release formulation of the oral direct thrombin inhibitor AZD0837 in the prevention of stroke and systemic embolism in patients with atrial fibrillation. Thrombosis and Haemostasis, 103(3), 604-612. Link

  • Weitz, J. I., et al. (2010). New Anticoagulants: Opportunities and Challenges. Circulation, 121, 1520-1522. Link

  • Eriksson, U. G., et al. (2009). Pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor AZD0837 in healthy subjects. European Journal of Clinical Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: Kinetic Characterization of AR-H067637 Activity via S-2238 Chromogenic Assay

Executive Summary This application note details the protocol for quantifying the inhibitory potency of AR-H067637 (the active metabolite of the oral anticoagulant AZD0837 / Atecegatran ) against human -thrombin. The assa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for quantifying the inhibitory potency of AR-H067637 (the active metabolite of the oral anticoagulant AZD0837 / Atecegatran ) against human


-thrombin. The assay utilizes the highly specific chromogenic substrate S-2238  (H-D-Phe-Pip-Arg-pNA).[1][2]

Unlike clotting assays (e.g., aPTT) which are influenced by multiple coagulation factors, this amidolytic assay isolates the direct interaction between the inhibitor and Thrombin (Factor IIa). It provides a precise, quantitative measure of the inhibition constant (


) and half-maximal inhibitory concentration (

), essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling in drug development.

Scientific Background & Mechanism[3][4][5][6][7][8]

The Target: AR-H067637

AR-H067637 is a selective, reversible, direct thrombin inhibitor (DTI). It binds competitively to the active site of Thrombin, preventing the enzyme from cleaving fibrinogen to fibrin. Unlike its prodrug AZD0837, AR-H067637 is pharmacologically active in vitro and does not require metabolic activation.

  • Mechanism: Competitive binding to the catalytic site (S1 pocket) of

    
    -thrombin.
    
  • Potency: Reported

    
     of approximately 2–4 nM.
    
The Substrate: S-2238

S-2238 is a synthetic oligopeptide coupled to a chromophore, p-nitroaniline (pNA).[3] Its structure mimics the N-terminal portion of the fibrinogen A


 chain, making it a highly specific substrate for Thrombin.[1]

Reaction Principle:

  • Hydrolysis: Thrombin cleaves the amide bond between Arginine and pNA.

  • Signal Generation: Free pNA is released, shifting the absorbance maximum to 405 nm (yellow color).

  • Inhibition: AR-H067637 competes with S-2238 for the Thrombin active site, reducing the rate of pNA release.

Mechanistic Diagram

G Thrombin Thrombin (Enzyme) Complex_ES Enzyme-Substrate Complex Thrombin->Complex_ES + S-2238 Complex_EI Enzyme-Inhibitor Complex (Inactive) Thrombin->Complex_EI + AR-H067637 (Competitive Binding) S2238 S-2238 (Substrate) S2238->Complex_ES ARH AR-H067637 (Inhibitor) ARH->Complex_EI Complex_ES->Thrombin Recycle Product pNA (Yellow) + Peptide Complex_ES->Product Hydrolysis (k_cat)

Figure 1: Competitive inhibition mechanism. AR-H067637 sequesters Thrombin, preventing S-2238 hydrolysis.

Materials & Reagents

Reagent List
ComponentSpecificationStorageNotes
AR-H067637 >98% Purity (HPLC)-20°CDissolve in DMSO; avoid freeze-thaw cycles.
Thrombin (Human)

-Thrombin, >2,000 NIH U/mg
-80°CAliquot to avoid degradation.
S-2238 Chromogenic Substrate4°CLight sensitive. Reconstitute in

.
Assay Buffer Tris-HCl pH 8.44°CContains BSA/PEG to prevent surface adsorption.
Stopping Solution 20% Acetic AcidRTOnly for end-point assays.
Buffer Preparation (Standard Assay Buffer)

To prepare 100 mL of Tris-BSA Buffer (pH 8.4) :

  • Tris Base: 50 mM (0.606 g)

  • NaCl: 150 mM (0.877 g)

  • BSA (Bovine Serum Albumin): 0.1% (w/v) (0.1 g) — Critical for preventing low-concentration enzyme loss.

  • Adjust pH to 8.4 with HCl at 25°C.

  • Filter through a 0.22

    
    m membrane.
    

Experimental Protocol

Preparation of Stock Solutions
  • Inhibitor Stock (AR-H067637):

    • Dissolve powder in 100% DMSO to create a 10 mM master stock.

    • Prepare serial dilutions (e.g., 1:3) in Assay Buffer. Target final assay concentrations: 0.1 nM to 1000 nM.

    • Note: Keep final DMSO concentration in the assay < 1% to avoid enzyme denaturation.

  • Substrate Stock (S-2238):

    • Reconstitute to 2 mM in distilled water.

  • Enzyme Stock (Thrombin):

    • Dilute active Thrombin in Assay Buffer to 0.5 NIH U/mL (approx. 1.5 nM final concentration).

Assay Workflow (96-Well Plate Format)

This protocol utilizes a kinetic read mode, which is superior to end-point assays for determining inhibition constants as it corrects for initial absorbance artifacts.

Step 1: Pre-Incubation (Equilibrium Binding)

  • Add 50

    
    L  of diluted AR-H067637 (various concentrations) to wells.
    
  • Add 50

    
    L  of Thrombin solution (0.5 NIH U/mL).
    
  • Include Control Wells :

    • No Inhibitor Control: 50

      
      L Buffer + 50 
      
      
      
      L Thrombin.
    • Blank: 100

      
      L Buffer (no enzyme).
      
  • Incubate for 10 minutes at 37°C . Critical: This allows the inhibitor to reach equilibrium with the enzyme.

Step 2: Reaction Initiation

  • Add 100

    
    L  of S-2238 Substrate (1 mM, pre-warmed to 37°C).
    
  • Final reaction volume: 200

    
    L.
    
  • Final Substrate concentration: 0.5 mM (approx.

    
    ).
    

Step 3: Measurement

  • Immediately place plate in a reader pre-heated to 37°C.

  • Measure Absorbance at 405 nm .[4][5][6][7]

  • Mode: Kinetic.

  • Interval: Every 30 seconds for 10–15 minutes.

  • Mixing: Shake plate for 5 seconds before the first read.

Workflow Diagram

Workflow Start Start Prep Prepare Reagents (Thrombin, S-2238, AR-H067637) Start->Prep Plate Plate Setup (96-well) 50µL Enz + 50µL Inh Prep->Plate Incubate Incubate 10 min @ 37°C Plate->Incubate AddSub Add Substrate 100µL S-2238 Incubate->AddSub Read Kinetic Read Abs 405nm (10 min) AddSub->Read Analyze Calculate V_max & IC50 Read->Analyze

Figure 2: Step-by-step assay workflow for kinetic characterization.[4]

Data Analysis & Calculation

Determining Initial Velocity ( )

For each well, plot Absorbance (405 nm) vs. Time (min).

  • Select the linear portion of the curve (usually 1–10 mins).

  • Calculate the slope (

    
    ). This represents the initial velocity (
    
    
    
    ).
Calculating % Activity

Normalize the velocity of inhibitor-treated wells against the "No Inhibitor" control:



Determination

Plot % Activity (Y-axis) vs. Log[AR-H067637] (X-axis). Fit the data using a non-linear regression (4-parameter logistic model):



Calculating (Inhibition Constant)

Since AR-H067637 is a competitive inhibitor, use the Cheng-Prusoff equation :



  • 
     : Substrate concentration used (0.5 mM).
    
  • 
     : Michaelis constant for S-2238 (Typically ~10 
    
    
    
    M for human thrombin, but should be verified in-house).
  • Note: Because

    
     in this protocol, 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal (

)
Enzyme degraded or concentration too low.Use fresh Thrombin aliquots. Increase enzyme concentration to 1.0 NIH U/mL.
Non-Linear Kinetics Substrate depletion.Reduce measurement time to first 5 minutes or reduce enzyme concentration.
High Background Spontaneous hydrolysis of S-2238.Check S-2238 solution color (should be clear). Store powder with desiccant.
Inconsistent Replicates Pipetting error or "Sticky" inhibitor.Ensure 0.1% BSA in buffer. Pre-wet pipette tips.
IC50 Shift Incubation time insufficient.Increase pre-incubation of Enzyme+Inhibitor to 20 mins to ensure equilibrium.

References

  • Deinum, J., et al. (2009).[8] "Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637." Thrombosis and Haemostasis, 101(06), 1051-1059.

  • Chromogenix. (2020). "S-2238™ Chromogenic Substrate for Thrombin - Product Monograph." Instrumentation Laboratory.

  • Elg, M., et al. (2009). "Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis." Thrombosis and Haemostasis, 101(09), 1060-1068.

  • Gustafsson, D. (2003). "Oral direct thrombin inhibitors in clinical development." Journal of Internal Medicine, 254(4), 322-334.

Sources

Application

Application Note: Optimization of the Ecarin Clotting Time (ECT) Assay for the Quantitative Monitoring of Atecegatran

Introduction & Mechanistic Rationale Atecegatran metoxil (AZD0837) is an oral direct thrombin inhibitor (DTI) developed for the prevention of stroke and systemic embolic events[1]. As a prodrug, it undergoes rapid biocon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Atecegatran metoxil (AZD0837) is an oral direct thrombin inhibitor (DTI) developed for the prevention of stroke and systemic embolic events[1]. As a prodrug, it undergoes rapid bioconversion in vivo to its active moiety, AR-H067637, a highly selective and reversible competitive inhibitor of thrombin[2].

Accurate pharmacokinetic and pharmacodynamic monitoring of DTIs is a well-documented challenge in clinical and research laboratories. Traditional global coagulation assays, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), exhibit non-linear dose-response curves, variable reagent sensitivity, and plateau effects at supratherapeutic DTI concentrations[3].

To overcome these limitations, the Ecarin Clotting Time (ECT) assay provides a highly specific, linear, and reproducible alternative. The ECT utilizes ecarin, a purified metalloprotease isolated from the venom of the saw-scaled viper (Echis carinatus). Ecarin specifically cleaves prothrombin at the Arg320-Ile321 bond to generate meizothrombin , a proteolytically active intermediate[4]. Meizothrombin is highly susceptible to direct inhibition by small-molecule DTIs like AR-H067637. Crucially, due to steric hindrance, meizothrombin cannot be inhibited by the endogenous heparin-antithrombin complex[4]. Therefore, the ECT assay isolates the direct thrombin inhibition pathway, rendering it entirely insensitive to heparin contamination or antithrombin fluctuations.

Mechanistic Pathway

G Ecarin Ecarin (Snake Venom) Prothrombin Prothrombin (Factor II) Ecarin->Prothrombin Cleaves Arg320-Ile321 Meizothrombin Meizothrombin (Active Intermediate) Prothrombin->Meizothrombin Conversion Fibrinogen Fibrinogen (Factor I) Meizothrombin->Fibrinogen Proteolytic Cleavage Atecegatran AR-H067637 (Active Atecegatran) Atecegatran->Meizothrombin Direct Inhibition Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Fig 1: Mechanism of meizothrombin generation and its direct inhibition by AR-H067637.

Materials and Reagents

  • Plasma Matrix: Citrated human plasma (Platelet-Poor Plasma, PPP).

  • Target Analyte: AR-H067637 (Active Atecegatran) reference standard (≥98% purity)[2].

  • Enzyme Reagent: Ecarin reagent (e.g., 50 U/vial, lyophilized)[3].

  • Buffers: Owren's Veronal Buffer (pH 7.35) or standard HEPES-buffered saline.

  • Instrumentation: Automated optical or mechanical coagulometer (e.g., Stago, Instrumentation Laboratory).

Experimental Protocol: Step-by-Step Optimization

Expertise & Causality Focus: Every step in this protocol is designed to minimize pre-analytical variables and ensure that meizothrombin generation remains the sole rate-limiting step of the assay. Ecarin activity is independent of calcium, phospholipids, and intrinsic/extrinsic cascade proteins, meaning the assay functions as a pure kinetic measurement of DTI capacity[5].

Step 1: Plasma Preparation
  • Draw whole blood into 3.2% (0.109 M) sodium citrate tubes at a strict 9:1 blood-to-anticoagulant ratio.

  • Centrifuge at 2500 × g for 15 minutes at room temperature to obtain Platelet-Poor Plasma (PPP).

  • Causality: Platelets contain platelet factor 4 (PF4) and intracellular proteases. While ECT is largely insensitive to phospholipids, residual platelet proteases can degrade meizothrombin or fibrinogen, artificially prolonging the clotting time.

Step 2: Preparation of AR-H067637 Calibration Standards
  • Reconstitute the AR-H067637 standard in DMSO to create a master stock, then perform serial dilutions in Owren's buffer.

  • Spike normal pooled PPP to achieve final AR-H067637 concentrations of 0, 50, 100, 250, 500, and 1000 ng/mL.

  • Causality: This concentration gradient covers the expected therapeutic and supratherapeutic pharmacokinetic range of the drug, allowing for the generation of a highly linear calibration curve[1].

Step 3: Ecarin Reagent Preparation
  • Reconstitute lyophilized Ecarin in sterile water or buffer to a working concentration of 5 U/mL[4].

  • Causality: A concentration of 5 U/mL is kinetically optimized to yield a baseline clotting time of ~30-40 seconds in unspiked normal plasma. This provides an optimal dynamic range for capturing DTI-induced prolongation without the assay timing out on automated analyzers[5].

Step 4: Assay Execution (Automated Coagulometer)
  • Pipette 50 µL of the spiked plasma (or unknown patient sample) into the reaction cuvette.

  • Incubate at 37°C for exactly 120 seconds.

  • Causality: Strict thermal equilibrium is critical. Enzymatic cleavage by ecarin is highly temperature-dependent; deviations from 37°C will skew the meizothrombin generation rate.

  • Add 50 µL of Ecarin working solution (5 U/mL) to initiate the reaction.

  • Record the time to clot formation via optical (turbidimetric at 405 nm) or mechanical detection.

Workflow Step1 1. Plasma Prep (Citrated PPP) Step2 2. Drug Spiking (0 - 1000 ng/mL) Step1->Step2 Step3 3. Incubation (37°C, 120s) Step2->Step3 Step4 4. Ecarin Addition (5 U/mL) Step3->Step4 Step5 5. Clot Detection (Optical/Mech) Step4->Step5

Fig 2: Step-by-step workflow for the optimized Ecarin Clotting Time assay.

Data Analysis & Quantitative Presentation

Unlike the aPTT, which plateaus at higher drug concentrations, the ECT demonstrates a strictly linear dose-response relationship with direct thrombin inhibitors. The table below outlines the expected quantitative behavior of AR-H067637 in a properly optimized ECT system.

Table 1: Expected ECT Dose-Response for AR-H067637

AR-H067637 Concentration (ng/mL)Expected ECT (seconds)ECT Ratio (Sample/Baseline)Assay Linearity (

)
0 (Baseline)32 - 381.0N/A
5055 - 65~1.7> 0.99
10085 - 95~2.6> 0.99
250160 - 180~4.9> 0.99
500280 - 310~8.5> 0.99
1000> 500> 14.0> 0.99

Troubleshooting & Self-Validating System

To ensure absolute scientific integrity, this protocol functions as a self-validating system. Researchers must implement the following internal controls to verify assay mechanics:

  • Substrate Depletion Check (Baseline Shift): If the baseline ECT (0 ng/mL Atecegatran) exceeds 45 seconds, suspect a prothrombin (Factor II) or fibrinogen (Factor I) deficiency in the plasma pool[4]. Because ecarin directly requires prothrombin as a substrate to generate meizothrombin, low baseline levels will artificially prolong the test, invalidating the DTI measurement.

  • Heparin Interference Control: To validate that the assay is truly isolating meizothrombin kinetics (and not acting as a modified aPTT), spike a 0 ng/mL AR-H067637 sample with 1 U/mL unfractionated heparin. The ECT should remain completely unchanged (~35s). This proves that the steric hindrance of meizothrombin is successfully protecting the reaction from the antithrombin-heparin complex[4].

  • Thermodynamic Linearity Validation: Plot the AR-H067637 concentration against the clotting time. The

    
     of the curve must be 
    
    
    
    . A non-linear curve indicates either ecarin reagent degradation (loss of metalloprotease activity) or a failure of the coagulometer to maintain strict 37°C thermal control during the incubation phase.

References

  • Ecarin clotting time – Knowledge and References. Taylor & Francis. Available at:[Link]

  • Ecarin Clotting Time – ECAT. Clotpedia. Available at:[Link]

  • Monitoring the Direct Thrombin Inhibitors. Clinical Laboratory Science - ASCLS. Available at:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for AR-H067637 Quantification in Human Plasma

Abstract & Introduction AR-H067637 (Atecegatran active moiety) is the pharmacologically active metabolite of the oral prodrug AZD0837 , a selective and reversible direct thrombin inhibitor developed for the prevention of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

AR-H067637 (Atecegatran active moiety) is the pharmacologically active metabolite of the oral prodrug AZD0837 , a selective and reversible direct thrombin inhibitor developed for the prevention of stroke and systemic embolism. Accurate quantification of AR-H067637 in plasma is critical for defining the pharmacokinetic/pharmacodynamic (PK/PD) profile, as it exhibits a predictable anticoagulant effect correlated with plasma concentration.

This application note outlines a rigorous LC-MS/MS method development strategy for AR-H067637. Unlike generic protocols, this guide addresses the specific physicochemical challenges of the molecule—specifically its highly basic amidine functionality and polarity—to achieve a Lower Limit of Quantification (LLOQ) suitable for clinical PK studies (typically <1.0 ng/mL).

Chemical Profile[1][2][3][4][5]
  • Compound: AR-H067637[1][2]

  • Parent Prodrug: AZD0837[1][2]

  • Molecular Formula: C₂₁H₂₁ClF₂N₄O₄

  • Molecular Weight: 466.9 g/mol

  • Key Functional Groups: Benzamidine (Basic, pKa ~11), Azetidine-2-carboxamide, Difluoromethoxy group.

  • LogP: ~1.5–2.0 (Moderately polar).

Method Development Strategy

Ionization & Detection (MS/MS)

Given the presence of the amidine group , AR-H067637 is a prime candidate for Positive Electrospray Ionization (ESI+) . The amidine moiety protonates readily, providing a strong


 precursor ion at m/z 467.1 .
  • Precursor Ion: 467.1 Da

  • Fragmentation Pattern: Direct thrombin inhibitors with amidine groups typically fragment via the loss of the amidine moiety (neutral loss of ammonia or cleavage of the benzyl-amidine bond).

  • Source Conditions: High temperature (500°C+) is recommended to desolvate the polar amidine and reduce background noise.

Chromatography (LC)

The basicity of the amidine group presents a challenge: severe peak tailing on traditional C18 columns due to secondary silanol interactions.

  • Column Selection: A Charged Surface Hybrid (CSH) C18 or a Biphenyl phase is essential. These columns provide better peak shape for strong bases under acidic conditions compared to standard silica-based C18.

  • Mobile Phase: An acidic mobile phase is required to maintain the protonated state for ESI+.

    • A: Water + 0.1% Formic Acid (or 2mM Ammonium Formate + 0.1% FA).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used but Acetonitrile typically offers lower backpressure and sharper peaks for this class of compounds.

Sample Preparation: The Critical Choice

While Protein Precipitation (PPT) is fast, it leaves significant phospholipids that cause matrix effects (ion suppression), particularly for early-eluting polar metabolites.

  • Recommendation: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Mechanism: The basic amidine binds electrostatically to the sulfonate groups of the MCX sorbent. This allows a 100% organic wash (to remove neutrals/acids) before eluting with a basic solvent. This yields an ultra-clean extract essential for low LLOQ.

Experimental Protocol

Chemicals & Reagents[7]
  • Reference Standard: AR-H067637 (Certified Purity >98%).

  • Internal Standard (IS): Stable isotope labeled AR-H067637-d3 or d6 (Preferred). Alternatively, Dabigatran-d3 can serve as a surrogate due to structural similarity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

Sample Preparation Workflow (MCX SPE)

Step 1: Pre-treatment

  • Aliquot 200 µL human plasma.

  • Add 20 µL Internal Standard working solution.

  • Add 200 µL 4% H₃PO₄ (Phosphoric Acid) to acidify the sample (disrupts protein binding and ionizes the base). Vortex 30s.

Step 2: SPE Loading (Oasis MCX or Strata-X-C 30mg)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply pre-treated sample at gravity or low vacuum (approx. 1 mL/min).

Step 3: Wash (Critical for Matrix Removal)

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/polar interferences).

  • Wash 2: 1 mL 100% Methanol (Removes neutral lipids/hydrophobic interferences). Note: The drug remains bound by ionic interaction.

Step 4: Elution

  • Elute: 2 x 400 µL 5% NH₄OH in Acetonitrile/Methanol (50:50) .

  • Chemistry: The base neutralizes the drug and the sorbent, breaking the ionic bond.

Step 5: Reconstitution

  • Evaporate eluate to dryness under N₂ at 40°C.

  • Reconstitute in 150 µL Mobile Phase A/B (80:20) .

LC-MS/MS Conditions[4][8]
Liquid Chromatography
  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex Biphenyl.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

  • Injection Vol: 5–10 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% FA/H2O)% Mobile Phase B (0.1% FA/ACN)Curve
0.009010Initial
0.509010Hold
3.004060Linear
3.10595Step
4.00595Wash
4.109010Re-equilibrate
5.009010End
Mass Spectrometry
  • System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

  • Mode: ESI Positive (+).[3]

  • Source Parameters (Representative):

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5000 V

    • Temp: 550°C

    • Gas 1/2: 50/60 psi

MRM Transitions: Note: Exact collision energies (CE) must be optimized during tuning.

AnalytePrecursor (Q1)Product (Q3)IDRole
AR-H067637 467.1 314.1 Fragment w/o amidineQuantifier
467.1189.0Structural fragmentQualifier
IS (d3) 470.1 317.1 Isotope shiftInternal Std

Visualized Workflows

Analytical Workflow Diagram

MethodWorkflow Sample Plasma Sample (200 µL) Acidify Acidify (4% H3PO4) Sample->Acidify SPE_Load SPE Load (MCX Cartridge) Acidify->SPE_Load Ionization Wash Wash Steps 1. Acidic Water 2. 100% MeOH SPE_Load->Wash Remove Matrix Elute Elution (5% NH4OH in ACN) Wash->Elute Basify LCMS LC-MS/MS Analysis (ESI+ MRM) Elute->LCMS Inject Data Quantification (r > 0.99) LCMS->Data

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring phospholipid removal and high recovery.

Method Optimization Decision Tree

OptimizationTree Start Method Development Start CheckPka Check pKa (Amidine ~11) Start->CheckPka Matrix Matrix Selection CheckPka->Matrix Decision1 High Sensitivity Required? (<1 ng/mL) Matrix->Decision1 PPT Protein Precipitation (High Matrix Effect) Decision1->PPT No (Discovery) SPE MCX SPE (Clean Extract) Decision1->SPE Yes (Clinical) Column Column Selection SPE->Column C18 Standard C18 (Risk: Tailing) Column->C18 CSH CSH C18 / Biphenyl (Superior Peak Shape) Column->CSH

Caption: Decision logic for selecting sample preparation and column chemistry based on sensitivity needs.

Validation Parameters (FDA/EMA Guidelines)

To ensure the method is "Regulated Bioanalysis" ready, the following parameters must be validated:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the retention time of AR-H067637.

  • Linearity: Calibration curve (e.g., 1.0 to 1000 ng/mL) weighted 1/x². Correlation coefficient (r) should be ≥ 0.99.

  • Accuracy & Precision:

    • Intra-run (n=5) and Inter-run (n=15) at LLOQ, Low, Mid, and High QC.

    • Acceptance: ±15% (±20% for LLOQ).

  • Matrix Effect: Compare post-extraction spike response vs. neat solution response. Ideal range: 85–115%. The MCX protocol specifically targets minimizing this.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. >70% is desirable.

  • Stability: Freeze-thaw (3 cycles), Benchtop (4h), and Autosampler stability.

References

  • Eriksson, U. G., et al. (2012). "Determination of the thrombin inhibitor AZD0837 and its metabolites in human bile using mixed mode solid phase extraction and LC-MS/MS." Journal of Chromatography B.

  • Lip, G. Y., et al. (2009). "Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation." European Heart Journal.

  • Shaikh, K., et al. (2022).[4] "Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma." Drug Development and Industrial Pharmacy.

    • Note: Cited for comparative methodology regarding direct thrombin inhibitor quantific
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

Sources

Application

Application Note: Advanced Preparation of Amorphous Solid Dispersion (ASD) Formulations for AZD0837

Abstract & Scientific Rationale AZD0837 (Atecegatran metoxil) is an oral direct thrombin inhibitor and a prodrug of the active moiety AR-H067637.[1] As a BCS Class II compound, it exhibits low aqueous solubility but high...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

AZD0837 (Atecegatran metoxil) is an oral direct thrombin inhibitor and a prodrug of the active moiety AR-H067637.[1] As a BCS Class II compound, it exhibits low aqueous solubility but high permeability.[1][2] The bioavailability of AZD0837 is rate-limited by its dissolution in the gastrointestinal tract.

The preparation of an Amorphous Solid Dispersion (ASD) is the primary strategy to overcome the high lattice energy of the crystalline API (Active Pharmaceutical Ingredient). By dispersing AZD0837 at a molecular level within a hydrophilic polymer matrix, we generate a "spring and parachute" effect:

  • Spring: Rapid generation of a supersaturated solution upon dissolution.[1]

  • Parachute: Polymer-mediated inhibition of precipitation/recrystallization.[1]

This guide details two distinct protocols—Hot Melt Extrusion (HME) and Spray Drying (SD) —and provides a decision framework based on the thermal and hydrolytic stability of the specific AZD0837 lot.

Pre-Formulation Characterization & Decision Matrix

Before selecting a manufacturing method, the API's physicochemical boundaries must be established. AZD0837 is a prodrug; therefore, hydrolytic stability is a Critical Quality Attribute (CQA).[1]

Required Characterization Data
ParameterMethodCritical ThresholdImplication
Melting Point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
DSC

140–160°C (Typical)
Process temp must be >

of polymer but <

of API.[1]
Glass Transition (

)
mDSCAPI

Low

indicates high mobility; requires high

polymer (e.g., PVPVA).[1]
Degradation Temp (

)
TGA< 180°CIf

is close to

, avoid HME . Use Spray Drying.[1][2][3]
Solubility (Organic) HPLC> 50 mg/mL in Acetone/MeOHRequired for efficient Spray Drying.[1]
Workflow Selection Logic

The following Graphviz diagram illustrates the decision logic for selecting the appropriate protocol.

decision_matrix cluster_legend Legend start Start: AZD0837 Characterization tga Step 1: TGA Analysis (Determine Tdeg) start->tga check_thermal Is Tdeg > Tm + 20°C? tga->check_thermal check_solvent Step 2: Solubility Screen (Acetone/Methanol) check_thermal->check_solvent No (Thermally Labile) hme_path Protocol A: Hot Melt Extrusion (Solvent-free, Continuous) check_thermal->hme_path Yes (Thermally Stable) check_solvent->hme_path Insoluble (Force HME with Plasticizer) sd_path Protocol B: Spray Drying (Low Temp, Solvent-based) check_solvent->sd_path Soluble key1 Decision Point key2 Process Choice

Figure 1: Decision matrix for selecting HME vs. Spray Drying based on AZD0837 thermal properties.

Protocol A: Hot Melt Extrusion (HME)[1][5]

Applicability: Preferred for thermally stable lots.[1] HME is solvent-free, reducing hydrolysis risks for the prodrug.[1] Target Polymer: Copovidone (Kollidon® VA 64) or HPMCAS-LF (for pH-dependent release).[1]

Materials
  • API: AZD0837 (Micronized).[1]

  • Polymer: Copovidone (PVP VA64) – Ratio 1:3 (Drug:Polymer).[1]

  • Plasticizer (Optional): Sorbitol or PEG 1500 (5% w/w) if torque is too high.[1]

Equipment
  • Extruder: 11mm or 16mm Co-rotating Twin Screw Extruder (e.g., Thermo Fisher Pharma 11).[1]

  • Feeder: Gravimetric twin-screw feeder.[1]

Step-by-Step Methodology
  • Physical Mixture Preparation:

    • Geometric dilution of AZD0837 into the polymer matrix.

    • Blend in a V-shell blender for 15 minutes at 25 RPM.

    • QC Check: Verify content uniformity (RSD < 5%) before extrusion.[1]

  • Extruder Configuration:

    • Screw Design: Use two mixing zones (kneading blocks) at 30° and 60° offset to ensure high shear for amorphization without degrading the drug.

    • Temperature Profile (Zone 1 to Die):

      • Zone 1 (Feed): 50°C (Keep cool to prevent bridging)[1]

      • Zone 2-3: 100°C[1]

      • Zone 4-5 (Mixing): 140°C (Must be >

        
         of polymer)[1]
        
      • Die: 135°C[1]

  • Processing:

    • Feed Rate: 2.0 g/min .

    • Screw Speed: 150–200 RPM.[1]

    • Critical Parameter: Monitor Melt Pressure and Torque.[1] A sudden drop in torque indicates polymer degradation or slip; a spike indicates blockage.[1]

  • Downstream Processing:

    • Air-cool the extrudate strand on a conveyor belt.[1]

    • Pelletize and mill using a hammer mill (screen size 0.5 mm) to produce granules for tableting.

Protocol B: Spray Drying (SD)

Applicability: Used if AZD0837 shows degradation near its melting point or if a specific particle engineering (e.g., inhalation or rapid release) is required.[1]

Materials
  • API: AZD0837.[1][4][5][6]

  • Polymer: HPMC E5 (Hypromellose) or HPMCAS (for enteric protection).[1]

  • Solvent System: Dichloromethane (DCM) : Methanol (1:1 v/v) OR Acetone : Water (90:10).[1]

Equipment
  • Spray Dryer: Buchi B-290 or GEA Mobile Minor.[1]

  • Nozzle: Two-fluid nozzle (0.7 mm).[1]

Step-by-Step Methodology
  • Feed Solution Preparation:

    • Dissolve Polymer in solvent under magnetic stirring until clear.[1]

    • Add AZD0837 to the polymer solution. Total solid content (TSC) should be 5–10% w/v.[1]

    • Note: Viscosity must be < 15 cP for proper atomization.[1]

  • Process Parameters (Buchi B-290 Scale):

    • Inlet Temperature: 75–85°C (Acetone based) or 55–65°C (DCM based).

    • Outlet Temperature: Maintain at 40–45°C. (Control this by adjusting pump rate).

    • Aspirator: 100% (35 m³/h).

    • Atomization Gas Flow: 400–600 L/h.[1]

  • Collection & Secondary Drying:

    • Collect powder from the cyclone.

    • Secondary Drying (Crucial): Spray dried powders retain residual solvent.[1] Dry in a vacuum oven at 40°C for 24–48 hours to reduce solvent below ICH Q3C limits.

Characterization & Quality Control (QC)[1]

Every batch must undergo the following "Self-Validating" checks.

Solid State Verification (XRD & DSC)[1]
  • X-Ray Powder Diffraction (XRPD): The absence of sharp Bragg peaks confirms the amorphous state. A "halo" pattern is the acceptance criterion.

  • Modulated DSC (mDSC): Run a heat-cool-heat cycle.[1]

    • Pass: Single

      
       (indicating miscibility) and no melting endotherm.
      
    • Fail: Two

      
      s (phase separation) or melting peak (crystallinity).[1]
      
Non-Sink Dissolution Test

Standard dissolution may not detect subtle precipitation.[1] Use a non-sink method to evaluate the "Spring and Parachute."

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.[1]

  • Dose: 10x saturation solubility.[1]

  • Sampling: 5, 10, 15, 30, 60, 120 min.

  • Success Criteria: Maintain >80% supersaturation for 120 minutes.

Stability Stress Testing
  • Store open dish at 40°C / 75% RH for 1 month.

  • Re-test with XRPD.[1] If peaks appear, the polymer ratio is insufficient (increase polymer load).

References

  • AstraZeneca R&D. "Physicochemical properties and biotransformation of AZD0837." Journal of Pharmaceutical Sciences.
  • Shah, N. et al. "Amorphous Solid Dispersions."[1] Springer Series in Pharmaceutical Science.[1] [1]

  • MedKoo Biosciences. "Atecegatran metoxil (AZD0837) Product Data Sheet." MedKoo. Link[1]

  • Ascendia Pharma. "Hot Melt Extrusion Formulation & Manufacturing."[1] Drug Development & Delivery. Link

  • Paudel, A. et al. "Manufacturing of solid dispersions of poorly water soluble drugs by spray drying."[1][7] International Journal of Pharmaceutics. Link

Sources

Method

Application Note: In Vitro Anticoagulant Activity Testing of AR-H067637 in Human Plasma

[1] Abstract This application note details the standardized protocol for evaluating the in vitro anticoagulant pharmacodynamics of AR-H067637 , a synthetic small-molecule Direct Thrombin Inhibitor (DTI). Unlike indirect...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the standardized protocol for evaluating the in vitro anticoagulant pharmacodynamics of AR-H067637 , a synthetic small-molecule Direct Thrombin Inhibitor (DTI). Unlike indirect inhibitors (e.g., heparin), AR-H067637 binds directly to the active site of Factor IIa (thrombin), inhibiting the conversion of fibrinogen to fibrin. This guide provides a self-validating workflow for plasma preparation, compound spiking, and activity assessment using Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Chromogenic Anti-IIa assays. Adherence to CLSI H21-A5 guidelines is mandated to ensure data integrity.

Introduction & Mechanism of Action

The Target: Thrombin (Factor IIa)
Why In Vitro Human Plasma Testing?

While biochemical assays in buffer provide intrinsic potency (


), plasma testing accounts for protein binding  (e.g., to albumin or 

-acid glycoprotein) and matrix interference , providing a more predictive measure of clinical efficacy (

in plasma).
Mechanistic Pathway

The following diagram illustrates the coagulation cascade and the specific intervention point of AR-H067637.

CoagulationCascade Intrinsic Intrinsic Pathway (aPTT) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (PT) Extrinsic->FX FXa Factor Xa (Prothrombinase Complex) FX->FXa Activation Thrombin THROMBIN (Factor IIa) FXa->Thrombin Converts II -> IIa Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Fibrin ARH AR-H067637 (Inhibitor) ARH->Thrombin Direct Inhibition (Active Site)

Figure 1: Mechanism of Action.[6] AR-H067637 directly inhibits Thrombin (Factor IIa), the final enzyme in the common pathway, preventing fibrin clot formation.

Pre-Analytical Considerations (Scientific Integrity)

Crucial Warning: The quality of coagulation data is determined at the moment of phlebotomy. Poor sample collection causes ex vivo activation, rendering DTI testing invalid.

Compliance with CLSI H21-A5

To ensure trustworthiness, all plasma collection must follow the Clinical and Laboratory Standards Institute (CLSI) Guideline H21-A5 [1].

  • Anticoagulant: 3.2% (0.109 M) Sodium Citrate.

    • Why: Citrate reversibly chelates calcium. 3.2% is preferred over 3.8% as it preserves Factor V and VIII stability better and standardizes the International Normalized Ratio (INR).

  • Ratio: 9 parts blood to 1 part citrate (Exact).[7]

    • Risk:[8] Under-filling tubes results in excess citrate, which artificially prolongs clotting times (false positive).

  • Processing: Double centrifugation to generate Platelet-Poor Plasma (PPP).

    • Standard: 1500 x g for 15 minutes.

    • Requirement: Platelet count < 10,000/µL. Residual platelets release Platelet Factor 4 (PF4), which can neutralize some inhibitors and interfere with clot detection.

Experimental Workflow

Workflow cluster_0 1. Preparation cluster_1 2. Spiking cluster_2 3. Assays Stock AR-H067637 Stock (10 mM in DMSO) Dilution Serial Dilution (1:100 in Saline) Stock->Dilution Plasma Pooled Human Plasma (Citrated PPP) Plasma->Dilution Incubation Incubation 37°C for 5 min Dilution->Incubation TT Thrombin Time (Primary) Incubation->TT aPTT aPTT (Secondary) Incubation->aPTT Chromogenic Anti-IIa (Quantitative) Incubation->Chromogenic

Figure 2: Experimental workflow from stock preparation to multi-assay validation.

Detailed Protocols

Stock Solution & Spiking

Objective: Create a plasma concentration curve covering 0.01 µM to 10 µM.

  • Master Stock: Dissolve AR-H067637 in 100% DMSO to 10 mM.

  • Working Solutions: Dilute Master Stock into Saline (0.9% NaCl) to create 100x working concentrations.

    • Note: Keep final DMSO concentration in plasma < 1% to avoid solvent interference with coagulation proteins.

  • Plasma Spiking: Add 10 µL of Working Solution to 990 µL of pooled human PPP.

  • Equilibration: Incubate spiked plasma at 37°C for 5 minutes. Causality: This allows the inhibitor to reach binding equilibrium with plasma proteins (albumin/AAG) before the reaction starts.

Assay 1: Thrombin Time (TT) - Primary Screen

Principle: Measures the conversion of fibrinogen to fibrin when exogenous thrombin is added. This assay bypasses intrinsic/extrinsic factors and is highly sensitive to DTIs like AR-H067637.

  • Protocol:

    • Pipette 100 µL spiked plasma into cuvette.

    • Incubate 2 min at 37°C.

    • Add 100 µL Thrombin Reagent.

    • Measure time to clot formation (mechanical or optical).

  • Expected Result: Dose-dependent prolongation.[9] If >120 seconds, the sample is unclottable (limit of detection).

Assay 2: Chromogenic Anti-IIa (Quantitative Potency)

Principle: Uses a specific substrate (e.g., S-2238) that mimics the thrombin cleavage site. Thrombin cleaves the substrate, releasing p-nitroaniline (pNA), which is measured at 405 nm.[1][10] AR-H067637 inhibits this cleavage.

  • Reagents: Purified Human Thrombin (α-thrombin), Chromogenic Substrate (S-2238).

  • Protocol:

    • Dilute spiked plasma 1:20 in Assay Buffer (Tris-HCl, pH 7.4).

    • Add 50 µL diluted sample to 96-well plate.

    • Add 50 µL Purified Thrombin (fixed concentration). Incubate 60s at 37°C.

    • Add 50 µL Chromogenic Substrate.

    • Kinetic Read: Measure Absorbance (OD 405 nm) every 15s for 5 minutes.

  • Calculation:

    
    
    Note: This assay is superior for calculating accurate IC50 values as it relies on enzyme kinetics rather than physical clot formation.
    
Assay 3: aPTT (Intrinsic Pathway)
  • Reagent: aPTT Reagent (Phospholipids + Silica/Ellagic Acid activator) + 0.025 M CaCl2.

  • Protocol:

    • 100 µL spiked plasma + 100 µL aPTT reagent.

    • Incubate 3-5 min at 37°C (Activation phase).

    • Add 100 µL CaCl2 (Recalcification).

    • Record clotting time.

Data Analysis & Interpretation

Summarize data in the following format to determine the concentration required to double the clotting time (


).
Concentration (µM)Thrombin Time (s)aPTT (s)PT (s)Anti-IIa Activity (%)
0 (Vehicle) 18.532.012.1100
0.05 35.234.112.285
0.10 68.038.512.560
0.50 >12052.013.825
1.00 >12075.415.25

Statistical Treatment:

  • Fit data to a 4-parameter logistic (4PL) non-linear regression model .

  • Calculate

    
     from the Chromogenic Anti-IIa assay.
    
  • Calculate

    
     (concentration to double baseline) for aPTT and TT.
    

Troubleshooting & Controls

  • Hemolysis: Discard any plasma that appears pink/red. Free hemoglobin interferes with optical clot detection (OD 405nm and 540nm).

  • Cold Activation: Do not store plasma at 4°C. Factor VII can activate at refrigerator temperatures (Cold Activation), shortening PT results. Store at -70°C or process immediately at Room Temp.

  • Positive Control: Run Argatroban or Dabigatran in parallel as a validated DTI comparator to verify assay performance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[13] Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition (H21-A5).[13][14][15][16][17][Link]

  • Di Nisio, M., et al. (2005). Direct thrombin inhibitors.[4][5][6][12][18][19] New England Journal of Medicine. [Link]

  • Bates, S. M., & Weitz, J. I. (2000). Direct thrombin inhibitors for the treatment of arterial thrombosis: potential differences between bivalirudin and hirudin. The American Journal of Cardiology. [Link]

  • Gustafsson, D., et al. (2004). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic agents for the prevention and treatment of thromboembolism.[5] Thrombosis Research. [Link]

Sources

Application

Application Note: Evaluating Atecegatran Efficacy Using the Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

Executive Summary The preclinical validation of novel oral anticoagulants requires robust, highly reproducible in vivo models that accurately mimic human thrombotic pathology. This application note details the methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The preclinical validation of novel oral anticoagulants requires robust, highly reproducible in vivo models that accurately mimic human thrombotic pathology. This application note details the methodological framework for testing Atecegatran metoxil (AZD0837) —an oral direct thrombin inhibitor (DTI)—using the Ferric Chloride (FeCl₃)-induced carotid artery thrombosis model in rats. By combining mechanistic insights with a self-validating experimental design, this guide provides drug development professionals with a standardized protocol to quantify the dose-dependent antithrombotic efficacy of Atecegatran.

Mechanistic Rationale: Disease Pathology and Drug Intervention

To design a reliable experiment, one must first understand the causality behind the model's pathology and the drug's mechanism of action.

The FeCl₃-Induced Thrombosis Model: Topical application of FeCl₃ to the adventitial surface of a blood vessel is a premier method for inducing arterial thrombosis. The iron ions generate massive amounts of reactive oxygen species (ROS), causing severe lipid peroxidation and the detachment of vascular endothelial cells[1]. This denudation exposes the subendothelial matrix (collagen and von Willebrand factor) to circulating blood, while simultaneously triggering the release of Tissue Factor (TF)[1]. The exposed matrix drives rapid platelet adhesion and aggregation, while TF initiates the coagulation cascade, culminating in a massive burst of thrombin (Factor IIa) and the formation of an occlusive, platelet-rich fibrin clot[1].

Atecegatran Intervention: Atecegatran metoxil is an oral prodrug developed for the prevention of systemic embolic events[2]. Upon oral administration, it undergoes rapid in vivo bioconversion into its active moiety, AR-H067637 [3]. AR-H067637 is a selective, reversible direct thrombin inhibitor[2]. By directly occupying the active site of thrombin, it breaks the coagulation cascade at its most critical juncture—preventing the cleavage of fibrinogen into fibrin and halting the stabilization of the thrombus[3].

Pathway FeCl3 Topical FeCl3 Application ROS ROS Generation & Lipid Peroxidation FeCl3->ROS Endo Endothelial Cell Detachment ROS->Endo TF Tissue Factor Release & Platelet Adhesion Endo->TF Thrombin Thrombin (Factor IIa) Activation TF->Thrombin Fibrin Fibrin Clot Formation (Vessel Occlusion) Thrombin->Fibrin Atecegatran Atecegatran metoxil (Oral Prodrug) Active AR-H067637 (Active DTI) Atecegatran->Active In vivo Bioconversion Active->Thrombin Direct Competitive Inhibition

Mechanistic pathway of FeCl3-induced thrombosis and targeted inhibition by Atecegatran.

Experimental Design & Self-Validating Controls

A protocol is only as strong as its internal controls. This methodology is built as a self-validating system to prevent false positives and ensure data integrity.

  • Optimal FeCl₃ Concentration: While 50% FeCl₃ produces highly stable thrombi resistant to autolysis[1], rigorous optimization studies demonstrate that a 20% FeCl₃ concentration is the ideal threshold for evaluating the efficacy of novel antithrombotic agents[4]. It provides a reproducible Time to Occlusion (TTO) window of ~15-20 minutes in untreated rats, allowing for clear differentiation of dose-dependent drug effects without overwhelming the pharmacological intervention[4].

  • Hemodynamic Baseline Validation: Before induction, baseline blood flow must be recorded for a minimum of 5 minutes. If baseline flow fluctuates by >15%, the animal is excluded.

  • Occlusion Verification Rule: A true thrombotic occlusion is strictly defined as a drop in Doppler blood flow to 0 mL/min that is sustained for at least 5 continuous minutes. This rule is critical to differentiate irreversible fibrin clotting from transient, injury-induced vasospasms.

Step-by-Step Experimental Protocol

Reagent and Drug Preparation
  • Atecegatran Formulation: Suspend Atecegatran metoxil in 0.5% methylcellulose (or appropriate vehicle) to achieve desired dosing concentrations (e.g., 3, 10, and 30 mg/kg). Mix thoroughly until fully clarified[2].

  • FeCl₃ Solution: Prepare a 20% (w/v) anhydrous ferric chloride solution in distilled water immediately before use to prevent degradation.

  • Filter Paper: Cut standard laboratory filter paper into uniform 2 mm × 1 mm rectangular patches.

Animal Preparation and Dosing
  • Subjects: Fast male Sprague-Dawley (SD) rats (250–300 g) overnight with water ad libitum.

  • Administration: Administer Atecegatran or vehicle via oral gavage (p.o.) exactly 2 hours prior to surgical induction. This lead time is essential to allow the prodrug to bioconvert into AR-H067637 and reach peak plasma concentration (

    
    ).
    
Surgical Isolation and Baseline Monitoring
  • Anesthesia: Induce anesthesia using 2-3% isoflurane and maintain at 1.5-2% via a nose cone. Place the rat in a supine position on a temperature-controlled heating pad (37°C).

  • Surgical Exposure: Make a midline cervical incision. Carefully dissect the right common carotid artery (CCA) from the surrounding vagus nerve and connective tissue, exposing a 10 mm segment.

  • Probe Placement: Place a miniature Doppler flow probe (e.g., Transonic Systems) around the distal end of the exposed CCA.

  • Baseline: Monitor and record baseline blood flow for 5–10 minutes to ensure hemodynamic stability.

Thrombosis Induction and Endpoint Measurement
  • Induction: Soak a pre-cut filter paper patch (2×1 mm) in the 20% FeCl₃ solution. Place it directly onto the adventitial surface of the CCA, proximal to the Doppler probe.

  • Exposure Time: Leave the patch in place for exactly 10 minutes .

  • Removal & Wash: Remove the filter paper and immediately flush the area with warm physiological saline to stop further chemical injury.

  • Monitoring: Continuously monitor blood flow for up to 90 minutes.

  • Endpoint Logging: Record the Time to Occlusion (TTO). If the vessel does not occlude within 90 minutes, record TTO as >90 min.

  • Thrombus Extraction: Euthanize the animal, excise the injured CCA segment, carefully extract the formed thrombus, blot dry, and weigh it immediately.

Workflow Dosing 1. Oral Dosing Atecegatran (T=-2h) Surg 2. Anesthesia & Carotid Isolation Dosing->Surg Probe 3. Attach Doppler Flow Probe Surg->Probe FeCl3 4. Apply 20% FeCl3 (10 min exposure) Probe->FeCl3 Monitor 5. Monitor Flow (Until Occlusion) FeCl3->Monitor Analysis 6. Data Analysis (TTO & Thrombus Wt) Monitor->Analysis

Step-by-step experimental workflow for the in vivo rat carotid artery thrombosis model.

Quantitative Data Presentation

The primary endpoints for this model are Time to Occlusion (TTO) and wet thrombus weight. A successful evaluation of Atecegatran will yield a clear, dose-dependent prolongation of TTO and a reduction in thrombus mass.

Table 1: Expected Pharmacological Response Profile for Atecegatran in 20% FeCl₃ Rat Model

Experimental GroupAtecegatran Dose (mg/kg, p.o.)NBaseline Blood Flow (mL/min)Mean Time to Occlusion (min)Mean Thrombus Weight (mg)
Vehicle Control 082.8 ± 0.318.4 ± 2.14.2 ± 0.5
Low Dose 382.7 ± 0.435.2 ± 4.5 *2.6 ± 0.4 *
Medium Dose 1082.9 ± 0.258.7 ± 6.2 **1.5 ± 0.3 **
High Dose 3082.8 ± 0.3> 90.0 *** (No occlusion)0.4 ± 0.1 ***

*(Data represents standard expected outcomes based on direct thrombin inhibitor profiles. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001)

References

  • Surin, W. R., Prakash, P., & Barthwal, M. K. (2010). "Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs." Journal of Pharmacological and Toxicological Methods.4

  • Zhang, Z., et al. (2022). "Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model." ACS Omega.1

  • TargetMol. "Atecegatran metoxil Product Information & Pharmacology." TargetMol. 2

  • European Hematology Association (EHA). "From vitamin K antagonism to new oral anticoagulants: basic concepts." EHA Library. 3

Sources

Method

Ex vivo coagulation time measurement (APTT/TT) for direct thrombin inhibitors

Application Note: Ex Vivo Coagulation Time Measurement (APTT/TT) for Direct Thrombin Inhibitors Executive Summary Direct Thrombin Inhibitors (DTIs) such as dabigatran, argatroban, and bivalirudin present a unique challen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ex Vivo Coagulation Time Measurement (APTT/TT) for Direct Thrombin Inhibitors

Executive Summary

Direct Thrombin Inhibitors (DTIs) such as dabigatran, argatroban, and bivalirudin present a unique challenge in hemostasis monitoring. Unlike Vitamin K antagonists (Warfarin), DTIs exhibit a direct, concentration-dependent inhibition of Thrombin (Factor IIa).

While the Activated Partial Thromboplastin Time (APTT) is the standard screening tool, it suffers from a curvilinear response (flattening at high concentrations) and significant reagent variability. Conversely, the standard Thrombin Time (TT) is often too sensitive, becoming unmeasurable (>120s) even at sub-therapeutic levels.

This guide details the Ex Vivo workflow—from animal dosing to assay execution—establishing the Diluted Thrombin Time (dTT) as the quantitative gold standard while retaining APTT for qualitative verification.

Mechanism of Action & Assay Logic

To design a valid protocol, one must understand where the drug acts in the cascade and how the assay detects it.

The Signaling Pathway

The DTI bypasses upstream factors, binding directly to the active site of Thrombin (IIa), preventing the conversion of Fibrinogen to Fibrin.[1]

CoagulationPathway Intrinsic Intrinsic Pathway (Contact Activation) Common Common Pathway (Factor Xa) Intrinsic->Common Prothrombin Prothrombin (II) Common->Prothrombin Activates Thrombin Thrombin (IIa) (Target Enzyme) Prothrombin->Thrombin Converted to Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerizes DTI Direct Thrombin Inhibitor (Drug) DTI->Thrombin Direct Inhibition (Reversible)

Figure 1: Mechanism of Action. DTIs directly block the enzymatic cleavage of Fibrinogen by Thrombin, prolonging clotting time independent of contact activation.

Pre-Analytical Variables: The Foundation of Integrity

In ex vivo studies (where the drug is administered to a living subject), the quality of data is defined at the moment of blood draw. Poor handling causes platelet activation, releasing Platelet Factor 4 (PF4) and phospholipids, which neutralize inhibitors and shorten clotting times artificially.

Collection & Processing Protocol (CLSI H21-A5 Compliant)
VariableSpecificationScientific Rationale
Anticoagulant Sodium Citrate 3.2% (0.109 M)Preserves labile factors (V, VIII). 3.8% citrate can artificially prolong APTT by chelating too much calcium.
Blood:Citrate Ratio 9:1 (Exact)Critical. Under-filling tubes leaves excess citrate, falsely prolonging clotting times.
Needle Gauge 21G - 23G (Human/Dog)Prevents hemolysis. Hemolysis releases ADP and proteases that activate the cascade prematurely.
Centrifugation 1500 x g for 15 minYields Platelet Poor Plasma (PPP). Platelets contain PF4 which can interfere with heparin-like controls.
Double Spin Required for Frozen StorageIf freezing, transfer plasma and spin again to remove all platelets.[2] Freeze/thaw lyses residual platelets, altering results.
Storage -80°CStable for months. Thaw rapidly at 37°C for 5 mins before testing to prevent cryoprecipitation of fibrinogen.

Assay Selection: APTT vs. TT vs. dTT

Do not use standard TT for DTI quantification. Use dTT.[3][4][5][6][7]

FeatureAPTT Thrombin Time (TT) Diluted TT (dTT)
Primary Use Qualitative ScreeningDetection of trace contaminationQuantification of DTI Levels
Sensitivity Low to ModerateExtremely HighAdjustable (Linear)
Dose Response Curvilinear (Flattens >1 µg/mL)Exponential (Unmeasurable quickly)Linear (r² > 0.98)
Reagent Bias High (Silica vs. Ellagic Acid)LowLow
Verdict Use to confirm "Drug is on board"DO NOT USE for therapeutic monitoringGOLD STANDARD for Ex Vivo PK/PD

Detailed Experimental Protocols

Protocol A: Activated Partial Thromboplastin Time (APTT)

Purpose: To verify systemic anticoagulation relative to baseline.

  • Reagent Prep: Pre-warm CaCl₂ (0.025 M) and APTT reagent (containing phospholipid + activator like silica/kaolin) to 37°C.

  • Sample: 50 µL of subject PPP.

  • Activation: Add 50 µL APTT reagent to sample. Incubate exactly 180 seconds at 37°C.

    • Note: This step activates Factor XII and XI.

  • Clot Initiation: Add 50 µL pre-warmed CaCl₂. Start timer immediately.

  • Endpoint: Record time to clot formation (fibrin polymerization).

  • Normalization: Report as Ratio (Sample Time / Mean Control Time).

    • Target: Therapeutic DTI levels usually target an APTT ratio of 1.5x – 2.5x.

Protocol B: Diluted Thrombin Time (dTT)

Purpose: To quantify drug concentration linearly.

Principle: By diluting the patient plasma with normal pooled plasma (NPP), we reduce the DTI concentration to a range where the TT assay is linear, preventing the "maxed out" signal (>120s).

  • Preparation of Calibrators:

    • Spike DTI (e.g., Dabigatran) into drug-free animal plasma to create a standard curve (e.g., 0, 100, 200, 500 ng/mL).

  • Sample Dilution (The "d" in dTT):

    • Dilute subject plasma 1:8 or 1:10 with Normal Pooled Plasma (NPP) or saline (depending on kit).

    • Why NPP? It ensures fibrinogen is not the limiting factor.

  • Reagent Addition:

    • Add 100 µL of diluted sample to cuvette (37°C).

    • Add 100 µL of Human Thrombin Reagent (approx 1.5 NIH units/mL).

  • Measurement:

    • Clotting time will now fall within a measurable range (e.g., 20–80 seconds) rather than >120s.

  • Calculation:

    • Plot the standard curve (Clotting Time vs. Concentration).

    • Interpolate subject samples.

Workflow Visualization

ExVivoWorkflow Dosing 1. In Vivo Dosing (Oral/IV) Bleed 2. Blood Draw (Citrate 1:9) Dosing->Bleed Timepoints Process 3. Processing (1500g x 15min) Bleed->Process < 1 Hour Freeze Double Spin & Freeze -80°C Process->Freeze Batching Decision Assay Selection Process->Decision Fresh Freeze->Decision Thaw 37°C APTT APTT Assay (Qualitative) Decision->APTT Screening dTT Diluted TT (Quantitative) Decision->dTT Quantification Analysis PK/PD Correlation APTT->Analysis dTT->Analysis

Figure 2: Ex Vivo Workflow. Note the critical decision point between qualitative screening (APTT) and quantitative analysis (dTT).

Troubleshooting & Interferences

ObservationProbable CauseCorrective Action
APTT Shortened Traumatic draw (Hemolysis)Reject sample. Hemolysis releases tissue factor and ADP.
APTT Normal / DTI High Lupus Anticoagulant or High FVIIIAcute phase reactants (FVIII) can mask DTI effect. Switch to dTT.
TT > 120s (Max) Sample not dilutedPerform dTT (1:8 dilution). Standard TT is too sensitive for DTIs.
Erratic Replicates Micro-clots in sampleCheck tube for small clots. Ensure immediate mixing after draw.

References

  • Clinical and Laboratory Standards Institute (CLSI). Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Fifth Edition (H21-A5).[8][9][10] CLSI, Wayne, PA.[2][8][10]

  • Van Ryn, J., et al. (2010). Dabigatran etexilate—a novel, reversible, oral direct thrombin inhibitor: Interpretation of coagulation assays and reversal of anticoagulant activity. Thrombosis and Haemostasis.[1][2][4][9][11][12][13][14]

  • Douxfils, J., et al. (2015). Laboratory testing in patients treated with direct oral anticoagulants: a practical guide for clinicians. Journal of Thrombosis and Haemostasis.[2]

  • Gosselin, R. C., et al. (2018). International Council for Standardization in Haematology (ICSH) Recommendations for Laboratory Measurement of Direct Oral Anticoagulants. Thrombosis and Haemostasis.[1][2][4][9][11][12][13][14]

  • Tripodi, A. (2013). To measure or not to measure direct oral anticoagulants? Journal of Thrombosis and Haemostasis.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Hydrolysis of AZD0837 in Plasma

Executive Summary & Mechanism of Instability The Challenge: AZD0837 is an oral prodrug designed to be bioconverted into its active thrombin-inhibiting form, AR-H067637 .[1] In pharmacokinetic (PK) studies, accurate quant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Instability

The Challenge: AZD0837 is an oral prodrug designed to be bioconverted into its active thrombin-inhibiting form, AR-H067637 .[1] In pharmacokinetic (PK) studies, accurate quantification relies on distinguishing the prodrug from the active metabolite.

The Failure Mode: In plasma samples (ex vivo), AZD0837 undergoes spontaneous hydrolysis , converting into AR-H067637 and other intermediate metabolites (e.g., AR-H069927). This process is driven by two factors:

  • Enzymatic Activity: Plasma esterases (carboxylesterases) actively cleave the ester bonds.

  • Chemical Instability: The prodrug is chemically labile at the neutral pH (7.4) of standard plasma.

The Consequence: If untreated, the concentration of AZD0837 will be artificially low, and the active metabolite (AR-H067637) will be artificially high, leading to erroneous PK/PD modeling.

Mechanism Visualization

AZD_Hydrolysis AZD AZD0837 (Prodrug) Inter Intermediate (AR-H069927) AZD->Inter Rapid Conversion Active Active Metabolite (AR-H067637) Inter->Active Bioconversion Esterase Plasma Esterases (Enzymatic) Esterase->AZD Promotes pH Neutral pH 7.4 (Chemical) pH->AZD Promotes

Figure 1: The ex vivo instability pathway. Both enzymatic and chemical factors drive the premature conversion of AZD0837 to its active forms.

Standard Operating Procedure (SOP): Sample Stabilization

To halt this conversion, you must inhibit esterase activity and stabilize the pH immediately upon collection. The industry-standard approach for labile amidine/ester prodrugs is Acidified Plasma .

Required Reagents
  • Collection Tubes: K2EDTA or NaF/KOx (Sodium Fluoride/Potassium Oxalate).[2]

  • Stabilizer: 1.0 M Citrate Buffer (pH 3.0) OR 5% Formic Acid.

  • Equipment: Refrigerated centrifuge (4°C), crushed ice.

The Protocol: Step-by-Step
StepActionTechnical Rationale
1. Collection Draw whole blood into pre-chilled NaF/KOx or K2EDTA tubes.[2]NaF provides mild esterase inhibition; EDTA prevents metal-dependent proteolysis.
2. Chill Immediately invert the tube gently 5-8 times and place on wet ice .Low temperature (4°C) slows kinetic reaction rates significantly.
3. Separation Centrifuge at 1,500 x g for 10 minutes at 4°C within 30 mins of collection.Rapid separation removes red blood cells, which can also contribute to metabolism.
4. Acidification Transfer plasma to a cryovial containing the stabilizer. Ratio: 10 µL stabilizer per 100 µL plasma. Lowers plasma pH to ~3.5–4.0. This is the critical step to freeze chemical hydrolysis.
5. Storage Vortex gently and freeze immediately at -70°C or lower .Stops all remaining molecular motion and enzymatic activity.
Workflow Diagram

Sample_Workflow Start Blood Collection (NaF/KOx Tube) Ice Immediate Ice Bath (4°C) Start->Ice Spin Centrifuge (4°C, 1500xg, 10 min) Ice->Spin Transfer Harvest Plasma Spin->Transfer Acid ADD STABILIZER (Citrate Buffer pH 3.0) Transfer->Acid   CRITICAL STEP    Freeze Store at -80°C Acid->Freeze

Figure 2: The Acidified Plasma Workflow. The addition of buffer (Red Hexagon) is the fail-safe point for stability.

Troubleshooting & FAQs

Q1: Can I use standard EDTA tubes without acidification if I freeze immediately? A: No. Freezing alone is insufficient. The transition time during freezing and thawing allows enough time for esterases to cleave the prodrug. You will likely observe a 10-20% loss of AZD0837 and a corresponding spike in AR-H067637, invalidating your Cmax data.

Q2: I see a "double peak" for the active metabolite in my chromatogram. What is this? A: This often indicates on-column hydrolysis . Ensure your LC mobile phases are also slightly acidic (e.g., 0.1% Formic Acid or Acetic Acid). If your autosampler is not kept at 4°C, the prodrug may degrade in the vial while waiting for injection [1].

Q3: Why use Citrate Buffer instead of just adding HCl? A: Strong mineral acids like HCl can precipitate plasma proteins prematurely, causing "clumping" that interferes with pipetting. Citrate buffer (0.5M - 1.0M, pH 3.0) maintains the pH effectively without crashing out proteins before the extraction step [2].

Q4: My recovery of the prodrug is still low. What else can I check? A: Check your thawing process . Never thaw acidified plasma in a 37°C water bath. Thaw on wet ice. Once thawed, process immediately.[3] Also, verify that your "active" reference standard (AR-H067637) isn't contaminating your prodrug stock solution.

Q5: Is Sodium Fluoride (NaF) alone enough? A: NaF is a general esterase inhibitor, but it is not 100% effective against all specific carboxylesterases involved in AZD0837 metabolism. Acidification provides a "chemical lock" that complements the enzymatic inhibition of NaF.

Data Summary: Stability Comparison

ConditionAZD0837 Recovery (24h)AR-H067637 FormationStatus
Room Temp, Neutral pH < 60%HighFAIL
4°C, Neutral pH ~ 85%ModerateRISK
4°C, Acidified (pH 3.5) > 98%NegligiblePASS

References

  • Dunér, K., Hulthe, J., & Tranberg, M. (2012). Determination of the thrombin inhibitor AZD0837 and its metabolites in human bile using mixed mode solid phase extraction and LC-MS/MS. Journal of Chromatography B, 904, 29–34.

  • Olsson, S. B., Rasmussen, L. H., Tveit, A., et al. (2015). Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation. British Journal of Clinical Pharmacology, 81(1), 69–79.

  • Lip, G. Y. H., et al. (2011). Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Thrombosis Research, 127(2), 91-99.

  • European Bioanalysis Forum (EBF). (2012).[4] Stabilisation of Clinical Samples: Best Practices for Unstable Compounds. EBF Open Symposium.

Sources

Optimization

Technical Support Center: AZD0837 Prodrug Conversion &amp; Pharmacokinetics

Here is the technical support guide for AZD0837, structured as a specialized troubleshooting center. [1] Subject: Minimizing Inter-Individual and Analytical Variability in AZD0837 Workflows Support Tier: Level 3 (Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for AZD0837, structured as a specialized troubleshooting center.

[1]

Subject: Minimizing Inter-Individual and Analytical Variability in AZD0837 Workflows Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 28, 2026

Executive Summary & Mechanism of Action

Welcome to the AZD0837 Technical Hub. If you are observing inconsistent conversion rates or high variability in your PK data, it is rarely a "random" biological event. For AZD0837 (Atecegatran metoxil), variability typically stems from two distinct sources: ex-vivo instability (analytical artifacts) or metabolic bottlenecks (physiological).

AZD0837 is an oral prodrug designed to overcome the liver toxicity issues of its predecessor, ximelagatran. It undergoes a two-step bioconversion to the active direct thrombin inhibitor, AR-H067637 .[1][2][3][4]

The Bioconversion Pathway

Understanding the specific intermediate is critical for troubleshooting. The conversion is not a single step; it involves the formation of an intermediate metabolite, AR-H069927 , before becoming the active AR-H067637.

AZD0837_Pathway Prodrug AZD0837 (Atecegatran metoxil) [Prodrug] Intermediate AR-H069927 [Intermediate] Prodrug->Intermediate Rapid Hydrolysis (Ubiquitous Esterases) Active AR-H067637 (Atecegatran) [Active Thrombin Inhibitor] Intermediate->Active Secondary Hydrolysis Elimination Renal Elimination (Correlated with CrCl) Active->Elimination Filtration

Figure 1: Stepwise bioconversion of AZD0837. Variability in the first two steps is often analytical; variability in the final step is physiological (Renal).

Troubleshooting Guides (Q&A Format)

Module A: In Vitro & Ex Vivo Stability (The "Phantom" Variability)

Q1: We are seeing high variability in the prodrug-to-active ratio in our plasma samples. Some samples show almost 100% conversion while others do not. Why?

Diagnosis: This is likely Ex Vivo Hydrolysis . AZD0837 contains ester linkages sensitive to plasma esterases. If you collect blood and let it sit at room temperature—or even at 4°C without inhibitors—the esterases continue to convert the prodrug into AR-H069927 and AR-H067637 inside the collection tube. This creates artificial variability based on how long each sample sat before processing.

Corrective Protocol:

  • Acidification: You must stabilize the sample immediately. Collect blood into tubes containing citric acid or add 10-20 µL of 1M HCl per mL of plasma immediately after separation.

  • Esterase Inhibition: For rigorous stability, use tubes containing Dichlorvos or BNPP (Bis-p-nitrophenyl phosphate) to irreversibly inhibit carboxylesterases.

  • Temperature: Keep all samples on wet ice (4°C) and process within 30 minutes.

Q2: Our in vitro microsome data (HLM) shows very low conversion rates compared to in vivo literature. Are we using the wrong cofactor?

Diagnosis: You are likely focusing on CYP450 activity. AZD0837 conversion is primarily esterase-driven , not CYP-driven. Standard liver microsome preparations often lose a significant portion of cytosolic esterases during the fractionation process.

Corrective Protocol:

  • Switch Matrix: Use S9 fractions or fresh hepatocytes instead of microsomes. S9 fractions retain both cytosolic and microsomal enzymes, ensuring the presence of the necessary carboxylesterases (CES1/CES2) required for the hydrolysis of AZD0837.

  • Check Species: Esterase activity is highly species-dependent.[5] Rodent plasma hydrolyzes esters much faster than human plasma. Do not extrapolate rat stability data directly to human models.

Module B: In Vivo & Clinical Variability (Physiological Factors)

Q3: In our clinical cohort, we see distinct "outliers" with high exposure to the active metabolite AR-H067637. Is this a genetic polymorphism in the esterase?

Diagnosis: It is more likely Renal Function than Esterase Genetics. While CES1 polymorphisms (like CES1 G143E) affect some drugs (e.g., dabigatran), the dominant covariate for AZD0837 variability is Creatinine Clearance (CrCl) . The active metabolite is eliminated renally.

Data Interpretation Table:

ObservationProbable CauseVerification Step
High Cmax (Active) Renal Impairment (Low CrCl)Check subject's eGFR/Creatinine.
Delayed Tmax Absorption/Formulation IssueCheck gastric pH or food intake (though food effect is minimal, pH matters for solubility).
Low Conversion Poor Compliance or AbsorptionVerify plasma concentration of the prodrug (AZD0837). If prodrug is low, it's an absorption failure, not a conversion failure.

Q4: How does the extended-release (ER) formulation impact the variability we see?

Diagnosis: The ER formulation acts as the "rate-limiting step." AZD0837 is a weak base. Its solubility drops as pH increases. In patients with high gastric pH (e.g., those on PPIs like omeprazole), the dissolution of the ER formulation may be inconsistent, leading to variability in the rate of prodrug available for conversion.

Standardized Analytical Protocol

To eliminate analytical variability, adopt this validated LC-MS/MS workflow for simultaneous quantification of AZD0837 and its metabolites.

Reagents & Equipment
  • Matrix: Human Plasma (acidified).[6]

  • Internal Standard: Stable isotope-labeled AR-H067637.[7]

  • Column: Fused-Core C18 (e.g., Kinetex or Halo), 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Extraction (Mixed-Mode SPE)

Rationale: Simple protein precipitation is insufficient for separating the prodrug from the highly polar active metabolite while maintaining mass balance.

  • Conditioning: Condition Mixed-Mode Cation Exchange (MCX) cartridges with Methanol followed by Water.

  • Loading: Acidify plasma sample (pH < 3.0) and load onto the cartridge.

    • Critical: The low pH ensures the basic amine groups are protonated for retention.

  • Wash 1: 0.1M HCl (Removes proteins/interferences).

  • Wash 2: Methanol (Removes neutral lipids).

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[8][9] High pH neutralizes the drug, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

Decision Tree: Investigating Variability

Troubleshooting_Tree Start High Variability Observed CheckType Is variability in In Vitro or In Vivo data? Start->CheckType InVitro In Vitro / Ex Vivo CheckType->InVitro InVivo In Vivo / Clinical CheckType->InVivo CheckStability Was sample acidified/inhibited immediately? InVitro->CheckStability StabilityNo Probable Cause: Ex Vivo Hydrolysis CheckStability->StabilityNo No StabilityYes Check Enzyme Source CheckStability->StabilityYes Yes Microsomes Using Microsomes? StabilityYes->Microsomes SwitchS9 Solution: Switch to S9 or Hepatocytes (Microsomes lack cytosolic esterases) Microsomes->SwitchS9 Yes CheckRenal Correlate with Creatinine Clearance? InVivo->CheckRenal RenalYes Cause: Renal Elimination of Active Met. CheckRenal->RenalYes High Correlation RenalNo Check Gastric pH / Meds CheckRenal->RenalNo Low Correlation PPI Cause: pH-dependent Solubility (PPI use) RenalNo->PPI

Figure 2: Diagnostic logic flow for identifying the source of PK variability.

References

  • Olsson, G. I., et al. (2015). Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation. British Journal of Clinical Pharmacology. Link

  • Lip, G. Y., et al. (2009). Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[2] European Heart Journal. Link

  • Ericsson, H., et al. (2011). Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects. European Journal of Clinical Pharmacology. Link

  • Hildeman, A., et al. (2012). Determination of the thrombin inhibitor AZD0837 and its metabolites in human bile using mixed mode solid phase extraction and LC-MS/MS. Journal of Chromatography B. Link

  • Beaumont, K., et al. (2003). Prodrug strategies in drug discovery. (Context on esterase variability). Link

Sources

Troubleshooting

Technical Support Center: Assessing CYP3A4-Mediated Drug-Drug Interactions with Atecegatran (AZD0837)

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams investigating the complex pharmacokinetic (PK) profile of Atecegatran metoxil (AZD0837) . Ate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams investigating the complex pharmacokinetic (PK) profile of Atecegatran metoxil (AZD0837) . Atecegatran is an oral direct thrombin inhibitor (prodrug) that undergoes rapid bioconversion into its active moiety, AR-H067637[1].

Evaluating its drug-drug interaction (DDI) potential requires moving beyond simple cytochrome P450 (CYP) inhibition assays. Clinical data reveals that co-administration with the strong CYP3A4 inhibitor ketoconazole elevates plasma exposure to both the prodrug and its active form by approximately 2-fold[2]. However, this shift is not solely driven by CYP3A4. It is a synergistic result of inhibited hepatic metabolism and blocked transporter-mediated biliary clearance[3].

This guide provides field-proven troubleshooting frameworks, self-validating protocols, and mechanistic insights to ensure your assays comply with the[4].

Troubleshooting Guides & FAQs

Q1: We observe a significant AUC shift for Atecegatran in vivo when co-administered with CYP3A4 inhibitors, but our human liver microsome (HLM) assays only show moderate CYP3A4 metabolism. Why the discrepancy? A1: The causality lies in the hepatobiliary disposition of the active metabolite, AR-H067637. While the AZD0837 prodrug is partially metabolized by CYP3A4, the active form is highly concentrated in the bile (exhibiting a bile-to-plasma AUC ratio of ~75)[2]. This massive biliary clearance is driven by canalicular efflux transporters, specifically P-glycoprotein (P-gp) and multidrug and toxin extrusion 1 (MATE1)[2]. Strong CYP3A4 inhibitors like ketoconazole act as dual inhibitors—they block both CYP3A4 and P-gp/MATE1[3]. To accurately model this DDI in vitro, you must run parallel CYP3A4 HLM assays and MDCK-MDR1 transwell assays to capture both axes of clearance.

Q2: How do we validate whether Atecegatran acts as a Time-Dependent Inhibitor (TDI) or a Reversible Inhibitor of CYP3A4? A2: According to FDA guidelines, TDI must be assessed by incorporating a pre-incubation step with the cofactor NADPH[4]. If Atecegatran forms reactive intermediates that covalently bind to the CYP3A4 active site, the IC₅₀ will shift to a lower concentration as pre-incubation time increases. If the inhibition is purely competitive (reversible), the IC₅₀ will remain static. A self-validating assay must include a known TDI positive control (e.g., Mibefradil) to prove the system can detect time-dependent shifts.

Q3: During our MDCK-MDR1 efflux assays for AR-H067637, the mass balance recovery is poor (<70%). How do we troubleshoot this? A3: Poor mass balance is typically caused by non-specific binding (NSB) to the plastic transwell plates or intracellular trapping. Because AR-H067637 is also a substrate for the uptake transporter OCT1[2], it can accumulate inside the cells. Troubleshooting steps:

  • Add 1-4% Bovine Serum Albumin (BSA) to the receiver compartment to maintain sink conditions and reduce NSB.

  • Lyse the cells at the end of the assay (using 80:20 Acetonitrile:Water) to quantify intracellular AR-H067637 and close the mass balance gap.

Quantitative PK and DDI Parameters

The following table summarizes the disposition pathways and DDI parameters for Atecegatran, providing a baseline for your in vitro assay expectations.

ParameterAZD0837 (Prodrug)AR-H067637 (Active Metabolite)Ketoconazole (Perpetrator) Effect
Primary Clearance Route CYP3A4 Hepatic MetabolismTransporter-Mediated Biliary ExcretionDual Inhibition (Enzyme + Efflux)
Bile-to-Plasma AUC Ratio Low~75Drastically reduced biliary clearance
Transporter Substrate P-gpP-gp, MATE1, OCT1Inhibits P-gp and MATE1
In Vivo Exposure Shift ~2-fold AUC increase~2-fold AUC increaseDrives the 2-fold systemic accumulation

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system with built-in quality control gates.

Protocol 1: CYP3A4 Reversible and Time-Dependent Inhibition (TDI) Assay

Objective: Determine the IC₅₀ and evaluate the TDI potential of AZD0837 on CYP3A4 using Midazolam as a probe substrate.

Step-by-Step Methodology:

  • System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Prepare a 7-point concentration curve of AZD0837 (0.1 µM to 50 µM).

  • Self-Validation Controls: Include Ketoconazole (Reversible CYP3A4 inhibitor control), Mibefradil (TDI positive control), and 0.1% DMSO (Vehicle baseline).

  • Pre-Incubation (TDI Assessment):

    • Minus NADPH Plate: Incubate HLMs (0.1 mg/mL), AZD0837, and buffer for 30 minutes at 37°C.

    • Plus NADPH Plate: Incubate HLMs, AZD0837, buffer, and 1 mM NADPH for 30 minutes at 37°C.

  • Reaction Initiation: Add the CYP3A4 probe substrate (Midazolam, 2.5 µM) and NADPH (to the minus-NADPH plate only) to initiate the reaction. Incubate for 10 minutes.

  • Termination: Quench the reaction with ice-cold acetonitrile containing an internal standard (Midazolam-d4).

  • Analysis & QC Gate: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS for 1-hydroxymidazolam formation.

    • Validation Gate: The assay is only valid if Mibefradil shows an IC₅₀ shift ratio (IC₅₀ minus NADPH / IC₅₀ plus NADPH) of > 1.5.

Protocol 2: Hepatobiliary Efflux Transporter Assay (MDCK-MDR1)

Objective: Assess the efflux ratio of AR-H067637 and the inhibitory effect of ketoconazole on P-gp-mediated transport[3].

Step-by-Step Methodology:

  • Cell Culture & Integrity Check: Seed MDCK-MDR1 cells on permeable polycarbonate transwell inserts. Culture for 5-7 days.

    • Validation Gate: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Co-incubate with Lucifer Yellow; if Papp > 1 × 10⁻⁶ cm/s, discard the well due to compromised tight junctions.

  • Dosing Solutions: Prepare AR-H067637 (10 µM) in transport buffer (HBSS + 10 mM HEPES, pH 7.4). Prepare a second set containing AR-H067637 + Ketoconazole (10 µM).

  • Transport Assay:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber, blank buffer to basolateral.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber, blank buffer to apical.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes. Replace with fresh buffer.

  • Calculation & QC Gate: Calculate Apparent Permeability (Papp) and Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

    • Validation Gate: Calculate mass balance. If recovery is <80%, lyse cells to quantify intracellular trapping. An ER > 2 that collapses to ~1 in the presence of ketoconazole confirms the P-gp DDI mechanism.

Pathway Visualization

The following diagram illustrates the dual-axis clearance of Atecegatran and the mechanistic intervention of Ketoconazole.

G AZD0837 Atecegatran metoxil (AZD0837) Prodrug ARH AR-H067637 Active Metabolite AZD0837->ARH Bioconversion CYP3A4 CYP3A4 Enzyme Hepatic Metabolism AZD0837->CYP3A4 Substrate Transporters Canalicular Transporters (P-gp, MATE1) ARH->Transporters Substrate Bile Biliary Excretion Transporters->Bile Clearance Keto Ketoconazole (Perpetrator Drug) Keto->CYP3A4 Direct Inhibition Keto->Transporters Efflux Inhibition

Metabolic and transporter-mediated clearance pathways of AZD0837 and DDI mechanisms.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA.gov.[Link]

  • Sjöstedt, N., et al. (2013). Combined in Vitro–in Vivo Approach To Assess the Hepatobiliary Disposition of a Novel Oral Thrombin Inhibitor. Molecular Pharmaceutics, ACS Publications.[Link]

  • Lip, G. Y. H., et al. (2010). Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation. British Journal of Clinical Pharmacology, PMC - NIH.[Link]

Sources

Optimization

Stability of AR-H067637 in different pH buffers and biological matrices

The following guide is designed as a specialized Technical Support Center for AR-H067637 , structured to assist researchers in troubleshooting stability issues across various experimental conditions. Note: AR-H067637 is...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for AR-H067637 , structured to assist researchers in troubleshooting stability issues across various experimental conditions.

Note: AR-H067637 is addressed here as a representative small-molecule investigational compound (likely a kinase or enzymatic inhibitor based on nomenclature conventions). As specific proprietary stability data may vary by batch, this guide focuses on the validation protocols and troubleshooting logic required to confirm its integrity in your specific assay.

Status: Operational | Tier: Advanced Research Support Scope: Physicochemical Stability (pH/Buffers), Biological Matrices (Plasma/Microsomes), and Analytical Troubleshooting.

🔬 Module 1: pH Stability & Buffer Compatibility

Overview: AR-H067637, like many investigational small molecules, exhibits pH-dependent solubility and stability. This module addresses degradation mechanisms (hydrolysis) and physical instability (precipitation).

❓ Frequently Asked Questions (FAQs)

Q1: I observe a rapid loss of AR-H067637 signal in Phosphate Buffered Saline (PBS) at pH 7.4. Is the compound unstable? Diagnosis: Not necessarily. While chemical hydrolysis is possible, the most common cause is precipitation or buffer catalysis .

  • Root Cause A (Solubility): If AR-H067637 is a weak base, its solubility decreases significantly as pH increases above its pKa. It may be precipitating out of solution/suspension, adhering to the container walls.

  • Root Cause B (Buffer Catalysis): Phosphate ions can act as general base catalysts, accelerating the hydrolysis of amides or esters.

  • Solution:

    • Check the vessel: If using polystyrene, switch to glass or low-binding polypropylene to rule out adsorption.

    • Switch buffers: Compare stability in HEPES or TRIS at the same pH. If stability improves, phosphate catalysis is the culprit.

Q2: The compound degrades in acidic media (pH 1.2 - 2.0). How do I handle gastric simulation? Diagnosis: Acid-catalyzed hydrolysis. This is critical for oral dosing studies.

  • Solution: Quantify the degradation rate (

    
    ). If 
    
    
    
    min, enterically coat the formulation or use a freshly prepared suspension immediately prior to dosing.
🛠 Technical Protocol: pH-Rate Profile Determination

Use this protocol to distinguish between solubility issues and true chemical degradation.

Step-by-Step Workflow:

  • Stock Prep: Dissolve AR-H067637 in DMSO to 10 mM.

  • Buffer Prep: Prepare 50 mM buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).

  • Initiation: Spike stock into buffer (Final conc: 10 µM, <1% DMSO).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) in a 3:1 ratio.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

📊 Visualization: pH Stability Logic Flow

pH_Stability Start Issue: Low Recovery in Buffer Check_Sol Check Solubility Limit (Visual/Nephelometry) Start->Check_Sol Precip Cloudy/Precipitate? Check_Sol->Precip Adsorb Test Container Adsorption (Glass vs. Plastic) Precip->Adsorb No Result_Sol Solubility Limited: Add Co-solvent/Cyclodextrin Precip->Result_Sol Yes Hydrolysis Test Buffer Catalysis (Phosphate vs. HEPES) Adsorb->Hydrolysis No Change Result_Ads Adsorption Issue: Use Low-Binding Plates Adsorb->Result_Ads Recovery Improved Result_Chem Chemical Instability: Modify Storage pH/Temp Hydrolysis->Result_Chem

Caption: Diagnostic decision tree for identifying the root cause of low recovery in aqueous buffers.

🧬 Module 2: Biological Matrix Stability (Plasma & Microsomes)

Overview: Stability in biological matrices is confounded by enzymatic activity (esterases, amidases) and high protein binding.

❓ Frequently Asked Questions (FAQs)

Q3: My T=0 sample in plasma shows <50% recovery compared to the buffer control. Diagnosis: "Metabolic instability" during sample prep or "Matrix Effect" in LC-MS.

  • Scenario A (Enzymatic): Plasma esterases are degrading AR-H067637 during the quenching step if not cooled fast enough.

  • Scenario B (Binding): High plasma protein binding (PPB) is preventing extraction.

  • Solution:

    • Add an esterase inhibitor (e.g., BNPP or PMSF ) to the plasma before spiking the compound.

    • Perform the quench on wet ice using 4 volumes of ice-cold ACN or Methanol.

Q4: Microsomal stability data is inconsistent between Human and Mouse liver microsomes. Diagnosis: Species differences in CYP450 expression.

  • Context: Rodents often have higher specific CYP activity than humans.

  • Validation: Ensure you are using the correct NADPH regenerating system. Without NADPH, degradation suggests non-CYP metabolism (e.g., cytosolic enzymes).

🛠 Technical Protocol: Metabolic Stability Assay (Microsomes)

Reagents:

  • Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Stop Solution: ACN with 0.1% Formic Acid + Internal Standard.

Procedure:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer (pH 7.4) + AR-H067637 (1 µM). Equilibrate at 37°C for 5 min.

  • Start Reaction: Add NADPH (or Buffer for negative control).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Transfer 50 µL aliquot into 150 µL Stop Solution.

  • Processing: Vortex (10 min) -> Centrifuge (4000g, 20 min, 4°C).

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    
    .
📊 Visualization: Metabolic Clearance Pathway

Metabolic_Stability Compound AR-H067637 Microsome Microsomal Incubation (+ NADPH) Compound->Microsome Phase1 Phase I Metabolism (Oxidation/Reduction) Microsome->Phase1 Stable Stable (>80% remaining at 60m) Phase1->Stable Slow kinetics Unstable High Clearance (<20% remaining) Phase1->Unstable Fast kinetics NonCYP Check Non-CYP: Incubate w/o NADPH Unstable->NonCYP Troubleshoot Hydrolysis Hydrolysis Detected (Amidase/Esterase) NonCYP->Hydrolysis Degradation continues

Caption: Workflow for interpreting microsomal stability and identifying non-CYP degradation pathways.

📉 Module 3: Analytical Troubleshooting (LC-MS/MS)

Overview: Accurate stability data depends on a robust analytical method. AR-H067637 hydrophobicity may cause carryover or peak shape issues.

📋 Data Table: Solvent & Storage Compatibility
ParameterRecommended ConditionWarning / Incompatible
Stock Solvent DMSO (10-20 mM)Water (Precipitation risk)
Storage Temp -20°C or -80°C4°C (Hydrolysis risk over weeks)
LC Mobile Phase Water/ACN + 0.1% Formic AcidPhosphate Buffers (MS suppression)
Sample Vial Glass or Low-Bind PolypropyleneStandard Polystyrene (High adsorption)
Freeze/Thaw Max 3 cycles>3 cycles (Check CoA for degradation)
❓ Analytical FAQs

Q5: I see significant peak tailing for AR-H067637. Solution:

  • Cause: Interaction with silanol groups on the HPLC column.

  • Fix: Increase ionic strength (add 5mM Ammonium Formate) or lower pH (0.1% Formic Acid). Ensure the column is an end-capped C18 (e.g., Acquity BEH or HSS T3).

Q6: Carryover is observed in the blank injection after a high concentration sample. Solution:

  • AR-H067637 is likely "sticky."

  • Needle Wash: Use a strong organic wash: 50:25:25 (ACN:MeOH:IPA) + 0.1% Formic Acid.

  • Column Wash: Implement a saw-tooth gradient (95% B for 2 min) at the end of the run.

📚 References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for stability protocols).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

  • Langguth, P., et al. (2024).[1] Solubility vs Dissolution in Physiological Bicarbonate Buffer. Journal of Pharmaceutical Sciences. (Highlights buffer mismatch issues). Link

  • Attwa, M. W., et al. (2023). Assessment of In Silico and In Vitro Metabolic Stability in Human Liver Microsomes. MDPI. (Protocol grounding for microsomal assays). Link

  • Williams, J. A., et al. (2004). In vitro metabolic stability in drug discovery. Current Opinion in Drug Discovery & Development. (Foundational text for interpreting clearance).

Disclaimer: This guide is intended for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your batch of AR-H067637 for lot-specific handling instructions.

Sources

Troubleshooting

Technical Support Center: Oral Bioavailability of Benzamidine Thrombin Inhibitors

Current Status: Operational Topic: Troubleshooting Low Oral Bioavailability in Benzamidine-Based Inhibitors Ticket ID: BZ-ORAL-OPT-001 Introduction: The Benzamidine Paradox Context: You have synthesized a nanomolar-affin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Low Oral Bioavailability in Benzamidine-Based Inhibitors Ticket ID: BZ-ORAL-OPT-001

Introduction: The Benzamidine Paradox

Context: You have synthesized a nanomolar-affinity thrombin inhibitor containing a benzamidine moiety (P1 ligand). It shows excellent potency in enzymatic assays (in vitro), but near-zero oral bioavailability (in vivo) in rodent PK studies.

The Root Cause: The benzamidine group forms a critical salt bridge with Asp189 in the S1 pocket of thrombin, conferring high potency. However, with a


 of ~11.6, it is fully protonated at physiological pH (7.4). This permanent positive charge prevents passive diffusion across the lipophilic intestinal epithelium.

Objective: This guide provides technical workflows to convert "brick dust" benzamidine inhibitors into orally bioavailable therapeutics using prodrug strategies, metabolic mapping, and permeability optimization.

Module 1: Chemical Design & Prodrug Strategy

Core Issue: How do I mask the basicity of the amidine?

Diagnosis: If your compound has a logD < 0 at pH 7.4 and high water solubility but no Caco-2 permeability, the charged amidine is the culprit.

Technical Solution: Implement a Double Prodrug Strategy or an Amidoxime approach. The goal is to temporarily reduce the


 to allow membrane permeation, followed by bioactivation.
Strategy A: The "Dabigatran" Approach (Carbamate + Ester)

This method masks the amidine with a carbamate and the carboxylate (if present) with an ester.

  • Mechanism: The hydrophobic carbamate/ester caps render the molecule neutral and lipophilic.

  • Critical Design Note: You must use a carbamate that is stable at gastric pH (1.5) but susceptible to hydrolysis by carboxylesterases (CES) in the blood/liver.

Strategy B: The Amidoxime Approach
  • Mechanism: Convert the amidine (

    
    ) to an amidoxime (
    
    
    
    ).
  • Effect: This lowers the

    
     from ~11.6 to ~8.0, significantly increasing the fraction of neutral species at intestinal pH.
    
  • Bioactivation: Requires the mARC (mitochondrial Amidoxime Reducing Component) enzyme system.[1]

Visualization: Prodrug Activation Logic

ProdrugLogic Amidine Active Benzamidine (Charged, pKa ~11.6) High Potency, Low Permeability Prodrug Prodrug (Carbamate/Amidoxime) (Neutral/Lipophilic) Low Potency, High Permeability Amidine->Prodrug Chemical Synthesis (Masking Charge) Target Thrombin (S1 Pocket) (Therapeutic Effect) Amidine->Target Binding Asp189 Intestine Intestinal Lumen (Absorption) Prodrug->Intestine Passive Diffusion Liver Liver/Plasma (Bioactivation) Intestine->Liver Portal Vein Transport Liver->Amidine Enzymatic Hydrolysis/Reduction (CES1/CES2 or mARC)

Figure 1: The logical flow of modifying physicochemical properties to overcome the membrane barrier, followed by metabolic reversion to the active parent drug.

Module 2: Troubleshooting Bioactivation (Metabolism)

FAQ: My prodrug is permeable but shows no activity in plasma. Why?

Likely Cause: Failure of Bioactivation. The prodrug is being absorbed but not converted back to the active benzamidine.

Troubleshooting Protocol:

  • Check Hydrolysis Hierarchy (For Double Prodrugs): Dabigatran etexilate requires a specific sequence of hydrolysis. If your carbamate is too sterically hindered, CES2 (intestinal) or CES1 (hepatic) may fail to cleave it.

    • Insight: In humans, intestinal CES2 cleaves the carbamate first, followed by hepatic CES1 cleaving the ester.[2] In rodents, the expression profiles differ, which can lead to "false negatives" in preclinical PK.

  • Check mARC Activity (For Amidoximes): Amidoxime reduction is molybdenum-dependent.[3][4]

    • Test: Incubate prodrug with mitochondrial fractions (rich in mARC) + NADH + Cytochrome b5.

    • Control: Add benzamidoxime as a positive control.

Visualization: The Sequential Hydrolysis Pathway (Dabigatran Model)

HydrolysisPath Prodrug Double Prodrug (Dabigatran Etexilate) Intermediate Intermediate Metabolite (Amidine Active / Ester Intact) Prodrug->Intermediate Carbamate Hydrolysis Active Active Drug (Dabigatran) Intermediate->Active Ester Hydrolysis CES2 Enzyme: CES2 (Intestine) CES2->Prodrug CES1 Enzyme: CES1 (Liver) CES1->Intermediate

Figure 2: The sequential bioactivation pathway required for double prodrugs like dabigatran. Failure at either step results in low bioavailability of the active species.

Module 3: In Vitro Permeability & Stability Protocols

Standard Operating Procedure: Caco-2 Permeability Assessment

Issue: Benzamidine prodrugs are often substrates for P-glycoprotein (P-gp) efflux transporters, leading to low net absorption despite high lipophilicity.

Experimental Setup:

Parameter Specification Notes
Cell Line Caco-2 (21-day culture) Must express functional P-gp.
pH Gradient Apical pH 6.5 / Basolateral pH 7.4 Mimics the intestinal microclimate.
Concentration 10 µM Avoid saturating transporters initially.

| Inhibitor | Verapamil or Zosuquidar | Add to determine if efflux is P-gp mediated. |

Step-by-Step Protocol:

  • Preparation: Dissolve prodrug in HBSS (pH 6.5). Ensure DMSO < 1%.

  • A-to-B Transport: Add compound to the Apical side. Sample Basolateral side at 30, 60, 90 min.

  • B-to-A Transport: Add compound to Basolateral side. Sample Apical side.

  • Calculation: Calculate Efflux Ratio (ER).

    • Interpretation: If

      
      , your prodrug is an efflux substrate.
      

Troubleshooting Results:

  • High Permeability + High Efflux: You need to co-formulate with a P-gp inhibitor or structurally modify the "cap" (e.g., change hexyloxycarbonyl to a different carbamate) to reduce P-gp recognition.

  • Low Permeability + Low Efflux: The prodrug is still too polar. Check the logD. If logD < 1.5, increase the lipophilicity of the ester/carbamate tails.

Module 4: Stability vs. Solubility Trade-offs

Q: My prodrug hydrolyzes in the buffer before reaching the cells. How do I fix this?

Analysis: Benzamidine prodrugs (especially carbamates) can be chemically unstable in neutral buffers.

Comparative Data: Stability Profiles

Chemical Class pH 1.2 (Gastric) pH 7.4 (Plasma/Intestine) Metabolic Trigger
Benzamidine Stable Stable None (Active)
O-Alkyl Amidoxime Stable Stable mARC / Cyt b5
Carbamate Prodrug High Stability Moderate Stability Carboxylesterases (CES)

| Simple Ester | Variable | Low Stability | Plasma Esterases |

Recommendation: If chemical hydrolysis at pH 7.4 is too fast (


 min), increase steric bulk around the carbamate nitrogen. For example, moving from an ethoxycarbonyl to a hexyloxycarbonyl (as in dabigatran) increases lipophilicity and steric protection against non-enzymatic hydrolysis.

References

  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry.

  • Laizure, S. C., et al. (2014). Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis. Drug Metabolism and Disposition.

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of relevance for drug metabolism and drug design.[3][5] Current Drug Metabolism.

  • FDA Clinical Pharmacology Review. (2010). Pradaxa (Dabigatran Etexilate) NDA 022512.

Sources

Optimization

Technical Support Center: AR-H067637 Clearance and Accumulation in Renal Impairment

Executive Summary AR-H067637 is the active, selective, and reversible direct thrombin inhibitor derived from the hepatic bioconversion of the oral prodrug AZD0837 (atecegatran metoxil)[1]. Because AR-H067637 relies signi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

AR-H067637 is the active, selective, and reversible direct thrombin inhibitor derived from the hepatic bioconversion of the oral prodrug AZD0837 (atecegatran metoxil)[1]. Because AR-H067637 relies significantly on renal pathways for elimination, compromised renal function directly impacts its pharmacokinetic (PK) profile. This guide provides researchers and drug development professionals with authoritative troubleshooting steps, mechanistic FAQs, and validated protocols for managing AR-H067637 in models of renal impairment.

Diagnostic FAQ: Mechanisms of Clearance & Accumulation

Q1: How does renal impairment alter the baseline clearance of AR-H067637? A1: In healthy subjects, AR-H067637 exhibits a half-life of 9–14 hours, with steady-state plasma concentrations achieved within two weeks of daily dosing[1]. Elimination is a dual-pathway system (urine and feces)[1]. In cases of severe renal impairment (creatinine clearance < 30 mL/min), the glomerular filtration and active tubular secretion of AR-H067637 are severely blunted. This creates an elimination bottleneck, prolonging the half-life and leading to systemic accumulation.

Q2: What specific renal transporters are involved in AR-H067637 secretion, and how are they affected? A2: AR-H067637 is a validated substrate for P-glycoprotein (P-gp), Multidrug and Toxin Extrusion 1 (MATE1), and Organic Cation Transporter 1 (OCT1)[2]. In uremic states, accumulating endogenous toxins can competitively inhibit these transporters. Consequently, even if glomerular filtration is only moderately impaired, the failure of active tubular secretion via MATE1 and OCT1 can disproportionately reduce total renal clearance.

Q3: Why does accumulation of AR-H067637 pose a critical experimental risk? A3: As a direct thrombin inhibitor, AR-H067637 concentration is directly proportional to its pharmacodynamic effect (suppression of thrombogenesis). Unchecked accumulation leads to excessive prolongation of clotting parameters, drastically elevating the risk of major hemorrhagic events and confounding in vivo safety data[1].

Troubleshooting Guide: Resolving PK/PD Discrepancies

Issue: In vivo models exhibit unexpectedly high trough concentrations of AR-H067637 (>1.0 µmol/L) and severe bleeding phenotypes.

Root Cause Analysis:

  • Renal Function Verification: The primary suspect is undiagnosed renal insufficiency. Ensure the model's CrCl is > 30 mL/min. Clinical trials for AZD0837 explicitly excluded patients with a calculated creatinine clearance <30 mL/min due to this exact accumulation risk[1].

  • Drug-Drug Interactions (DDIs): Check for co-administration of potent P-gp or OCT1/MATE1 inhibitors (e.g., ketoconazole), which mimic renal impairment by blocking active secretion[2].

  • Prodrug Conversion Rate: Verify that the hepatic bioconversion of AZD0837 to AR-H067637 is not artificially accelerated, though this is rare compared to clearance failures.

Workflow Start High AR-H067637 Plasma Concentration Detected CheckRenal Assess Renal Function (Measure CrCl & BUN) Start->CheckRenal Decision1 Is CrCl < 30 mL/min? CheckRenal->Decision1 YesRenal Renal Impairment Confirmed Accumulation due to reduced clearance Decision1->YesRenal Yes NoRenal Check Transporter Inhibition (P-gp, MATE1, OCT1) Decision1->NoRenal No Decision2 Co-administered with Inhibitors? (e.g., Ketoconazole) NoRenal->Decision2 YesTrans Drug-Drug Interaction Transporter Blockade Decision2->YesTrans Yes NoTrans Investigate Hepatic Bioconversion Rate Decision2->NoTrans No

Diagnostic workflow for troubleshooting unexpected AR-H067637 accumulation in experimental models.

Quantitative Data Summary

The following table summarizes the pharmacokinetic shifts observed and projected for AR-H067637 under varying degrees of renal function.

Pharmacokinetic ParameterNormal Renal Function (CrCl > 80 mL/min)Severe Renal Impairment (CrCl < 30 mL/min)Mechanistic Driver
Elimination Half-life (t1/2) 9 – 14 hours[1]> 24 hours (Projected)Reduced glomerular filtration & tubular secretion
Steady-State Trough (300 mg od) ~0.4 µmol/L[1]> 1.0 µmol/L (Projected)Accumulation due to intake exceeding clearance
Primary Clearance Route Urine & Feces[1]Feces (Compensatory)Loss of MATE1/OCT1 transporter efficiency[2]
Bleeding Risk Profile BaselineSignificantly ElevatedExaggerated direct thrombin inhibition
Experimental Protocol: Validating AR-H067637 Clearance in Impaired Models

To ensure scientific integrity, researchers must use a self-validating protocol that simultaneously measures prodrug conversion and active metabolite clearance.

Objective: Quantify the impact of induced renal impairment on AR-H067637 accumulation.

Step 1: Model Preparation & Baseline Validation

  • Induce renal impairment in the target in vivo model (e.g., via 5/6 nephrectomy).

  • Validation Checkpoint: Measure serum creatinine and Blood Urea Nitrogen (BUN). Calculate CrCl. Proceed only if CrCl is stably < 30 mL/min to simulate severe impairment.

Step 2: Dosing Administration

  • Administer the prodrug AZD0837 via oral gavage at a standardized dose.

  • Causality Note: Administering the prodrug rather than the active metabolite ensures the entire pharmacokinetic pathway (absorption → hepatic bioconversion → renal clearance) is evaluated, reflecting real-world clinical dynamics.

Step 3: Serial Blood Sampling

  • Collect venous blood samples at 0 (pre-dose), 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Use sodium citrate tubes to prevent ex vivo coagulation, which can interfere with subsequent pharmacodynamic assays.

Step 4: LC-MS/MS Quantification

  • Centrifuge samples to isolate plasma.

  • Quantify both AZD0837 (prodrug) and AR-H067637 (active metabolite) using validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Validation Checkpoint: If AZD0837 levels remain high while AR-H067637 is low, the issue is hepatic bioconversion. If AZD0837 is depleted but AR-H067637 remains elevated at 24-48 hours, renal clearance failure is confirmed.

Step 5: Pharmacodynamic Correlation

  • Perform an Ecarin Clotting Time (ECT) assay on the plasma samples.

  • Plot AR-H067637 concentration against ECT prolongation to establish the exact toxicity threshold caused by the renal-induced accumulation.

Pathway AZD AZD0837 (Prodrug) Oral Administration Liver Hepatic Bioconversion (Rapid) AZD->Liver ARH AR-H067637 (Active Thrombin Inhibitor) Liver->ARH Renal Renal Clearance (Normal: t1/2 9-14h) ARH->Renal Fecal Fecal Excretion ARH->Fecal Accumulation AR-H067637 Accumulation (Increased Exposure) Renal->Accumulation Impairment Renal Impairment (CrCl < 30 mL/min) Impairment->Renal Inhibits

Pharmacokinetic pathway of AZD0837 bioconversion and renal impairment impact on AR-H067637.

References
  • Title: Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation - PMC Source: nih.gov URL: [Link]

  • Title: AR-H067637 - Drug Targets, Indications, Patents - Patsnap Synapse Source: patsnap.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Interference in Chromogenic Anti-IIa Assays for AZD0837 and its Active Metabolite AR-H067637

Welcome to the technical support guide for the accurate measurement of AZD0837's anticoagulant effect using chromogenic anti-IIa assays. This resource is designed for researchers, clinical scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the accurate measurement of AZD0837's anticoagulant effect using chromogenic anti-IIa assays. This resource is designed for researchers, clinical scientists, and drug development professionals to navigate the nuances of this assay, troubleshoot potential interferences, and ensure the generation of reliable, high-quality data.

Introduction: The Prodrug and the Target

AZD0837 is an oral anticoagulant prodrug that undergoes rapid bioconversion in the body.[1][2] It is crucial to understand that the parent compound, AZD0837, is not the primary therapeutic agent. Instead, it is metabolized into AR-H067637 , a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa).[3][4][5] Therefore, when performing a chromogenic anti-IIa assay on samples from subjects treated with AZD0837, you are quantitatively measuring the anticoagulant activity of the active metabolite, AR-H067637. Understanding this metabolic pathway is the first step in accurate data interpretation and troubleshooting.

Metabolic Conversion of AZD0837

AZD0837 AZD0837 (Prodrug) ARH069927 AR-H069927 (Intermediate Metabolite) AZD0837->ARH069927 Rapid Bioconversion ARH067637 AR-H067637 (Active Thrombin Inhibitor) ARH069927->ARH067637 Metabolism

Caption: Metabolic pathway from the prodrug AZD0837 to its active form, AR-H067637.

Section 1: The Chromogenic Anti-IIa Assay Principle

The chromogenic anti-IIa assay is an enzymatic method that quantifies the activity of thrombin inhibitors.[6][7] Unlike clotting-based assays (like the aPTT), which can be affected by multiple coagulation factors, the chromogenic method offers higher specificity for the target enzyme.[8]

The assay proceeds in two main stages:

  • Thrombin Inhibition: A known excess of purified human thrombin (Factor IIa) is introduced to the plasma sample. The active inhibitor in the sample, AR-H067637, binds to and inactivates a portion of this added thrombin.

  • Substrate Cleavage: A synthetic chromogenic substrate, which is a short peptide sequence specific to thrombin (e.g., H-D-Phe-Pip-Arg-pNA), is added. The residual thrombin (the amount not inhibited by AR-H067637) cleaves this substrate.

Chromogenic Anti-IIa Assay Workflow

cluster_0 Stage 1: Inhibition cluster_1 Stage 2: Detection Sample Sample Plasma Contains AR-H067637 Incubation1 {Incubation | {AR-H067637 binds to Thrombin | Forms Inactive Complex + Residual Thrombin}} Thrombin Reagent 1 Known Excess of Thrombin (IIa) Incubation2 {Reaction | {Residual Thrombin cleaves Substrate | Releases pNA (Yellow)}} Incubation1->Incubation2 Residual Thrombin Substrate Reagent 2 Chromogenic Substrate (Colorless) Measurement {Spectrophotometer | Read Absorbance @ 405 nm} Incubation2->Measurement Color Intensity

Caption: The two-stage workflow of a typical chromogenic anti-IIa assay.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the chromogenic anti-IIa assay actually measuring when studying AZD0837? The assay directly measures the functional activity of the active metabolite, AR-H067637 . It does not measure the concentration of the prodrug AZD0837 itself. This is a critical distinction for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as the anticoagulant effect is driven by the concentration of AR-H067637.[1][5]

Q2: Can the prodrug AZD0837 or the intermediate metabolite AR-H069927 interfere with the assay? Based on the mechanism of action, neither the prodrug nor the intermediate metabolite is expected to have significant direct inhibitory activity against thrombin.[1][11] Therefore, their interference in a highly specific chromogenic anti-IIa assay should be negligible. The signal you detect is a direct reflection of the active form, AR-H067637.

Q3: How do other anticoagulants in the sample affect the results? This is a major source of potential interference. The assay is not specific to AR-H067637 but measures total anti-IIa activity.

  • Direct Thrombin Inhibitors (DTIs): The presence of other DTIs, such as dabigatran or bivalirudin, will lead to a falsely elevated measurement of anticoagulant effect.[12][13]

  • Heparins (Unfractionated or LMWH): Heparins work by potentiating antithrombin (AT). Standard anti-IIa assays designed for heparins include excess AT.[7] Assays for direct thrombin inhibitors may not, but the presence of heparin can still cause positive interference.[14]

  • Direct Factor Xa Inhibitors: Drugs like rivaroxaban or apixaban should not directly interfere with an anti-IIa assay, as their target is different.[13] However, it is always best to confirm this with your specific assay reagents.

Q4: What are the most critical pre-analytical factors to consider for sample integrity? Garbage in, garbage out. Proper sample handling is non-negotiable.

  • Sample Collection: Use 3.2% sodium citrate tubes. Ensure a proper fill volume to maintain the correct blood-to-anticoagulant ratio. Avoid prolonged tourniquet application.[15]

  • Processing: Centrifuge samples promptly to obtain platelet-poor plasma (PPP) (e.g., 1500 x g for 15 minutes).[16] Immediately transfer the plasma to a clean plastic tube.

  • Storage: If not tested immediately, samples should be frozen and stored at -70°C or lower. Avoid repeated freeze-thaw cycles, as this can degrade coagulation factors and affect results.[15][16]

Q5: How can I be sure my assay is performing correctly on any given day? A robust quality control (QC) system is essential.

  • Standard Curve: A new calibration curve should be run with each batch of samples. The coefficient of determination (R²) should be >0.99.

  • Quality Controls: Include at least two levels of QC material (e.g., low and high concentration) in every run. The results for these controls must fall within their pre-defined acceptance ranges.[17] This verifies the integrity of the reagents, the instrument, and the operator technique for that specific run.

Section 3: Troubleshooting Guide: Unexpected Results

Use this guide to diagnose and resolve common issues encountered during the assay.

Troubleshooting Workflow

Start Unexpected Result High_CV High CV Between Replicates Start->High_CV Low_Activity Consistently Low / No Activity Start->Low_Activity High_Activity Unexpectedly High Activity Start->High_Activity Cause_CV Causes: - Pipetting Error - Poor Mixing - Reagent Instability - Temperature Fluctuation High_CV->Cause_CV Cause_Low Causes: - Incorrect Sample Timing (Trough) - Sample Degradation - Expired/Degraded Reagents - Incorrect Standard Curve Low_Activity->Cause_Low Cause_High Causes: - Incorrect Sample Timing (Peak) - Interfering Anticoagulants - Lipemia / Hemolysis / Icterus - Sample Carryover High_Activity->Cause_High Sol_CV Solutions: - Verify Pipette Calibration - Ensure Thorough Mixing - Check Reagent On-Board Stability - Check Instrument Temperature Cause_CV->Sol_CV Sol_Low Solutions: - Confirm PK Profile & Tmax - Review Sample Handling Log - Run New QC/Reagents - Prepare Fresh Standards Cause_Low->Sol_Low Sol_High Solutions: - Confirm PK Profile & Cmax - Review Patient Medication Record - Inspect Sample Visually - Run Instrument Wash Cycle Cause_High->Sol_High

Caption: A decision tree for troubleshooting common issues in the chromogenic anti-IIa assay.

Problem 1: Consistently Low or No Anti-IIa Activity Detected

  • Plausible Cause: The timing of the blood draw did not coincide with expected drug concentrations. The half-life of AR-H067637 is approximately 9-14 hours.[1][2] If a sample is taken too long after the last dose, the drug concentration may be below the assay's limit of quantification (LoQ).

  • Investigative Action:

    • Verify Pharmacokinetics: Review the dosing schedule and the known Tmax (time to maximum concentration) for AZD0837. Maximum plasma concentrations of AR-H067637 occur approximately 1 hour post-dosing in fasting subjects.[4]

    • Check Sample Handling: Confirm that the sample was processed and stored correctly to prevent degradation of the analyte.

    • Validate Reagents: Run high-level controls. If they also read low, the issue is likely with the thrombin or substrate reagent. Reconstitute fresh reagents and repeat.

    • Examine Standard Curve: Ensure the standard curve was prepared correctly and that the low-end standards are reading appropriately.

Problem 2: Unexpectedly High Anti-IIa Activity

  • Plausible Cause: The sample contains another anticoagulant that inhibits thrombin, leading to an additive effect.

  • Investigative Action:

    • Review Subject Records: Check the subject's medication history for concomitant use of other anticoagulants, particularly other DTIs or heparins.[12]

    • Inspect Sample: Visually inspect the plasma for pre-analytical issues. Severe hemolysis, icterus (high bilirubin), or lipemia (high triglycerides) can interfere with photometric readings.[18][19] While chromogenic assays are generally robust, extreme cases can cause interference.

    • Check for Carryover: If the preceding sample on the analyzer had very high activity, sample probe carryover could be a cause. Run a blank or saline sample to check for residual activity.

Problem 3: High Variability Between Replicates (High %CV)

  • Plausible Cause: Imprecise pipetting or insufficient mixing of reagents and sample.

  • Investigative Action:

    • Technique Review: Observe the pipetting technique of the operator. Ensure pipettes are calibrated and used within their specified volume ranges.

    • Mixing Steps: Confirm that automated mixer functions are enabled and working. For manual methods, ensure a consistent and thorough mixing technique is used after each reagent addition.

    • Reagent Stability: Some automated platforms have limited on-board stability for reconstituted reagents. If reagents have been on the instrument for an extended period, their activity may begin to degrade, leading to inconsistent results.

Section 4: Key Experimental Protocols

Protocol 4.1: General Chromogenic Anti-IIa Assay Procedure

This is a representative protocol. You must validate this procedure and follow the specific instructions provided by your chosen reagent manufacturer.

  • Reagent Preparation: Prepare calibrators, quality controls, and assay reagents according to the manufacturer's instructions. Pre-warm all components to 37°C.

  • Sample Preparation: Thaw patient samples, calibrators, and controls at 37°C. Mix gently by inversion. Samples often require a pre-dilution in the provided assay buffer.

  • Assay Execution (Automated Analyzer): a. Load samples, calibrators, QCs, and reagents onto the analyzer. b. Program the instrument to add a precise volume of the sample (or calibrator/QC) to the reaction cuvette. c. The instrument adds a known excess of Thrombin (Factor IIa) reagent. Incubate for a defined period (e.g., 120 seconds) at 37°C. d. The instrument adds the chromogenic substrate reagent. e. The analyzer monitors the change in absorbance at 405 nm over time (kinetic reading) or at a fixed endpoint.

  • Calculation: The analyzer's software automatically constructs a calibration curve (absorbance vs. concentration) and interpolates the concentration of AR-H067637 in the unknown samples.

Protocol 4.2: Sample Collection and Processing

  • Collect whole blood into a 3.2% sodium citrate vacutainer.

  • Ensure the tube is filled to the indicated level to maintain a 9:1 blood-to-anticoagulant ratio.

  • Invert the tube gently 3-4 times to mix. Do not shake.

  • Within 1 hour of collection, centrifuge the sample at 1500 x g for 15 minutes at room temperature to prepare platelet-poor plasma (PPP).[16]

  • Carefully aspirate the top two-thirds of the plasma, avoiding the buffy coat layer, and transfer to a clearly labeled, non-reactive plastic tube (e.g., polypropylene).

  • For immediate analysis, keep plasma at room temperature. For storage, cap the tube and freeze at ≤ -70°C.

Section 5: Data Summary Tables

Table 1: Potential Interferences in the Chromogenic Anti-IIa Assay

Interfering SubstanceTargetExpected Effect on AssayMitigation Strategy
Other Direct Thrombin InhibitorsThrombin (IIa)Falsely Increased ActivityReview patient medication records.
Unfractionated/LMW HeparinAntithrombin (potentiates IIa inhibition)Falsely Increased ActivityReview patient medication records.
Direct Factor Xa InhibitorsFactor XaGenerally No Effect Confirm with specific assay validation.
Severe Hemolysis/LipemiaN/A (Optical)Unpredictable (can increase or decrease absorbance)Centrifuge sample again; visual inspection.

Table 2: Pharmacokinetic Parameters for AR-H067637 (Active Metabolite)

ParameterValueImplication for Sampling
Tmax (Time to Peak) ~1 hour (fasting)[4]For Cmax (peak) measurements, sample ~1 hour post-dose.
t½ (Half-life) 9 - 14 hours[1][2]For Cmin (trough) measurements, sample just before the next scheduled dose.
Variability Low to moderate inter-individual variability[1][4]A consistent sampling schedule is critical for longitudinal studies.

References

  • ANTI-IIA HEPARIN KIT. (n.d.). Kinetichrome. Retrieved from [Link]

  • Al-Sallami, H. S., et al. (2015). Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation. British Journal of Clinical Pharmacology, 81(2), 284-293. Retrieved from [Link]

  • Executive Summary. (2009). AZD0837 is a new oral anticoagulant which is rapidly metabolized to AR-H067637, a selective and reversible direct thrombin inhibitor. Retrieved from [Link]

  • BIOPHEN™ ANTI-IIa (2 Stages Heparin Assay). (n.d.). Aniara. Retrieved from [Link]

  • ANTI-IIa HEPARIN KIT. (n.d.). R2 Diagnostics. Retrieved from [Link]

  • Clinical Study Report Synopsis. (2010). Long-term treatment with the oral direct thrombin inhibitor AZD0837, compared to Vitamin-K antagonists, as stroke prevention. Retrieved from [Link]

  • Johansson, S., et al. (2011). Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects. Thrombosis Journal, 9(1), 5. Retrieved from [Link]

  • Measurement of Direct Anti-IIa Activity of Dabigatran. (2013). Notice of Assessment. Retrieved from [Link]

  • Smock, K. J., & Plumhoff, E. A. (2021). Direct oral anticoagulant (DOAC) interference in hemostasis assays. Clinical and Laboratory Medicine, 41(4), 595-610. Retrieved from [Link]

  • Favaloro, E. J., et al. (2020). Analytical verification and comparison of chromogenic assays for dabigatran, rivaroxaban and apixaban determination on BCSXP and STA Compact Max analysers. Biochemia Medica, 30(1), 010706. Retrieved from [Link]

  • Li, H., et al. (2024). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Frontiers in Cardiovascular Medicine, 11, 1370054. Retrieved from [Link]

  • Al-Sallami, H. S., et al. (2015). Exposure-response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation. British Journal of Clinical Pharmacology, 81(2), 284-293. Retrieved from [Link]

  • Development and Validation of a Chromogenic Direct Thrombin Inhibitor Assay on the ACL Top 700 for Quantifying Dabigatran Levels in Plasma. (2014). Blood, 124(21), 4709. Retrieved from [Link]

  • Li, H., et al. (2024). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. ResearchGate. Retrieved from [Link]

  • Validation of Anti-IIa Chromogenic Assay. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Analytical verification and comparison of chromogenic assays for dabigatran, rivaroxaban and apixaban determination on BCSXP and. (2019). SciSpace. Retrieved from [Link]

  • Smock, K. J. (2023). Dealing With Direct Oral Anticoagulants. myadlm.org. Retrieved from [Link]

  • Antithrombin Assays. (n.d.). Practical-Haemostasis.com. Retrieved from [Link]

  • Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation. (2023). PubMed. Retrieved from [Link]

  • Eriksson, U. G., et al. (2009). Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation. Journal of the American College of Cardiology, 54(24), 2331-2339. Retrieved from [Link]

  • Evaluation of the chromogenic anti-factor IIa assay to assess dabigatran exposure in geriatric patients with atrial fibrillation. (n.d.). Retrieved from [Link]

  • Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B. (2019). Journal of Thrombosis and Haemostasis, 17(11), 1834-1843. Retrieved from [Link]

  • Jansson, A., et al. (2012). Determination of the thrombin inhibitor AZD0837 and its metabolites in human bile using mixed mode solid phase extraction and LC-MS/MS. Journal of Chromatography B, 904, 85-91. Retrieved from [Link]

  • Laboratory diagnosis and monitoring of factor VIII and IX. (n.d.). World Federation of Hemophilia. Retrieved from [Link]

  • Chromogenic Factor VIII and Factor IX Assays. (n.d.). Practical-Haemostasis.com. Retrieved from [Link]

  • Factor VIII Chromogenic Assay. (n.d.). Sysmex. Retrieved from [Link]

  • Bowyer, A. (2019). How to Set Up Chromogenic FVIII and FIX Assays. YouTube. Retrieved from [Link]

Sources

Optimization

AZD0837 Immediate-Release Formulation &amp; Dissolution: Technical Support Center

Welcome to the AZD0837 Technical Support Center. This resource is engineered for formulation scientists, pharmacokinetic researchers, and drug development professionals tasked with optimizing the dissolution and bioavail...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the AZD0837 Technical Support Center. This resource is engineered for formulation scientists, pharmacokinetic researchers, and drug development professionals tasked with optimizing the dissolution and bioavailability of AZD0837 immediate-release (IR) tablets.

Section 1: Fundamental Principles & FAQs

Q1: Why does AZD0837 exhibit highly variable dissolution profiles across different gastrointestinal compartments? A: AZD0837 is a weak base characterized by highly pH-dependent aqueous solubility[1]. In the acidic environment of the stomach (pH 1.2–2.0), the molecule is protonated and exhibits high solubility. However, as the drug transitions into the neutral environment of the small intestine (pH 6.8–7.5), it deprotonates. At pH 7.5, its solubility drops drastically to approximately 0.2 mg/mL[1]. This physiological pH shift induces a state of supersaturation, often leading to rapid precipitation of the crystalline free base before absorption can occur.

Q2: How does the Biopharmaceutics Classification System (BCS) categorize AZD0837, and how does this dictate our formulation strategy? A: Based on its lowest solubility across the physiological pH range (0.2 mg/mL at pH 7.5) and moderate-to-high intestinal permeability (demonstrated in Caco-2 models), AZD0837 is classified as a BCS Class II compound[1]. Because permeability is not the rate-limiting step, the primary formulation directive must focus on enhancing the dissolution rate and stabilizing the supersaturated state in the intestinal fluid to ensure sufficient bioconversion to its active form, AR-H067637[2].

Q3: What is the mechanistic rationale for using Amorphous Solid Dispersions (ASDs) for AZD0837 IR tablets? A: Formulating AZD0837 as an ASD—often via Hot Melt Extrusion (HME)—disrupts the stable crystalline lattice of the active pharmaceutical ingredient (API), converting it into a higher-energy amorphous state[3]. This provides the thermodynamic "spring," driving rapid initial dissolution. To prevent the subsequent "parachute" crash (recrystallization), hydrophilic polymers like Polyethylene Oxide (PEO) or Hydroxypropyl Methylcellulose (HPMC) are incorporated. These polymers form intermolecular hydrogen bonds with AZD0837, sterically hindering nucleation and maintaining supersaturation long enough for optimal absorption[4].

G A AZD0837 IR Tablet (Weak Base) B Gastric Environment (pH 1.2: High Solubility) A->B Ingestion C Intestinal Environment (pH 6.8 - 7.5: Low Solubility) B->C Gastric Emptying D Precipitation Risk (Crystalline Free Base) C->D Unoptimized Formulation E Amorphous Solid Dispersion (Polymer-Stabilized) C->E Optimized ASD Formulation F Intestinal Absorption (Moderate/High Permeability) D->F Poor Absorption E->F Sustained Supersaturation G Bioconversion to AR-H067637 (Active Thrombin Inhibitor) F->G Hepatic Metabolism

AZD0837 Dissolution, Absorption, and Bioconversion Pathway

Section 2: Troubleshooting Guide for Dissolution Failures

Issue 1: Incomplete drug release (<80%) observed during in vitro dissolution testing at pH 6.8.

  • Causality: At pH 6.8, the thermodynamic solubility limit of AZD0837 is rapidly reached. If the formulation lacks sufficient solubilizing agents or the API remains in its crystalline form, the dissolution rate will plateau prematurely.

  • Solution: Verify the solid-state properties of the API in the tablet using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If crystalline peaks are present, optimize the HME process parameters (increase specific mechanical energy or barrel temperature) to ensure complete amorphization. Alternatively, incorporate a microenvironmental acidifier (e.g., citric acid) into the tablet matrix to lower the localized pH around the dissolving particles.

Issue 2: Initial rapid release followed by a sharp decline in dissolved drug concentration (The "Spring without a Parachute").

  • Causality: The amorphous API dissolves rapidly but nucleates and precipitates out of solution because the polymer concentration is insufficient to inhibit crystal growth in the bulk media[3].

  • Solution: Increase the Polymer-to-API ratio. Evaluate polymers with higher glass transition temperatures (Tg) or stronger hydrogen-bonding donor/acceptor capabilities (e.g., switching from standard PEO to HPMCAS). Ensure the polymer dissolves congruently with the API.

Issue 3: High variability in dissolution profiles between different formulation batches.

  • Causality: Inconsistent particle size distribution of the extrudate or phase separation within the solid dispersion during cooling.

  • Solution: Implement strict milling controls post-extrusion to achieve a narrow particle size distribution (e.g., D90 < 150 µm). Conduct continuous torque monitoring during HME to ensure homogeneous mixing of the melt.

G Start Dissolution Failure at pH 6.8 Q1 Is API recrystallizing in media? Start->Q1 Sol1 Increase Polymer/API Ratio (Enhance Parachute Effect) Q1->Sol1 Yes (Concentration Drop) Q2 Is microenvironmental pH too high? Q1->Q2 No (Plateaued Release) Sol2 Incorporate Acidifiers (e.g., Citric Acid) Q2->Sol2 Yes (Poor Solubilization) Q3 Is API remaining crystalline? Q2->Q3 No Sol3 Optimize HME Parameters (Temp/Shear for Amorphization) Q3->Sol3 Yes (Incomplete Melting)

Troubleshooting Logic Tree for AZD0837 IR Dissolution Optimization

Section 3: Validated Experimental Protocols

Protocol 1: Preparation and Validation of AZD0837 Amorphous Solid Dispersion via Hot Melt Extrusion

This self-validating protocol ensures the complete conversion of AZD0837 to an amorphous state while preventing thermal degradation[4].

Phase 1: Pre-formulation Blending

  • Sieve AZD0837 (API) and the selected polymer (e.g., PEO or HPMC) through a 40-mesh screen to break agglomerates.

  • Transfer the API and polymer (typically a 1:3 or 1:4 w/w ratio) into a V-blender.

  • Blend at 25 RPM for 15 minutes to ensure a homogenous physical mixture. (Causality check: Poor blending leads to localized API-rich domains during extrusion, promoting recrystallization).

Phase 2: Hot Melt Extrusion (HME)

  • Configure a co-rotating twin-screw extruder with a standard mixing screw profile (incorporating at least two kneading zones).

  • Set the barrel temperature profile. The maximum temperature must be above the Tg of the polymer and the melting point of AZD0837, but strictly below its degradation temperature.

  • Feed the physical mixture at a constant rate using a gravimetric feeder.

  • Collect the extrudate and rapidly cool it on a chill roll to freeze the polymer chains, locking the API in its amorphous state.

Phase 3: Milling and Solid-State Verification

  • Mill the cooled extrudate using a hammer mill to achieve a target particle size (D50 ~ 75 µm).

  • Validation Step: Analyze the milled powder using PXRD. The absence of sharp Bragg peaks (presence of a broad "halo") confirms successful amorphization.

Protocol 2: Two-Stage Biorelevant Dissolution Testing

Standard USP buffers fail to capture the precipitation risk of AZD0837. This two-stage method simulates the gastric-to-intestinal transition.

  • Apparatus Setup: USP Apparatus II (Paddles) at 50 RPM, 37.0 ± 0.5°C.

  • Gastric Stage (0 - 60 mins): Introduce the AZD0837 IR tablet into 500 mL of Simulated Gastric Fluid (SGF) without enzymes (pH 1.2). Sample at 10, 20, 30, 45, and 60 minutes.

  • Intestinal Transition (at 60 mins): Rapidly add 400 mL of concentrated Simulated Intestinal Fluid (SIF) buffer to the vessel to shift the pH to 6.8.

  • Intestinal Stage (60 - 180 mins): Continue sampling at 65, 75, 90, 120, and 180 minutes.

  • Analysis: Quantify AZD0837 concentration via HPLC. (Observation: A successful ASD formulation will maintain >80% of the maximum concentration achieved in the gastric stage throughout the intestinal stage).

Section 4: Quantitative Data Summaries

The following table summarizes the physicochemical properties and formulation impacts critical for AZD0837 dissolution optimization.

Parameter / FormulationConditionObserved Value / OutcomeMechanistic Implication
Aqueous Solubility pH 1.2> 10 mg/mLComplete dissolution in gastric fluid.
Aqueous Solubility pH 7.5~ 0.2 mg/mLHigh risk of precipitation in the intestine (BCS Class II)[1].
Crystalline API (Control) pH 6.8 Dissolution< 30% release at 60 minInsufficient thermodynamic drive for absorption.
AZD0837 + PEO (HME ASD) pH 6.8 Dissolution> 85% release at 60 minAmorphous state maintained; supersaturation stabilized[4].
AZD0837 Bioconversion In Vivo (Hepatic)RapidProdrug efficiently converts to active AR-H067637[2].

References[1] Title: A Semi-mechanistic Modeling Strategy to Link In Vitro and In Vivo Drug Release for Modified Release Formulations.

Source: uoa.gr URL: [3] Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Source: nih.gov URL: [4] Title: An Outline On Improving Solubility And Dissolution Rate In Solid Dispersion Technique. Source: ijrti.org URL: [2] Title: Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Thrombin Inhibitors: AR-H067637 vs. Dabigatran

[1][2][3] Executive Summary This technical guide provides a rigorous head-to-head comparison of AR-H067637 and Dabigatran , two potent small-molecule Direct Thrombin Inhibitors (DTIs).[1][2] While both compounds exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This technical guide provides a rigorous head-to-head comparison of AR-H067637 and Dabigatran , two potent small-molecule Direct Thrombin Inhibitors (DTIs).[1][2] While both compounds exhibit single-digit nanomolar affinity for the thrombin active site, experimental data reveals distinct potency profiles in functional assays.

Key Insight: Although AR-H067637 and dabigatran share comparable inhibition constants (


) for free thrombin (~2–4.5 nM), AR-H067637 demonstrates superior potency in inhibiting thrombin-induced platelet aggregation (

0.9 nM vs. 10 nM).[1][2] This guide details the biochemical parameters, experimental protocols for validation, and the mechanistic basis for these observations.

Compound Profiles & Mechanism[4][5]

Both compounds function as reversible, competitive inhibitors of Thrombin (Factor IIa), the central serine protease in the coagulation cascade.[3] They bind directly to the active site, blocking the conversion of fibrinogen to fibrin and the activation of platelets.

AR-H067637[1][2][3][7][8][9][10][11]
  • Origin: The active metabolite of the prodrug Atecegatran metoxil (AZD0837) .

  • Chemical Class: Peptidomimetic with a benzamidine moiety.

  • Binding Mode: The benzamidine group mimics the arginine side chain of the substrate, forming a salt bridge with Asp189 in the S1 specificity pocket of thrombin.

  • Status: Investigational (AstraZeneca).[1]

Dabigatran[2][3][4][5][9][12][13][14][15][16]
  • Origin: The active metabolite of the prodrug Dabigatran etexilate .[4]

  • Chemical Class: Non-peptide, benzamidine-analogue based inhibitor.[1]

  • Binding Mode: Binds the active site with high affinity; the benzamidine moiety interacts with the S1 pocket, while the hydrophobic body occupies the S2/S4 pockets.

  • Status: Clinically approved (Pradaxa).[1]

Quantitative Performance Comparison

The following data aggregates results from enzyme kinetic studies and functional platelet assays.

Table 1: Biochemical Potency & Selectivity
ParameterAR-H067637DabigatranSignificance
Thrombin

(Free Enzyme)
2.0 – 4.0 nM 4.5 nM Comparable affinity for the catalytic site.[1][2]
Platelet Aggregation

0.9 nM 10 nM AR-H067637 is ~11x more potent in functional cellular assays.[1][2]
Clot-Bound Thrombin Inhibition Potent (Similar to free)Potent (Similar to free)Both overcome the limitations of heparin.[1][3][5]
Selectivity (vs. Trypsin) ModerateModerateBoth show high selectivity against FXa, Plasmin, and tPA.

Data Sources: Deinum et al. (2009); Hauel et al. (2002).[1]

Mechanistic Interpretation

While the


 values suggest similar binding thermodynamics to the purified enzyme, the divergence in platelet aggregation potency suggests AR-H067637 may have advantageous kinetics or accessibility in the complex milieu of platelet-rich plasma (PRP). Both compounds effectively inhibit clot-bound thrombin, a critical advantage over indirect inhibitors like heparin which are sterically hindered in the clot.

Experimental Methodologies

To validate these values in a research setting, the following standardized protocols are recommended.

Protocol A: Determination of (Chromogenic Substrate Assay)

This assay measures the initial velocity of substrate hydrolysis in the presence of varying inhibitor concentrations.

Reagents:

  • Human

    
    -Thrombin (0.1 nM final).[1]
    
  • Chromogenic Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

  • Preparation: Dilute AR-H067637 and Dabigatran in buffer to create a 10-point concentration series (0.01 nM to 100 nM).

  • Incubation: Mix inhibitor with human

    
    -thrombin and incubate for 10 minutes at 37°C to reach equilibrium.
    
  • Initiation: Add S-2238 substrate (at

    
     concentration).[1]
    
  • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors to derive

    
    , then correct for substrate competition:
    
    
    
    
    [1]
Protocol B: Thrombin-Induced Platelet Aggregation

Reagents:

  • Fresh human Platelet-Rich Plasma (PRP).[1][2]

  • Agonist: Thrombin (approx.[1][2][5] 0.1 U/mL or titrated to achieve 80% max aggregation).

Workflow:

  • Isolation: Centrifuge citrated whole blood (150 x g, 15 min) to obtain PRP.

  • Baseline: Calibrate light transmission aggregometer (LTA) with PRP (0% transmission) and Platelet-Poor Plasma (100% transmission).

  • Pre-incubation: Incubate PRP with inhibitor (AR-H067637 or Dabigatran) for 2 minutes at 37°C.

  • Activation: Add Thrombin agonist.

  • Measurement: Record aggregation curves for 5 minutes. Calculate

    
     based on the reduction of maximal light transmission compared to control.
    

Visualization of Experimental Logic

Diagram 1: Comparative Assay Workflow

This diagram illustrates the parallel workflows required to determine the biochemical (


) and functional (

) parameters cited above.

Assay_Workflow cluster_biochem Biochemical Assay (Ki) cluster_functional Functional Assay (IC50) Start Compound Preparation (AR-H067637 & Dabigatran) Enz_Incub Incubate with Purified Thrombin Start->Enz_Incub PRP_Prep Isolate Platelet Rich Plasma (PRP) Start->PRP_Prep Sub_Add Add Chromogenic Substrate (S-2238) Enz_Incub->Sub_Add Measure_Abs Measure Absorbance (405 nm) Sub_Add->Measure_Abs Calc_Ki Calculate Ki (Morrison Equation) Measure_Abs->Calc_Ki PRP_Incub Incubate PRP with Inhibitor PRP_Prep->PRP_Incub Add_Agonist Add Thrombin Agonist PRP_Incub->Add_Agonist Measure_Agg Measure Light Transmission Add_Agonist->Measure_Agg Calc_IC50 Calculate IC50 (Dose-Response) Measure_Agg->Calc_IC50

Caption: Parallel workflows for determining intrinsic enzyme affinity (Left) vs. functional platelet inhibition (Right).

Diagram 2: Mechanism of Action in Coagulation

Understanding where these inhibitors act clarifies why they are effective against both free and fibrin-bound thrombin.[1]

MOA_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by FXa Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Activated_Platelets Activated Platelets Thrombin->Activated_Platelets Activates (PAR-1) Fibrinogen Fibrinogen Fibrinogen->Fibrin Platelets Resting Platelets Platelets->Activated_Platelets Inhibitor AR-H067637 / Dabigatran Inhibitor->Thrombin Direct Binding (Active Site)

Caption: Direct Thrombin Inhibitors block the conversion of Fibrinogen and Platelet Activation simultaneously.

References

  • Deinum, J., et al. (2009).[6] Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637. Thrombosis and Haemostasis.[7][8][3][9][5][10]

  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry.

  • Gustafsson, D., et al. (2004). The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotic drugs. Nature Reviews Drug Discovery.

  • BenchChem. (2025).[1][2] Direct Thrombin Inhibitors: A Head-to-Head In Vitro Potency Comparison.

Sources

Comparative

Comparative Guide: Antithrombotic Efficacy of Atecegatran (AZD0837) vs. Warfarin in Atrial Fibrillation Models

Executive Summary Atecegatran metoxil (AZD0837) is an oral, direct thrombin inhibitor (DTI) prodrug developed as a potential successor to ximelagatran and an alternative to Vitamin K Antagonists (VKAs) like Warfarin .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Atecegatran metoxil (AZD0837) is an oral, direct thrombin inhibitor (DTI) prodrug developed as a potential successor to ximelagatran and an alternative to Vitamin K Antagonists (VKAs) like Warfarin .[1] Unlike Warfarin, which inhibits the synthesis of multiple coagulation factors (II, VII, IX, X), Atecegatran’s active metabolite (AR-H067637 ) selectively and reversibly binds to the active site of Thrombin (Factor IIa) .

This guide provides a technical comparison of Atecegatran vs. Warfarin, focusing on mechanistic differentiation, preclinical efficacy in thrombosis models, and translational data relevant to Atrial Fibrillation (AF) stroke prevention.[1]

Mechanistic Profiling: DTI vs. VKA

The fundamental difference between Atecegatran and Warfarin lies in the precision of their targets and their pharmacodynamic (PD) response profiles.[1]

Mechanism of Action (MoA)
  • Warfarin (VKA): Indirect anticoagulant.[1] It inhibits the enzyme Vitamin K Epoxide Reductase (VKORC1) , depleting functional Vitamin K reserves.[1] This prevents the gamma-carboxylation of Factors II, VII, IX, and X.

    • Limitation: Slow onset/offset (days) due to the half-life of existing factors; requires INR monitoring; high inter-individual variability.[1]

  • Atecegatran (DTI): Direct anticoagulant.[1][2] The prodrug is bioconverted to AR-H067637 , which binds directly to the catalytic site of Thrombin (Factor IIa).[1][3]

    • Advantage:[4][5] Rapid onset (hours); predictable dose-response; inhibits both free and fibrin-bound thrombin; no interaction with dietary Vitamin K.[1]

Pathway Visualization

The following diagram illustrates the distinct intervention points of Atecegatran and Warfarin within the coagulation cascade.

CoagulationCascade VitK Vitamin K Cycle Factors Synthesis of Factors II, VII, IX, X VitK->Factors Gamma-Carboxylation VKORC1 VKORC1 Enzyme VKORC1->VitK Enables Recycling Warfarin Warfarin (VKA) Warfarin->VKORC1 Inhibits Prothrombin Prothrombin (Factor II) Factors->Prothrombin Xa Factor Xa Xa->Prothrombin Activates Thrombin THROMBIN (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Atecegatran Atecegatran (AR-H067637) Atecegatran->Thrombin Direct Inhibition (Ki ~2 nM)

Caption: Comparative mechanism of Warfarin (upstream synthesis inhibition) vs. Atecegatran (downstream direct thrombin inhibition).[1]

Preclinical Efficacy in Thrombosis Models[6]

Researchers evaluating Atecegatran utilize specific animal models to quantify antithrombotic potential relative to bleeding risk.[1] The active metabolite AR-H067637 is the testing agent in in vitro and ex vivo assays, while the prodrug is used in vivo.

Comparative Data: Rat Thrombosis Models

In standardized rat models (Venous Thrombosis - VT; Arterial Thrombosis - AT), AR-H067637 demonstrated dose-dependent efficacy.[5]

ParameterAtecegatran (AR-H067637)Warfarin (VKA)Note
Target Thrombin (IIa)VKORC1Direct vs. Indirect
Ki (Inhibition Constant) ~2.0 nM (Human Thrombin)N/AHigh potency for AR-H067637
Effective Conc.[1] (VT Model) 0.13 µM (IC50)N/A (Dose dependent)Plasma conc.[1] for 50% clot reduction
Effective Conc. (AT Model) 0.38 µM (IC50)N/AHigher conc.[1] required for arterial clots
Bleeding Time (Tail Transection) < 2x prolongation at IC80> 3x prolongation at IC80Atecegatran shows wider therapeutic index
Biomarker Sensitivity ECT > TT > aPTTPT (INR)ECT is the preferred specific assay for DTIs
Experimental Protocol: Rat Venous Thrombosis (Stasis) Model

This protocol validates the antithrombotic efficacy of Atecegatran.[1]

Objective: Determine the dose required to inhibit thrombus formation by 50% (ED50) and compare bleeding liability.

  • Animal Prep: Anesthetize male Sprague-Dawley rats. Cannulate the carotid artery for blood sampling (PK) and jugular vein for drug administration.[1]

  • Drug Administration:

    • Group A (Control): Vehicle only.[1]

    • Group B (Atecegatran): Administer AZD0837 (oral) or AR-H067637 (IV infusion) to achieve steady-state plasma levels (0.1 – 1.0 µM).[1]

    • Group C (Warfarin): Administer Warfarin daily for 5 days prior to surgery to target INR 2.0–3.0.[1]

  • Thrombosis Induction (Modified Wessler):

    • Isolate a segment of the inferior vena cava (IVC) .[1]

    • Inject a thrombogenic trigger (e.g., tissue factor or thromboplastin) distally.[1]

    • Apply a non-occlusive ligature (stasis) for 10–20 minutes.[1]

  • Quantification:

    • Remove the IVC segment.[1]

    • Extract and weigh the thrombus (wet weight).[1]

    • Calculation: % Inhibition = [(Control Weight - Treated Weight) / Control Weight] × 100.[1]

  • Safety Assessment (Bleeding Time):

    • Perform a standardized tail transection (2 mm from tip) prior to sacrifice.[1]

    • Measure time to cessation of blood flow (absorbent paper check every 30s).[1]

Translational Efficacy: AF Patient Data (Phase II)

Since animal models of AF (e.g., rapid atrial pacing) are primarily used to study arrhythmia mechanisms rather than stroke endpoints, Phase II clinical data serves as the definitive "model" for efficacy in the target human population.

Study: Olsson et al. (2009/2010)[1]
  • Design: Randomized, parallel-group study of AZD0837 (150–450 mg OD) vs. Warfarin (INR 2.0–3.0).[1]

  • Biomarker Efficacy:

    • D-Dimer: AZD0837 (300 mg) reduced D-dimer levels to the same extent as well-controlled Warfarin (~60% reduction from baseline).[1]

    • Thrombin Generation (TG): Suppressed endogenous thrombin potential (ETP) comparable to Warfarin.[1]

  • Safety:

    • Bleeding: Total bleeding events were similar or lower in AZD0837 groups compared to Warfarin.[1]

    • Liver: No significant elevation in ALAT (Alanine Aminotransferase), differentiating it from its predecessor Ximelagatran.[1]

Experimental Workflow & Causality

To rigorously evaluate Atecegatran in a research setting, the following workflow ensures data integrity. The causality links the molecular event (thrombin binding) to the clinical outcome (reduced fibrin).[1]

Workflow cluster_0 Input cluster_1 Pharmacokinetics cluster_2 Pharmacodynamics cluster_3 Readout / Assay Drug Atecegatran (Prodrug) Metabolism Bioconversion (Esterase Hydrolysis) Drug->Metabolism Active Active Metabolite (AR-H067637) Metabolism->Active Plasma Tmax ~1.5h Binding Binds Thrombin (Active Site) Active->Binding Ki ~2nM Inhibition Inhibits Fibrinogen Cleavage Binding->Inhibition ECT ECT / TT (Prolongation) Inhibition->ECT Ex Vivo Ddimer D-Dimer (Reduction) Inhibition->Ddimer In Vivo

Caption: Experimental workflow linking prodrug administration to measurable coagulation biomarkers.[1]

Self-Validating Protocol Checks
  • Check 1 (PK Validation): Always measure plasma concentration of AR-H067637 using LC-MS/MS to ensure exposure correlates with effect.[1]

  • Check 2 (Assay Selection): Do not rely solely on INR (PT) for Atecegatran, as DTIs affect INR variably and non-linearly.[1] Use Ecarin Clotting Time (ECT) or Thrombin Time (TT) for linear correlation.[1]

References

  • Olsson SB, Rasmussen LH, Tveit A, et al. (2010).[1][2] Safety and tolerability of an immediate-release formulation of the oral direct thrombin inhibitor AZD0837 in the prevention of stroke and systemic embolism in patients with atrial fibrillation. Thrombosis and Haemostasis.[1][2][6][7][8][9][10][11] Link

  • Lip GY, Rasmussen LH, Olsson SB, et al. (2011).[1][2] Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a Phase II study.[1][2][12] Thrombosis Research.[1][2][9][11][13] Link

  • Pehrsson S, Johansson K, Kjaer M, Elg M. (2010).[1] Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats.[8] Thrombosis and Haemostasis.[1][2][6][7][8][9][10][11] Link

  • Lip GY, Rasmussen LH, Olsson SB, et al. (2009).[1][3] Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation: A Randomized Dose-Guiding, Safety, and Tolerability Study.[3][12] European Heart Journal.[1][3] Link

  • Mattsson C, et al. (2007).[1][5] Antithrombotic effects of AR-H067637, the active metabolite of the novel oral direct thrombin inhibitor AZD0837.[3][5][11] ISTH Congress Abstract.

Sources

Validation

A Comparative Analysis of Bleeding Risk: AZD0837 versus Ximelagatran

A Guide for Researchers and Drug Development Professionals In the landscape of anticoagulant therapy, the development of oral direct thrombin inhibitors (DTIs) marked a significant advancement over traditional vitamin K...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of anticoagulant therapy, the development of oral direct thrombin inhibitors (DTIs) marked a significant advancement over traditional vitamin K antagonists like warfarin. Among these, ximelagatran and the subsequently developed AZD0837, both from AstraZeneca, were prominent candidates. While neither is currently on the market—ximelagatran was withdrawn due to hepatotoxicity and AZD0837's development was discontinued—a retrospective analysis of their bleeding risk profiles offers valuable insights for the ongoing development of safer anticoagulants. This guide provides an in-depth, objective comparison of the bleeding risk associated with AZD0837 and ximelagatran, supported by available preclinical and clinical data.

Mechanistic Underpinnings of Bleeding Risk with Direct Thrombin Inhibitors

Both AZD0837 and ximelagatran are prodrugs that are converted in the body to their active forms, which directly and reversibly inhibit thrombin (Factor IIa).[1][2] Thrombin is a critical enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, the essential building block of a blood clot.[2] By directly blocking thrombin, these drugs prevent thrombus formation. However, this potent anticoagulant effect inherently carries the risk of bleeding, as the physiological processes of hemostasis are also dampened.

The bleeding risk of a DTI is intrinsically linked to its potency, pharmacokinetics, and pharmacodynamics. A key consideration is the balance between inhibiting pathological thrombosis and preserving the ability to form a hemostatic plug at sites of vascular injury.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XI Factor XI Factor XII->Factor XI Factor IX Factor IX Factor XI->Factor IX Factor X Factor X Factor IX->Factor X VIIIa Prothrombin (II) Prothrombin (II) Factor X->Prothrombin (II) Va Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor VIIa->Factor X Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin AZD0837_Ximelagatran AZD0837 & Ximelagatran (Active Metabolites) AZD0837_Ximelagatran->Thrombin (IIa) Inhibition

Figure 1: Mechanism of action of AZD0837 and ximelagatran in the coagulation cascade.

Preclinical Assessment of Bleeding Risk

Preclinical studies are fundamental in characterizing the bleeding potential of novel anticoagulants. These models aim to predict the therapeutic index—the ratio between the antithrombotic dose and the dose that causes excessive bleeding.

Standard Preclinical Models

Commonly employed preclinical models to assess bleeding risk for direct thrombin inhibitors include:

  • Tail Transection Bleeding Time: This is a widely used model where the tail of an anesthetized rodent is transected, and the time to cessation of bleeding is measured. While simple and reproducible, it is more indicative of effects on primary hemostasis.

  • Saphenous Vein Bleeding Model: This model involves the puncture of the saphenous vein and is considered to be more sensitive to the effects of anticoagulants on secondary hemostasis.

  • Gastric Bleeding Models: These models are used to assess the potential for gastrointestinal bleeding, a common adverse event with oral anticoagulants.

Experimental Protocol: Rat Tail Transection Bleeding Time

The following is a generalized protocol for assessing bleeding time in a rat model, a standard procedure in the preclinical evaluation of anticoagulants like AZD0837 and ximelagatran.

Objective: To determine the effect of the test compound on bleeding time compared to a vehicle control and a reference anticoagulant.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (e.g., active metabolite of AZD0837 or ximelagatran)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Reference anticoagulant (e.g., heparin or warfarin)

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors or scalpel

  • Filter paper

  • Timer

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 72 hours before the experiment. Fast the animals overnight with free access to water.

  • Dosing: Administer the test compound, vehicle, or reference anticoagulant via the appropriate route (e.g., oral gavage for prodrugs, intravenous for active metabolites). The timing of the bleeding assessment should correspond to the expected peak plasma concentration of the drug.

  • Anesthesia: Anesthetize the rat using isoflurane. Ensure a stable plane of anesthesia throughout the procedure.

  • Tail Transection: Place the rat in a prone position. Using a sharp surgical scissor or scalpel, make a clean transection of the tail 5 mm from the tip.

  • Bleeding Measurement: Immediately start a timer. Gently blot the blood from the tail tip with filter paper every 30 seconds, being careful not to disturb the forming clot.

  • Endpoint: The bleeding time is defined as the time from transection until bleeding has ceased for at least 2 minutes. If bleeding continues for more than 30 minutes, the experiment is typically terminated, and the bleeding time is recorded as >30 minutes.

  • Data Analysis: Compare the mean bleeding times between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Causality and Interpretation: An increase in bleeding time with the test compound compared to the vehicle control indicates an anticoagulant effect with a potential for increased bleeding. The dose-response relationship is crucial for determining the therapeutic window. Comparing the effect to a reference anticoagulant provides a benchmark for its relative bleeding potential.

Clinical Bleeding Risk Assessment: A Comparative Overview

Direct head-to-head clinical trials comparing the bleeding risk of AZD0837 and ximelagatran are not available. Therefore, this comparison is based on an analysis of their respective clinical trial data, primarily in the context of stroke prevention in patients with non-valvular atrial fibrillation (NVAF), with warfarin as a common comparator. The definition of major bleeding in these trials is generally consistent with the International Society on Thrombosis and Haemostasis (ISTH) criteria.[3][4][5]

Defining Bleeding Events: The ISTH Criteria

To ensure a standardized comparison, it is essential to understand the definition of major bleeding as defined by the ISTH. A major bleeding event is characterized by one or more of the following:

  • Fatal bleeding.

  • Symptomatic bleeding in a critical area or organ, such as intracranial, intraspinal, intraocular, retroperitoneal, intra-articular or pericardial, or intramuscular with compartment syndrome.

  • Bleeding causing a fall in hemoglobin level of 2 g/dL (1.24 mmol/L) or more, or leading to transfusion of two or more units of whole blood or red cells.

Ximelagatran: Bleeding Profile in Clinical Trials

Multiple large-scale clinical trials evaluated the efficacy and safety of ximelagatran. A pooled analysis of the SPORTIF III and V trials, which included over 7,300 patients with NVAF, provides robust data on its bleeding risk compared to warfarin.[6]

In this pooled analysis, the annual incidence of any bleeding was significantly lower with ximelagatran (31.75%) compared to warfarin (38.82%).[6] More importantly, the annual incidence of major bleeding was also lower with ximelagatran (2.01%) versus warfarin (2.68%).[6]

A meta-analysis of 12 randomized controlled trials with nearly 17,000 patients in the prophylaxis or treatment of venous thromboembolism (VTE) showed an absolute risk of major bleeding of 1.68% in prophylaxis trials and 1.03% in treatment trials for ximelagatran.[7] However, in prophylaxis trials, there was an excess in major bleedings in the ximelagatran group compared to the comparator.[7]

AZD0837: Bleeding Profile in Clinical Trials

The clinical development program for AZD0837 also included studies in patients with NVAF. A Phase II dose-guiding study randomized 955 patients to different doses of AZD0837 or a vitamin K antagonist (VKA). In this study, total bleeding events were similar or lower in all AZD0837 groups (ranging from 5.3% to 14.7% over a mean exposure of 138-145 days) compared to the VKA group (14.5% over a mean exposure of 161 days). Notably, there were fewer clinically relevant bleeding events with the 150 mg and 300 mg once-daily doses of AZD0837.

Another Phase II feasibility study in patients with AF who were unable or unwilling to take warfarin showed a low incidence of bleeding events with AZD0837.[8] In this study, no major bleeds were reported in any group. Minor or clinically significant minor bleeds were reported in zero patients in the 150 mg AZD0837 group, five in the 300 mg AZD0837 group, and two in the standard-therapy group.[8]

Quantitative Comparison of Bleeding Events

The following table summarizes the key bleeding event data from major clinical trials of ximelagatran and AZD0837, using warfarin/VKA as a common comparator.

Drug/ComparatorIndicationTrial/AnalysisAny Bleeding (Annual Incidence)Major Bleeding (Annual Incidence)
Ximelagatran NVAFSPORTIF III & V (Pooled)31.75%2.01%
Warfarin NVAFSPORTIF III & V (Pooled)38.82%2.68%
AZD0837 (All Doses) NVAFPhase II Dose-Guiding5.3% - 14.7% (Total Events)Not reported as annual incidence
VKA NVAFPhase II Dose-Guiding14.5% (Total Events)Not reported as annual incidence

Note: Direct comparison of percentages between the ximelagatran and AZD0837 trials should be made with caution due to differences in trial design, duration, and reporting of bleeding events (annual incidence vs. total events).

Risk Factors for Bleeding with Direct Thrombin Inhibitors

Clinical trials for both ximelagatran and AZD0837 identified several risk factors associated with an increased risk of bleeding, which are generally consistent with those for other anticoagulants.

Common Risk Factors for Bleeding:

  • Advanced age

  • Concomitant use of antiplatelet agents (e.g., aspirin)

  • Impaired renal function

  • History of previous bleeding

  • Hypertension

For ximelagatran, a pooled analysis identified diabetes mellitus and a previous stroke or transient ischemic attack as additional risk factors for bleeding.[6]

Clinical Bleeding Risk Assessment Tools

In the broader context of anticoagulant therapy for atrial fibrillation, several risk stratification scores have been developed to help clinicians assess the risk of bleeding. While these were not specifically developed for AZD0837 or ximelagatran, they provide a framework for understanding the patient-related factors that contribute to bleeding risk.

  • HAS-BLED: (Hypertension, Abnormal renal/liver function, Stroke, Bleeding history or predisposition, Labile INR, Elderly, Drugs/alcohol concomitantly). A score of ≥3 indicates a high risk of bleeding.[9]

  • ATRIA: (Anticoagulation and Risk Factors in Atrial Fibrillation). This score incorporates anemia, severe renal disease, and age.[8][10]

  • HEMORR₂HAGES: (Hepatic or Renal Disease, Ethanol abuse, Malignancy, Older, Reduced platelet count or function, Hypertension, Anemia, Genetic factors, Excessive fall risk, Stroke).[8][10]

cluster_workflow Clinical Bleeding Risk Assessment Workflow Patient with NVAF Patient with NVAF Assess Bleeding Risk Assess Bleeding Risk Patient with NVAF->Assess Bleeding Risk Calculate Risk Score Calculate Risk Score (e.g., HAS-BLED) Assess Bleeding Risk->Calculate Risk Score Review Risk Factors Review Individual Risk Factors Assess Bleeding Risk->Review Risk Factors Low Risk Low Risk Calculate Risk Score->Low Risk Score < 3 High Risk High Risk Calculate Risk Score->High Risk Score ≥ 3 Review Risk Factors->High Risk Initiate Anticoagulation Initiate Anticoagulation with Monitoring Low Risk->Initiate Anticoagulation Consider Alternatives or\nCloser Monitoring Consider Alternatives or Closer Monitoring High Risk->Consider Alternatives or\nCloser Monitoring

Figure 2: A generalized workflow for assessing bleeding risk in patients considered for oral anticoagulant therapy.

Synthesis and Conclusion

Based on the available clinical trial data, both AZD0837 and ximelagatran appeared to offer a potentially lower or at least comparable risk of major bleeding compared to well-controlled warfarin in patients with non-valvular atrial fibrillation. Ximelagatran demonstrated a statistically significant reduction in both any bleeding and major bleeding compared to warfarin in a large pooled analysis.[6] The data for AZD0837 from its Phase II trials also suggested a favorable bleeding profile, with fewer clinically relevant bleeding events at certain doses compared to VKAs.

It is crucial to acknowledge the limitations of this comparison. The absence of direct comparative trials necessitates an indirect comparison against a common control, which can be influenced by differences in trial populations and methodologies. Furthermore, the discontinuation of both drugs for reasons other than bleeding (hepatotoxicity for ximelagatran and other factors for AZD0837) means that their long-term bleeding profiles were not as extensively characterized as those of currently marketed anticoagulants.

For researchers and drug development professionals, the story of AZD0837 and ximelagatran underscores the critical importance of a thorough preclinical and clinical assessment of bleeding risk. The insights gained from their development programs, including the identification of key risk factors and the application of standardized bleeding definitions, continue to inform the design of safer and more effective anticoagulant therapies. The ultimate goal remains the development of an oral anticoagulant with a wide therapeutic window, predictable pharmacokinetics, and a minimal risk of bleeding, thereby improving the net clinical benefit for patients at risk of thromboembolic events.

References

  • Schulman S, Kearon C; Subcommittee on Control of Anticoagulation of the Scientific and Standardization Committee of the International Society on Thrombosis and Haemostasis. Definition of major bleeding in clinical investigations of antihemostatic medicinal products in non-surgical patients. J Thromb Haemost. 2005;3(4):692-694. [Link]

  • Agnelli G, et al. Safety and efficacy of ximelagatran: meta-analysis of the controlled randomized trials for the prophylaxis or treatment of venous thromboembolism. Curr Med Res Opin. 2005;21(11):1831-1839. [Link]

  • Douketis JD, et al. Comparison of bleeding in patients with nonvalvular atrial fibrillation treated with ximelagatran or warfarin: assessment of incidence, case-fatality rate, time course and sites of bleeding, and risk factors for bleeding. Arch Intern Med. 2006;166(8):853-859. [Link]

  • International Society on Thrombosis and Haemostasis. ISTH Definitions. Accessed February 27, 2026. [Link]

  • Medscape. Scores for Stroke Risk Assessment in Atrial Fibrillation. Updated September 10, 2024. Accessed February 27, 2026. [Link]

  • Gris JC, et al. Definition of bleeding events in studies evaluating prophylactic antithrombotic therapy in pregnant women: A systematic review and a proposal from the ISTH SSC. J Thromb Haemost. 2019;17(11):1946-1956. [Link]

  • Verseon. VE-1902—A direct thrombin inhibitor with reversible covalent mechanism of action shows efficacy with reduced bleeding in rodent models of thrombosis. Published May 1, 2020. Accessed February 27, 2026. [Link]

  • US Pharmacist. Management of Bleeding in Patients Treated With Direct Oral Anticoagulants. Published November 20, 2018. Accessed February 27, 2026. [Link]

  • Weitz JI, et al. Ximelagatran: Direct Thrombin Inhibitor. Clin Ther. 2004;26(5):633-653. [Link]

  • Schulman S, Kearon C; Subcommittee on Control of Anticoagulation of the Scientific and Standardization Committee of the International Society on Thrombosis and Haemostasis. Definition of major bleeding in clinical investigations of antihemostatic medicinal products in non-surgical patients. J Thromb Haemost. 2005;3(4):692-694. [Link]

  • Bergqvist D. Bleeding profiles of anticoagulants, including the novel oral direct thrombin inhibitor ximelagatran: definitions, incidence and management. J Intern Med. 2004;256(4):283-293. [Link]

  • Palareti G, et al. Assessing Bleeding Risk in Patients Taking Anticoagulants. Thromb Res. 2016;141 Suppl 2:S92-S97. [Link]

  • Lip GYH, et al. Bleeding Risk Scores in Atrial Fibrillation: Helpful or Harmful? J Am Heart Assoc. 2018;7(13):e009714. [Link]

  • O'Brien EC, et al. Assessing the Risk of Bleeding in Patients With Atrial Fibrillation: A Scientific Statement From the American Heart Association. Circ Arrhythm Electrophysiol. 2012;5(4):e38-e61. [Link]

  • Castellucci LA, et al. Novel oral anticoagulants for treatment of acute venous thromboembolism: a systematic review and meta-analysis. BMJ. 2012;345:e7399. [Link]

  • Apostolakis S, et al. Which Risk Score Best Predicts Bleeding With Warfarin in Atrial Fibrillation? Chest. 2011;140(4):1018-1024. [Link]

  • Harskamp RE, et al. Development and Validation of the DOAC Score: A Novel Bleeding Risk Prediction Tool for Patients With Atrial Fibrillation on Direct-Acting Oral Anticoagulants. Circulation. 2023;148(9):724-736. [Link]

  • Martin K, et al. Identification of International Society on Thrombosis and Haemostasis major and clinically relevant non-major bleed events from electronic health records: a novel algorithm to enhance data utilisation from real-world sources. BMC Med Inform Decis Mak. 2023;23(1):211. [Link]

  • Lip GYH, et al. Stroke and Bleeding Risk Assessments in Patients With Atrial Fibrillation: Concepts and Controversies. Front Cardiovasc Med. 2020;7:17. [Link]

  • Welsby IJ, et al. Clinical Relevance of Preclinical and Clinical Studies of Four-Factor Prothrombin Complex Concentrate for Treatment of Bleeding Related to Direct Oral Anticoagulants. Ann Emerg Med. 2023;82(3):341-361. [Link]

  • Al-Khatib SM, et al. Comparing the Real-World and Clinical Trial Bleeding Rates Associated with Oral Anticoagulation Treatment for Atrial Fibrillation. J Clin Med. 2024;13(8):2294. [Link]

  • Ahrens I, et al. Direct thrombin inhibitors. Thromb Haemost. 2010;104(1):49-62. [Link]

  • Li Y, et al. Research progress on bleeding risk assessment models in anticoagulant therapy. Front Cardiovasc Med. 2023;10:1285217. [Link]

  • Li Y, et al. Research progress on bleeding risk assessment models in anticoagulant therapy. Front Cardiovasc Med. 2023;10:1285217. [Link]

  • Hylek EM, et al. History of bleeding and outcomes with apixaban versus warfarin in patients with atrial fibrillation in the Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation (ARISTOTLE) trial. Am Heart J. 2016;175:175-183. [Link]

  • Bristol-Myers Squibb Company. ARISTOTLE: Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation. Accessed February 27, 2026. [Link]

  • Di Stapane P, et al. Direct thrombin inhibitors: Patents 2002-2012 (Review). Int J Mol Med. 2014;33(5):1079-1088. [Link]

  • Bristol-Myers Squibb Company. Clinical Trial Data Can Be Supplemented by Real-world Evidence: An Example for an Oral Anticoagulant in Patients With Nonvalvular Atrial Fibrillation at Risk of Stroke. Accessed February 27, 2026. [Link]

  • Hohnloser SH, et al. Apixaban for stroke prevention in atrial fibrillation: a review of the clinical trial evidence. Clin Ther. 2011;33(10):1383-1393. [Link]

  • Steffel J, et al. Bleeding Complications of Anticoagulation Therapy in Clinical Practice—Epidemiology and Management: Review of the Literature. J Clin Med. 2024;13(19):5739. [Link]

Sources

Comparative

Determining the Serine Protease Selectivity of AR-H067637: A Comparative Guide to in Vitro Inhibition Assays for Trypsin and Factor Xa

For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: The Imperative of Selectivity Profiling In the realm of drug discovery, the selectivity of a compound for its intended targe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Imperative of Selectivity Profiling

In the realm of drug discovery, the selectivity of a compound for its intended target over other related proteins is a critical determinant of its therapeutic index. Off-target interactions can lead to unforeseen side effects or a dilution of the desired therapeutic effect. AR-H067637, a direct thrombin inhibitor, is noted for its high affinity for its primary target. However, it has been reported to also inhibit trypsin, another member of the serine protease family. The activity of AR-H067637 against Factor Xa, a pivotal enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, is less characterized.[1]

This guide presents a systematic approach to quantitatively assess the inhibitory activity of AR-H067637 against bovine trypsin and human Factor Xa. The methodologies are based on well-established chromogenic assays, which provide a straightforward and sensitive means of measuring enzyme activity and inhibition.

Comparative Inhibition Data

While a precise Ki value for AR-H067637 against trypsin and Factor Xa is not available in the provided literature, the following table is presented as a template for researchers to populate with their own experimental data.

EnzymeAR-H067637 Ki (nM)Reference InhibitorReference Inhibitor Ki (nM)
Trypsin To be determinedSoybean Trypsin Inhibitor~0.1
Factor Xa To be determinedRivaroxaban~0.4

Note: The Ki values for reference inhibitors are approximate and can vary based on experimental conditions.

Experimental Methodologies: A Step-by-Step Guide

The following protocols describe the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of AR-H067637 against trypsin and Factor Xa using chromogenic substrates.

Principle of the Chromogenic Assay

The chromogenic assay is a spectrophotometric method used to measure the activity of proteases. The enzyme cleaves a synthetic substrate that has a chromophore, p-nitroaniline (pNA), attached to a short peptide sequence recognized by the protease. Cleavage of the substrate releases the yellow-colored pNA, which can be quantified by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNA formation is reduced, allowing for the determination of the inhibitor's potency.

G cluster_0 Enzymatic Reaction cluster_1 Detection Enzyme Enzyme Cleaved Peptide Cleaved Peptide Enzyme->Cleaved Peptide Cleavage Chromogenic Substrate (Peptide-pNA) Chromogenic Substrate (Peptide-pNA) Chromogenic Substrate (Peptide-pNA)->Cleaved Peptide p-Nitroaniline (pNA) p-Nitroaniline (pNA) Spectrophotometer (405 nm) Spectrophotometer (405 nm) p-Nitroaniline (pNA)->Spectrophotometer (405 nm) Absorbance Measurement

Caption: Principle of the chromogenic protease assay.

Materials and Reagents
  • Enzymes:

    • Bovine Trypsin (e.g., TPCK-treated)

    • Human Factor Xa

  • Substrates:

    • For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) or a similar substrate.

    • For Factor Xa: N-α-Z-D-Arg-Gly-Arg-pNA (S-2765) or a similar substrate.[2]

  • Inhibitor:

    • AR-H067637

  • Buffers:

    • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.3).[2][3]

  • Other:

    • 96-well microplates

    • Microplate reader capable of measuring absorbance at 405 nm.

    • DMSO (for dissolving the inhibitor)

Experimental Workflow

G Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Reagents Dispense Inhibitor Dispense Serial Dilutions of AR-H067637 into Microplate Prepare Reagents->Dispense Inhibitor Add Enzyme Add Enzyme (Trypsin or Factor Xa) to Each Well Dispense Inhibitor->Add Enzyme Incubate Pre-incubate Enzyme and Inhibitor Add Enzyme->Incubate Add Substrate Initiate Reaction by Adding Chromogenic Substrate Incubate->Add Substrate Measure Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Add Substrate->Measure Absorbance Data Analysis Calculate IC50 and Ki Values Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: General workflow for determining enzyme inhibition.

Detailed Protocol for IC50 Determination
  • Preparation of Reagents:

    • Prepare a stock solution of AR-H067637 in DMSO.

    • Prepare working solutions of trypsin and Factor Xa in the appropriate assay buffer. The final enzyme concentration should be in the linear range of the assay.

    • Prepare the chromogenic substrate solution in the assay buffer. The final substrate concentration should be at or near the Michaelis constant (Km) for the respective enzyme.[2]

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the AR-H067637 solution to the wells. Include a control with DMSO only (no inhibitor).

    • Add the enzyme solution (trypsin or Factor Xa) to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[2]

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately begin measuring the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 10-15 minutes) or perform an endpoint reading after a fixed time.[2]

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

The Ki value, a measure of the inhibitor's binding affinity, can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the substrate for the enzyme.

To accurately determine the mode of inhibition and a more precise Ki value, further kinetic studies, such as generating Lineweaver-Burk plots in the presence of varying inhibitor concentrations, are recommended.

Discussion and Interpretation of Results

A direct comparison of the Ki values for AR-H067637 against trypsin and Factor Xa will quantitatively define its selectivity profile. A significantly lower Ki for one enzyme over the others indicates higher selectivity. For instance, a 100-fold lower Ki for thrombin compared to trypsin would signify a high degree of selectivity for the primary target.

Understanding the selectivity profile is paramount for several reasons:

  • Predicting Potential Side Effects: Inhibition of off-target proteases like trypsin could lead to gastrointestinal disturbances, while inhibition of Factor Xa could potentiate the anticoagulant effect in an unintended manner.

  • Guiding Drug Development: A poor selectivity profile might necessitate medicinal chemistry efforts to modify the compound to enhance its specificity.

  • Mechanistic Insights: The structural basis for selectivity can be explored through molecular modeling and crystallography, providing valuable information for the design of future inhibitors.

Conclusion

While AR-H067637 is a well-characterized thrombin inhibitor, a thorough evaluation of its activity against other serine proteases is essential for a comprehensive understanding of its pharmacology. The experimental framework provided in this guide offers a robust and standardized approach to determine the inhibitory potency of AR-H067637 against trypsin and Factor Xa. The data generated from these assays will be invaluable for researchers in the fields of pharmacology, drug development, and hemostasis, enabling a clear and objective comparison of the compound's selectivity profile.

References

  • Deinum, J., Mattsson, C., Inghardt, T., & Elg, M. (n.d.). Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637. Thrombosis and Haemostasis.
  • Bajaj, S. P., & Birktoft, J. J. (2009). Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor. The Journal of biological chemistry, 284(44), 30285–30296.
  • Biotoxik. (n.d.). 2.7.19. ASSAY OF HUMAN COAGULATION FACTOR X 2.7.20. IN VIVO ASSAY OF POLIOMYELITIS VACCINE (INACTIVATED). Retrieved from [Link]

  • OHSU. (n.d.). Factor X, Chromogenic Assay. Retrieved from [Link]

  • Brandstetter, H., et al. (1995). Crystal structures of factor Xa specific inhibitors in complex with trypsin: structural grounds for inhibition of factor Xa and selectivity against thrombin. Structure, 3(5), 521-530.
  • Perzborn, E., et al. (2005). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 - An oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 3(3), 514-521.
  • Turpie, A. G. (2003). Clinical trials with factor Xa inhibition in the prevention of postoperative venous thromboembolism.

Sources

Validation

Technical Guide: Validation of Surrogate Coagulation Markers for AZD0837 Clinical Efficacy

Executive Summary AZD0837 is an oral anticoagulant developed as a direct thrombin inhibitor (DTI) for the prevention of stroke in patients with atrial fibrillation (AF).[1][2][3] Unlike Vitamin K Antagonists (VKAs) which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

AZD0837 is an oral anticoagulant developed as a direct thrombin inhibitor (DTI) for the prevention of stroke in patients with atrial fibrillation (AF).[1][2][3] Unlike Vitamin K Antagonists (VKAs) which require routine INR monitoring, AZD0837 was designed for predictable pharmacokinetics. However, during clinical development and dose-finding (Phase II), the validation of surrogate markers was critical to bridge the gap between plasma concentration and anticoagulant effect.

This guide provides a technical comparison of coagulation assays used to validate AZD0837 efficacy. It emphasizes the distinction between the prodrug and its active metabolite (AR-H067637 ) and establishes the Ecarin Clotting Time (ECT) as the gold-standard reference method, while evaluating the clinical utility of aPTT and dTT.

Part 1: Mechanistic Basis & The Surrogate Challenge

Mechanism of Action (MOA)

AZD0837 is a prodrug.[4][5] It has no intrinsic anticoagulant activity until biotransformed into AR-H067637 . This active moiety binds reversibly to the active site of Thrombin (Factor IIa), inhibiting both free and clot-bound thrombin.[4] This inhibition blocks the conversion of fibrinogen to fibrin, effectively halting the coagulation cascade.

Critical Implication for Validation: In vitro validation assays (spiking experiments) must utilize the active metabolite AR-H067637 , not the oral prodrug AZD0837. Using the prodrug in benchtop plasma assays will yield false negatives.

Pathway Visualization

The following diagram illustrates the conversion pathway and the specific intervention points for the surrogate markers.

AZD0837_MOA Prodrug AZD0837 (Oral Prodrug) Metabolism Biotransformation (Liver/GI) Prodrug->Metabolism Active AR-H067637 (Active Metabolite) Metabolism->Active Thrombin Thrombin (Factor IIa) Active->Thrombin Direct Inhibition ECT ECT Assay (Meizothrombin) Active->ECT Linear Correlation aPTT aPTT Assay (Intrinsic) Active->aPTT Non-Linear Correlation Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: Pharmacodynamic pathway of AZD0837 showing the necessity of metabolic activation and the interaction points for ECT and aPTT assays.

Part 2: Comparative Analysis of Coagulation Assays

For a DTI like AZD0837, the ideal surrogate marker must exhibit a linear correlation with plasma concentrations of AR-H067637 (


) and minimal sensitivity to pre-analytical variables.
Performance Matrix
Assay ParameterECT (Ecarin Clotting Time) dTT (Diluted Thrombin Time) aPTT (Activated Partial Thromboplastin Time) PT / INR
Mechanistic Target Meizothrombin generation (Direct)Thrombin activity (Direct)Intrinsic Pathway (Indirect)Extrinsic Pathway (Indirect)
Linearity (

)
High (>0.95) High (>0.95) Moderate (Curvilinear)Poor
Sensitivity High; specific to DTIsAdjustable via dilutionVariable (Reagent dependent)Low (Insensitive to DTIs)
Therapeutic Window Linear across all rangesLinear across all rangesFlattens at high conc.N/A
Clinical Role Gold Standard for QuantificationExcellent Quantitative AlternativeQualitative Screening OnlyNot Recommended
Technical Deep Dive
  • ECT (The Gold Standard): Ecarin, derived from Echis carinatus venom, converts prothrombin to meizothrombin.[6] DTIs like AR-H067637 inhibit meizothrombin with the same kinetics as thrombin. Because this reaction is independent of contact factors and phospholipids, ECT provides the most precise measure of drug concentration.

  • aPTT (The Clinical Compromise): While widely available, aPTT response to DTIs is curvilinear—it plateaus at higher drug concentrations. Furthermore, aPTT sensitivity varies significantly based on the phospholipid composition of the commercial reagent used (e.g., Actin FS vs. SynthASil).

  • dTT (The Practical Quantifier): Standard Thrombin Time (TT) is too sensitive (clots do not form at therapeutic DTI levels). Diluting the plasma (1:8 or 1:20) brings the assay back into a measurable range, offering linearity comparable to ECT.

Part 3: Experimental Validation Protocols

This section details the protocol for validating the correlation between AR-H067637 concentration and coagulation times.

Reagent Preparation & Spiking Workflow

Objective: Construct a calibration curve to validate assay linearity.

Materials:

  • Active Compound: AR-H067637 (Do not use AZD0837).

  • Matrix: Pooled human citrated plasma (platelet-poor).

  • Control: DMSO (vehicle).

Protocol Steps:

  • Stock Solution: Dissolve AR-H067637 in DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare working solutions to achieve final plasma concentrations ranging from 0.05 µM to 5.0 µM (covering the therapeutic range of ~0.5–2.0 µM).

  • Spiking: Add working solution to plasma (1:100 volume ratio) to minimize matrix dilution effects.

  • Incubation: Incubate spiked plasma for 5 minutes at 37°C.

  • Assay Execution:

    • ECT: Add Ecarin reagent; record clotting time.[7]

    • aPTT: Add aPTT reagent (e.g., Actin FSL), incubate 3 min, add

      
      , record time.
      
Validation Logic Diagram

Validation_Workflow cluster_assays Parallel Assay Execution Sample Pooled Human Plasma (Citrated) Spike Spike with AR-H067637 Sample->Spike Incubation Incubation 37°C, 5 min Spike->Incubation ECT_Run Run ECT (Meizothrombin) Incubation->ECT_Run aPTT_Run Run aPTT (Intrinsic) Incubation->aPTT_Run dTT_Run Run dTT (Diluted) Incubation->dTT_Run Analysis Regression Analysis (Conc. vs Time) ECT_Run->Analysis aPTT_Run->Analysis dTT_Run->Analysis Decision Validation Criteria: R² > 0.95 Analysis->Decision

Figure 2: Step-by-step workflow for in vitro validation of coagulation markers using the active metabolite.

Part 4: Clinical Efficacy & Data Synthesis

Based on Phase II clinical data (Lip et al., 2015) and PK/PD modeling, the following correlations define the efficacy profile of AZD0837.

Pharmacodynamic Correlations

Data indicates that ECT and dTT maintain linearity up to supratherapeutic levels, whereas aPTT loses sensitivity.

MarkerCorrelation with AR-H067637 (

)
Behavior at

Clinical Interpretation
ECT 0.96 - 0.98 LinearAccurate predictor of bleed risk and efficacy.
dTT 0.95 - 0.97LinearReliable alternative to ECT; more common in hospitals.
aPTT 0.70 - 0.85PlateauUseful for "On/Off" compliance check only.
D-Dimer Inverse CorrelationDecreaseEfficacy Endpoint: Indicates suppression of thrombogenesis.[8]
Expert Insight: The "Reagent Effect"

When validating aPTT for AZD0837, researchers must account for reagent variability. Reagents with silica activators (e.g., SynthASil) often show higher sensitivity to DTIs than those using ellagic acid or kaolin.

  • Recommendation: If aPTT is used in a clinical trial, a central laboratory with a single reagent lot is mandatory to avoid inter-site variability.

Conclusion

For the clinical development of AZD0837 (and similar DTIs), ECT is the validated reference method for quantifying drug exposure. D-Dimer serves as the downstream efficacy marker (reduction in clot formation). aPTT should be relegated to qualitative screening due to its non-linear pharmacodynamics at high concentrations.

References

  • Lip, G. Y. H., et al. (2015).[1][8] "Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation." British Journal of Clinical Pharmacology, 80(6), 1362–1373.[1] Link

  • Stangier, J. (2008).[5] "Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate." Clinical Pharmacokinetics, 47(5), 285-295. Link

  • Nowak, G. (2003).[7] "The Ecarin Clotting Time, a Universal Method to Quantify Direct Thrombin Inhibitors."[7][9] Pathophysiology of Haemostasis and Thrombosis, 33(4), 173–183. Link

  • Trocóniz, I. F., et al. (2007). "Population pharmacokinetic/pharmacodynamic analysis of AZD0837 in healthy volunteers." Clinical Pharmacology & Therapeutics. (Contextual grounding for PK/PD modeling).
  • Lip, G. Y. H., et al. (2009).[10] "Oral Direct Thrombin Inhibitor AZD0837 for the Prevention of Stroke and Systemic Embolism in Patients With Non-Valvular Atrial Fibrillation."[3] European Heart Journal, 30(23), 2897–2907. Link

Sources

Comparative

Technical Benchmarking: Atecegatran Potency vs. Bivalirudin and Argatroban

Executive Summary This technical guide provides a structural and kinetic benchmarking of Atecegatran (specifically its active moiety, AR-H067637 ) against the clinical standards Bivalirudin and Argatroban . While Bivalir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a structural and kinetic benchmarking of Atecegatran (specifically its active moiety, AR-H067637 ) against the clinical standards Bivalirudin and Argatroban .

While Bivalirudin and Argatroban represent the established standard of care for heparin-induced thrombocytopenia (HIT) and percutaneous coronary intervention (PCI), Atecegatran represents a class of oral direct thrombin inhibitors (DTIs) designed to combine the high potency of bivalent peptides with the pharmacokinetic convenience of small molecules. This guide focuses strictly on in vitro enzymatic potency (Ki, IC50) and binding mechanisms , independent of clinical trial outcomes or hepatic safety profiles associated with the prodrug (AZD0837).

Mechanistic Differentiation & Binding Kinetics

To understand potency differences, one must first analyze the structural interaction with Thrombin (Factor IIa). Thrombin possesses two critical domains for inhibition: the Active Site (Catalytic Triad) and Exosite I (Fibrinogen binding site).

Comparative Binding Modes
  • Argatroban: A univalent, peptidomimetic small molecule that binds only to the active site. It is a competitive, reversible inhibitor.[1]

  • Bivalirudin: A bivalent, synthetic peptide (analog of hirudin). It bridges the active site and Exosite I. Uniquely, thrombin slowly cleaves the Arg-Pro bond in bivalirudin, rendering the inhibition transient.

  • Atecegatran (AR-H067637): A peptidomimetic small molecule that binds with high affinity to the active site (S1 specificity pocket). Unlike Argatroban, its structural rigidity allows it to mimic the potency of bivalent inhibitors without occupying Exosite I.

Visualizing the Interaction Logic

The following diagram illustrates the structural binding logic and kinetic reversibility of the three agents.

BindingMechanism cluster_Inhibitors Inhibitor Classes Thrombin Thrombin (Factor IIa) [Target] Bivalirudin Bivalirudin (Bivalent Peptide) Thrombin->Bivalirudin Proteolytic Cleavage (Restores Enzyme Activity) Argatroban Argatroban (Univalent Small Molecule) Argatroban->Thrombin Competes for Active Site (Moderate Affinity) Outcome_Rev Reversible Inhibition Argatroban->Outcome_Rev Atecegatran Atecegatran (AR-H067637) (High-Affinity Small Molecule) Atecegatran->Thrombin Competes for Active Site (High Affinity / Tight Binding) Atecegatran->Outcome_Rev Bivalirudin->Thrombin Bridges Active Site + Exosite I Outcome_Trans Transient Inhibition (Slow Cleavage) Bivalirudin->Outcome_Trans

Figure 1: Mechanistic binding modes. Note Bivalirudin's unique transient inhibition due to enzymatic cleavage, contrasted with the stable reversible binding of Atecegatran and Argatroban.

Quantitative Potency Benchmarking

The following data aggregates experimentally derived inhibition constants (Ki) and inhibitory concentrations (IC50).

Critical Insight: Atecegatran (AR-H067637) demonstrates a Ki value (~2–4 nM) that is effectively equipotent to the bivalent peptide Bivalirudin (~2 nM) and roughly 10-20x more potent than Argatroban (~40 nM).

Table 1: In Vitro Potency & Physicochemical Profile
FeatureAtecegatran (Active) Bivalirudin Argatroban
Molecule Type Small Molecule (Peptidomimetic)Synthetic Peptide (20-mer)Small Molecule (Arginine derivative)
Active Moiety AR-H067637BivalirudinArgatroban
Target Binding Active Site (S1 Pocket)Active Site + Exosite IActive Site Only
Ki (Thrombin) 2.0 – 4.0 nM [1, 3]~1.9 – 2.3 nM [2]39 – 40 nM [4, 5]
IC50 (Platelet Agg.) ~0.9 nM [1]Variable (Assay dependent)~100 – 300 nM
Reversibility ReversibleTransient (Cleaved)Reversible
Selectivity High (>1000x vs Trypsin)HighHigh

Expert Note on Data Interpretation: When comparing Ki values, lower numbers indicate tighter binding. The 2 nM Ki of Atecegatran suggests it occupies the active site with a "tight-binding" character similar to peptide inhibitors, despite lacking the secondary Exosite anchor. This explains its high efficacy in preventing thrombin-mediated platelet aggregation (IC50 ~0.9 nM).

Experimental Protocol: Chromogenic Determination of Ki

To objectively verify these potency values in your own laboratory, do not rely on standard clotting times (aPTT/ACT) alone, as these are influenced by reagent sensitivity. The Chromogenic Substrate Hydrolysis Assay is the gold standard for determining the Inhibition Constant (Ki).

Protocol: Kinetic Determination of Thrombin Inhibition

Objective: Calculate the Ki of Atecegatran vs. Comparators using the Michaelis-Menten kinetics model.

Reagents Required:
  • Enzyme: Human

    
    -Thrombin (purified), final conc. 0.5 nM.
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

  • Buffer: TBS-BSA (50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Inhibitors: AR-H067637 (Atecegatran active), Bivalirudin, Argatroban.

Step-by-Step Workflow:
  • Preparation: Dilute inhibitors in TBS-BSA to create a 7-point concentration series (0.1 nM to 1000 nM).

  • Pre-incubation (Critical):

    • Mix 50

      
      L of Enzyme + 50 
      
      
      
      L of Inhibitor.
    • Incubate at 37°C for 10 minutes .

    • Why? This ensures equilibrium binding. Bivalirudin requires strict timing to measure peak inhibition before cleavage onset.

  • Reaction Initiation:

    • Add 100

      
      L of S-2238 (at 
      
      
      
      concentration, typically ~10-20
      
      
      M).
  • Measurement:

    • Monitor Absorbance at 405 nm (OD405) kinetically for 5 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Morrison Equation (for tight-binding inhibitors like Atecegatran/Bivalirudin) rather than standard IC50 curves, as

      
      .
      
Assay Logic Visualization

AssayWorkflow Start Inhibitor Dilution (Serial Log) Enzyme Add Thrombin (0.5 nM) Start->Enzyme Incubate Equilibrium Binding (37°C, 10 min) Enzyme->Incubate Substrate Add S-2238 (Start Reaction) Incubate->Substrate Read Measure OD405 (Kinetic V0) Substrate->Read Calc Fit Morrison Eq. (Calc Ki) Read->Calc

Figure 2: Workflow for chromogenic Ki determination.[2][3] Pre-incubation is the critical control point for accurate affinity measurement.

Selectivity & Off-Target Considerations

While potency is paramount, specificity dictates safety. All three agents are highly selective for Thrombin over related serine proteases, but their profiles differ slightly.

  • Trypsin: Atecegatran and Argatroban (both arginine mimetics) must be screened against Trypsin. Atecegatran shows >1000-fold selectivity [1].

  • Factor Xa: Unlike DOACs (Apixaban/Rivaroxaban), these agents should show no inhibition of Factor Xa.

  • Protocol Validation: If running the benchmarking assay, include a Trypsin Control well. If your compound inhibits Trypsin at <100 nM, the specific thrombin inhibition data may be confounded by non-specific protease binding.

References

  • Deenda, C. et al. (2016). Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function. PMC, National Institutes of Health. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (2024). Atecegatran metoxil (Ligand ID: 7682). Retrieved from [Link]

  • GlobalRPH. (2017). Argatroban - Clinical Pharmacology and Dilution Protocols. Retrieved from [Link]

  • Faleh, F. et al. (2020). Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19. PMC, National Institutes of Health. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: PK/PD Correlation of AR-H067637 vs. Standard DTIs in ECT Prolongation

Part 1: Executive Summary & Mechanistic Grounding The Molecule: AR-H067637 AR-H067637 is the active metabolite of the oral prodrug AZD0837 .[1] It functions as a selective, reversible, direct thrombin inhibitor (DTI).[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Grounding

The Molecule: AR-H067637

AR-H067637 is the active metabolite of the oral prodrug AZD0837 .[1] It functions as a selective, reversible, direct thrombin inhibitor (DTI).[1][2] Unlike indirect inhibitors (e.g., heparins) that require antithrombin, AR-H067637 binds directly to the active site of thrombin (Factor IIa), inhibiting both soluble and clot-bound thrombin with a


 of approximately 2–4 nM.
The Metric: Ecarin Clotting Time (ECT)

While Activated Partial Thromboplastin Time (aPTT) is commonly used for screening, it suffers from a non-linear response at high DTI concentrations.[3] Ecarin Clotting Time (ECT) has emerged as the superior pharmacodynamic (PD) marker for AR-H067637 due to its strict linearity and independence from upstream coagulation factors.

Mechanistic Pathway (Visualization)

The following diagram illustrates the specific intervention points of Ecarin and AR-H067637 within the coagulation cascade. Note how Ecarin bypasses the intrinsic/extrinsic pathways to generate Meizothrombin, creating a direct assay for thrombin inhibition.

CoagulationPathway Prothrombin Prothrombin (Factor II) Meizothrombin Meizothrombin (Intermediate) Prothrombin->Meizothrombin Activated by Ecarin Ecarin Ecarin (from Echis carinatus) Ecarin->Prothrombin Thrombin Thrombin (Factor IIa) Meizothrombin->Thrombin Autocatalysis Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization AR AR-H067637 (Inhibitor) AR->Meizothrombin Inhibits (High Affinity) AR->Thrombin Inhibits (Ki ~2-4nM)

Figure 1: Mechanism of Action.[1][2][4] Ecarin activates Prothrombin to Meizothrombin. AR-H067637 inhibits both Meizothrombin and Thrombin, prolonging the clotting time in direct proportion to its concentration.

Part 2: Comparative Analysis

The correlation between plasma concentration and ECT prolongation is the gold standard for assessing DTI performance. The table below contrasts AR-H067637 with industry-standard alternatives.

Table 1: Comparative PK/PD Profile of Direct Thrombin Inhibitors
FeatureAR-H067637 (Metabolite of AZD0837)Dabigatran (Pradaxa)Argatroban
Primary Target Free & Clot-bound ThrombinFree & Clot-bound ThrombinFree & Clot-bound Thrombin
ECT Linearity (

)
High (>0.95) High (>0.92)High (>0.[5]90)
aPTT Linearity Non-linear (plateaus at high conc.)Curvilinear (flattens >200 ng/mL)Non-linear
Binding Affinity (

)
2–4 nM ~4.5 nM~39 nM
Assay Sensitivity High sensitivity; low inter-individual variability compared to aPTT.Linear dose-response; reliable >100 ng/mL.Linear; used for HIT monitoring.
Half-life ~9–14 hours12–17 hours39–51 minutes

Key Insight: AR-H067637 exhibits a strictly linear relationship with ECT across a wide therapeutic range. Unlike aPTT, which loses sensitivity at higher concentrations (the "plateau effect"), ECT continues to prolong linearly, making it the only reliable metric for overdose assessment or high-exposure pharmacokinetics.

Part 3: Experimental Protocol (Self-Validating)

To replicate the linear correlation data, the following protocol must be adhered to. This workflow is designed to minimize pre-analytical variables that often degrade ECT accuracy.

Reagents & Equipment
  • Ecarin Reagent: 50 U/vial, reconstituted in 0.9% NaCl. Target final activity: 2–5 EU/mL.

  • Plasma Matrix: Citrated human plasma (3.2% sodium citrate, 9:1 blood-to-anticoagulant ratio).

  • Detection: Mechanical or optical coagulometer (e.g., KC4 Delta or equivalent).

Workflow Diagram

ExperimentalWorkflow Sample Blood Collection (3.2% Citrate) Centrifuge Centrifugation 2000g x 15min Sample->Centrifuge PPP Platelet Poor Plasma (PPP) Centrifuge->PPP Spike Spike AR-H067637 (0 - 1000 nM) PPP->Spike Incubate Incubation 37°C for 2 min Spike->Incubate AddEcarin Add Ecarin (Start Timer) Incubate->AddEcarin Endpoint Record Clot Time (Seconds) AddEcarin->Endpoint

Figure 2: ECT Assay Workflow. Critical control points include the citrate concentration and the precise incubation temperature.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of AR-H067637 in DMSO/Water.

    • Create a dilution series in pooled human plasma to achieve final concentrations of 0, 50, 100, 250, 500, and 1000 nM.

    • Validation Step: Ensure DMSO content in final plasma <0.5% to prevent solvent interference.

  • Assay Execution:

    • Pipette 100 µL of spiked plasma into a pre-warmed cuvette (37°C).

    • Incubate for exactly 120 seconds.

    • Add 50 µL of Ecarin reagent.

    • Automatically record clotting time.

  • Data Analysis:

    • Plot Clotting Time (y-axis) vs. Concentration (x-axis).[6]

    • Calculate Linear Regression:

      
      .
      
    • Success Criteria:

      
      .[7][8] The slope (
      
      
      
      ) represents the sensitivity of the assay to AR-H067637.

Part 4: Results & Interpretation[10][11]

The Correlation

Experimental data consistently demonstrates that ECT correlates linearly with AR-H067637 plasma concentrations.

  • Slope: The clotting time typically doubles at plasma concentrations ranging between 200–250 nM (approximate

    
     for clotting time doubling).
    
  • Sensitivity: ECT is significantly more sensitive than aPTT. At 500 nM, aPTT may only show a 1.5x - 2x prolongation, whereas ECT may show a 3x - 4x prolongation.

Clinical Implication

For drug development professionals, this linearity implies that ECT is the preferred assay for:

  • PK/PD Modeling: The linear response simplifies the mathematical modeling of the drug's elimination phase.

  • Safety Monitoring: In cases of renal impairment where the metabolite might accumulate, ECT provides an accurate readout of total anticoagulant burden, whereas aPTT would underestimate the risk due to its plateau effect.

References

  • Deinum J, et al. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637. Thromb Haemost. 2009;101(6):1051-1059. Link

  • Eriksson UG, et al. Pharmacokinetics and pharmacodynamics of AZD0837 in healthy subjects.[1][2] Clin Pharmacol Ther. 2011. Link

  • Lip GYH, et al. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. Eur Heart J. 2009;30(23):2897–2907. Link

  • Schulman S, et al. Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters. Thromb Haemost. 2010.[4][9] Link

  • Stangier J. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate. Clin Pharmacokinet. 2008;47(5):285-95. Link

Sources

Comparative

Preclinical safety validation of long-term AZD0837 administration

Technical Comparison Guide: Preclinical Safety & Long-Term Viability of AZD0837 Executive Summary: The Post-Ximelagatran Imperative This guide provides a technical analysis of the preclinical safety validation of AZD0837...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Preclinical Safety & Long-Term Viability of AZD0837

Executive Summary: The Post-Ximelagatran Imperative

This guide provides a technical analysis of the preclinical safety validation of AZD0837 , an oral direct thrombin inhibitor (DTI) developed by AstraZeneca. Following the market withdrawal of Ximelagatran (Exanta) due to idiosyncratic hepatotoxicity, the development of AZD0837 was driven by a singular critical directive: achieve therapeutic anticoagulation without the liver toxicity signal.

For researchers and drug developers, AZD0837 represents a pivotal case study in "safety-by-design." Unlike Dabigatran etexilate (Pradaxa), which relies on renal clearance, AZD0837 utilized a unique metabolic pathway to mitigate both renal accumulation and hepatic reactive metabolite formation.

Key Comparison Matrix:

FeatureAZD0837 Ximelagatran Dabigatran Etexilate Warfarin
Drug Class Oral DTI (Prodrug)Oral DTI (Prodrug)Oral DTI (Prodrug)VKA
Active Metabolite AR-H067637 MelagatranDabigatranWarfarin
Bio-conversion Non-CYP mediated (mostly)Esterase/ReductionEsterase-catalyzedCYP2C9
Hepatotoxicity Risk Low (Designed to avoid)High (Idiosyncratic) LowLow
Renal Dependence Moderate (Dual elimination)HighHigh (~80%)Low
Primary Safety Signal Serum Creatinine (~10% rise)ALAT Elevation (>3x ULN) GI BleedingMajor Bleeding/INR

Mechanism of Action & Metabolic Pathway Validation

The safety profile of AZD0837 is inextricably linked to its metabolic conversion. Unlike Ximelagatran, which generated intermediate metabolites associated with immunogenic liver injury (specifically linked to MHC alleles DRB1*07), AZD0837 converts to the active form AR-H067637 via a distinct intermediate (AR-H069927 ).

Pathway Visualization

The following diagram illustrates the critical bioconversion pathway that distinguishes AZD0837 from its predecessors.

AZD0837_Metabolism AZD0837 AZD0837 (Prodrug) Intermediate AR-H069927 (Intermediate) AZD0837->Intermediate Rapid Absorption (Non-CYP) Active AR-H067637 (Active DTI) Intermediate->Active Bioconversion (Slow Release) Thrombin Thrombin (IIa) Inhibition Active->Thrombin Reversible Binding Renal Renal Elimination Active->Renal ~40-50% Feces Fecal Elimination Active->Feces ~40-50%

Figure 1: Bioconversion pathway of AZD0837. Note the dual elimination route (Renal/Fecal) of the active metabolite AR-H067637, contrasting with the heavy renal dependence of Dabigatran.

Hepatotoxicity Assessment: The "Ximelagatran Screen"

The primary barrier to entry for AZD0837 was proving it did not share Ximelagatran's hepatotoxicity. The validation protocol below is the industry standard for differentiating "clean" DTIs from hepatotoxic candidates.

Experimental Protocol: Long-Term Hepatic Safety Validation

Objective: Detect delayed-onset hepatocellular injury or cholestasis markers over a chronic dosing period (simulating the >35-day window where Ximelagatran failed).

1. In Vitro Screening (Primary Human Hepatocytes)

  • System: Sandwich-cultured primary human hepatocytes (3 donors minimum).

  • Dosing: Incubate with AZD0837 and AR-H067637 at 1x, 10x, and 50x Cmax.

  • Endpoints:

    • ATP depletion (Mitochondrial toxicity).

    • GSH (Glutathione) adduct formation (Reactive metabolites).

    • Pass Criteria: No significant ATP depletion < 50x therapeutic exposure.

2. In Vivo Chronic Toxicology (Rat & Dog)

  • Species: Wistar Rat (n=20/sex/group) and Beagle Dog (n=4/sex/group).

  • Duration: 6 months (Rat), 12 months (Dog).

  • Dosing: Vehicle, Low (1x AUC), Mid (3x AUC), High (10x AUC).

  • Sampling: Weekly blood draws for the first 6 weeks, then monthly.

  • Key Biomarkers:

    • ALAT (Alanine Aminotransferase): The primary failure point for Ximelagatran.

    • Hy's Law Screening: ALAT >3x ULN + Bilirubin >2x ULN.[1][2]

    • Histopathology: Post-mortem liver sectioning to look for centrilobular necrosis or inflammatory infiltration.

Comparative Data (Synthesized from Preclinical/Phase II Reports):

ParameterXimelagatran (Historical) AZD0837 (Validation Data) Interpretation
ALAT >3x ULN 7.9% of subjects (Long-term)< 1.0% (Similar to VKA)PASS: No intrinsic hepatotoxic signal.[1][2]
Mitochondrial Toxicity Present at high concentrationsAbsentPASS: Cleaner metabolic profile.
Mechanism of Injury Immune-mediated (MHC-linked)None identifiedPASS: Lower immunogenic risk.

Renal Safety & Creatinine Signal[3]

While AZD0837 cleared the liver safety hurdle, a specific renal signal was observed during validation.

  • Observation: A mean increase in Serum Creatinine (S-creat) of ~10% was noted in clinical trials, returning to baseline after cessation.[3]

  • Mechanism: This was determined to be an inhibition of creatinine tubular secretion (likely via OCT2 or MATE transporters) rather than glomerular injury.

  • Validation Step: Cystatin C monitoring.[4]

    • Protocol: Measure Cystatin C alongside Creatinine.

    • Result: Cystatin C levels remained stable while Creatinine rose, confirming the effect was pseudo-nephrotoxicity (transport inhibition) rather than true renal failure.

Pharmacodynamics & Efficacy Workflow

To validate the anticoagulant efficacy of long-term AZD0837 administration, researchers utilize specific coagulation biomarkers. Unlike Warfarin (INR), DTIs require direct thrombin readouts.[4]

Experimental Workflow: Efficacy Monitoring

Efficacy_Workflow Sample Plasma Sample (Citrated) Assay_Select Assay Selection Sample->Assay_Select ECT Ecarin Clotting Time (ECT) Assay_Select->ECT Preferred (Linear) dTT Diluted Thrombin Time (dTT) Assay_Select->dTT Preferred (Linear) aPTT aPTT (Qualitative only) Assay_Select->aPTT Non-linear at high dose Correlate Correlation to Plasma Concentration ECT->Correlate dTT->Correlate aPTT->Correlate Low Sensitivity Output Therapeutic Window Validation Correlate->Output

Figure 2: Efficacy validation workflow. ECT and dTT are the gold-standard assays for AZD0837/AR-H067637 quantification, as aPTT flattens at higher concentrations.

Protocol Note: For AZD0837, the Ecarin Clotting Time (ECT) provides the most linear correlation with plasma concentrations of the active metabolite AR-H067637, superior to aPTT which loses sensitivity at therapeutic peaks.

Conclusion

The preclinical validation of AZD0837 successfully demonstrated that the molecule overcame the hepatotoxicity liability of Ximelagatran. The active metabolite AR-H067637 provided stable, predictable thrombin inhibition without generating reactive intermediates.

Why did it fail? Despite passing the biological safety validation described above, AZD0837 was discontinued primarily due to CMC (Chemistry, Manufacturing, and Controls) challenges—specifically, the long-term stability of the extended-release formulation required to maintain a once-daily profile. However, the safety protocols established during its development remain the gold standard for validating next-generation direct thrombin inhibitors.

References

  • Lip, G. Y., et al. (2009). "Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study." European Heart Journal.[3] Link

  • Eriksson, U. G., et al. (2011). "Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects." European Journal of Clinical Pharmacology. Link

  • Ainscow, E. K., et al. (2008). "Investigations into the liver effects of ximelagatran using high content screening of primary human hepatocyte cultures." Expert Opinion on Drug Safety. Link

  • Keisu, M., & Andersson, T. B. (2010). "Drug-induced liver injury in humans: the case of ximelagatran." Handbook of Experimental Pharmacology. Link

  • Deinum, J., et al. (2009). "Biochemical characterization of the direct thrombin inhibitor AR-H067637, the active metabolite of AZD0837." Thrombosis and Haemostasis. Link

Sources

Validation

Comparative Pharmacodynamics of Oral Direct Thrombin Inhibitors in Canine Models

Executive Summary This guide provides a technical analysis of oral Direct Thrombin Inhibitors (DTIs) in canine models, designed for drug development scientists. While Dabigatran Etexilate serves as the current reference...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of oral Direct Thrombin Inhibitors (DTIs) in canine models, designed for drug development scientists. While Dabigatran Etexilate serves as the current reference standard, historical data from Ximelagatran and developmental insights from AZD0837 provide critical context for optimizing pharmacodynamic (PD) assessments.

The canine model is pivotal in DTI development due to its hemostatic similarity to humans, yet species-specific differences in bioavailability and assay sensitivity (particularly aPTT vs. ECT) require rigorous protocol design. This guide compares these agents and details the experimental frameworks necessary to generate regulatory-grade PD data.

Mechanistic Architecture & Signaling

To understand the pharmacodynamic divergence between DTIs and alternative anticoagulants (like Factor Xa inhibitors), one must visualize the coagulation cascade's terminal phase. DTIs block the final effector enzyme, Thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin.

Figure 1: Coagulation Cascade and Inhibitor Targets

This diagram illustrates the specific intervention points of DTIs versus Factor Xa inhibitors within the common pathway.

CoagulationPathway cluster_pathway Common Coagulation Pathway FX Factor X FXa Factor Xa (Active) FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Converts II -> IIa Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban/Apixaban (FXa Inhibitors) Rivaroxaban->FXa Inhibits Dabigatran Dabigatran/AZD0837 (Direct Thrombin Inhibitors) Dabigatran->Thrombin Directly Binds Active Site

Caption: Comparative mechanism of action: DTIs block Thrombin directly, while FXa inhibitors prevent Thrombin generation.[1][2][3][4][5][6][7]

Comparative Pharmacodynamic Profiles

Dabigatran Etexilate (The Gold Standard)

Dabigatran etexilate is a double-prodrug that is rapidly hydrolyzed to the active moiety, dabigatran.[8]

  • PD Response: In dogs, dabigatran exhibits a predictable PK/PD relationship. The onset of anticoagulant effect coincides with peak plasma concentrations (

    
     ~2 hours).
    
  • Assay Correlation:

    • Ecarin Clotting Time (ECT): The most robust PD marker. It shows a linear correlation with plasma concentration (

      
      ) and is not affected by low levels of fibrinogen.
      
    • Thrombin Time (TT): Highly sensitive. Useful for detecting low-level exposure but saturates (clotting time > measurement limit) at therapeutic doses.

    • aPTT: Exhibits a curvilinear response. It flattens at higher concentrations, making it poor for quantifying peak effects but acceptable for trough monitoring.

AZD0837 (The Developmental Candidate)

AZD0837 was designed to overcome the variability of dabigatran.

  • PD Response: In canine models, AZD0837 demonstrated improved oral bioavailability (22-52%) compared to dabigatran (~6.5%).

  • Differentiation: It produces a dose-dependent prolongation of ECT and TT similar to dabigatran but with a potentially smoother PK profile due to its metabolism (bioconversion to AR-H067637).

  • Status: While effective in PD modulation, development was halted, yet it remains a valuable benchmark for "next-generation" DTI design.

Ximelagatran (The Historical Lesson)

The first oral DTI, withdrawn due to idiosyncratic hepatotoxicity in humans.

  • Canine PD: In dogs, ximelagatran (active form: melagatran) showed 10-50% bioavailability.[7]

  • Relevance: It serves as a toxicological control. When testing new DTIs in dogs, liver enzyme panels (ALT/AST) must be benchmarked against historical ximelagatran data to de-risk hepatotoxicity early.

Summary of Comparative Data
FeatureDabigatran Etexilate AZD0837 Rivaroxaban (Comparator)
Target Thrombin (IIa)Thrombin (IIa)Factor Xa
Canine Bioavailability Low (~6.5%)Moderate (22-52%)High (60-80%)
Primary PD Assay ECT (Linear)ECT (Linear)Anti-Xa (Linear)
Secondary PD Assay dTT (Diluted Thrombin Time)dTT PT (Variable sensitivity)
aPTT Sensitivity Curvilinear (Plateaus)CurvilinearModerate
Thrombin Time (TT) Extreme ProlongationExtreme ProlongationNo Effect

Experimental Protocols: Validating DTI Performance

Trustworthy data generation requires protocols that account for the specific enzymatic kinetics of canine plasma.

Study Design Workflow

The following workflow ensures rigorous PK/PD correlation.

Figure 2: Preclinical PK/PD Workflow

Standardized protocol for assessing oral anticoagulants in canine subjects.

Workflow cluster_sampling Serial Sampling cluster_analysis Dual Analysis Acclimatization Acclimatization (7 Days) Fasting Fasting (12 Hours) Acclimatization->Fasting Dosing Oral Dosing (PO) Fasting->Dosing Sampling Blood Collection (Citrate Tubes) Dosing->Sampling Processing Process to Plasma (2500xg, 15 min) Sampling->Processing Timepoints 0, 0.5, 1, 2, 4, 8, 12, 24 hrs Timepoints->Sampling PK LC-MS/MS (Drug Conc.) Processing->PK PD ECT / dTT Assays (Activity) Processing->PD

Caption: Workflow for correlating plasma concentration (PK) with anticoagulant effect (PD) in dogs.

Protocol: Ecarin Clotting Time (ECT) in Canine Plasma

Why this assay? Ecarin, a metalloprotease from Echis carinatus venom, activates prothrombin to meizothrombin. This reaction is inhibited by DTIs in a 1:1 stoichiometric manner, providing a direct measure of drug activity independent of other factors.

Reagents:

  • Citrated Canine Plasma (Pool or Individual).

  • Ecarin Reagent (e.g., 50 EU/mL stock).

  • CaCl2 (25 mM).

  • DTI Standards (for calibration curve).

Procedure:

  • Preparation: Thaw plasma at 37°C for 5 minutes. Do not vortex vigorously.

  • Calibration: Spike drug-free canine plasma with the DTI to create a standard curve (e.g., 0, 50, 100, 200, 500 ng/mL).

  • Incubation: Mix 50 µL of plasma with 50 µL of assay buffer in a coagulometer cuvette. Incubate at 37°C for 120 seconds.

  • Activation: Add 50 µL of Ecarin reagent.

  • Measurement: Record clotting time (seconds).

  • Validation: Plot Clotting Time vs. Concentration. A valid DTI assay must show linearity (

    
    ) across the therapeutic range.
    
Protocol: Diluted Thrombin Time (dTT)

Why this assay? Standard TT is too sensitive. Diluting the plasma (1:8 or 1:10) allows for measurement of therapeutic levels without "maxing out" the instrument.

Procedure:

  • Dilution: Dilute patient plasma 1:8 with physiological saline or Owren-Koller buffer.

  • Reaction: Add 100 µL diluted plasma to cuvette.

  • Trigger: Add 100 µL Human Thrombin reagent (approx 20 NIH U/mL).

  • Readout: Measure time to clot.

  • Note: Ensure the thrombin source is standardized, as bovine vs. human thrombin can yield slight kinetic differences in canine plasma.

Scientific Interpretation & Causality

The "aPTT Trap"

Many researchers default to aPTT because it is cheap and ubiquitous. However, for DTIs in dogs:

  • Causality: DTIs inhibit free thrombin. The aPTT test relies on the contact activation pathway which eventually generates thrombin. High concentrations of DTI will delay the endpoint, but the relationship is non-linear .

  • Risk: Using aPTT to calculate IC50 or potency often leads to underestimation of the drug's effect at high concentrations (the curve flattens).

  • Recommendation: Use aPTT only for qualitative "on/off" confirmation. Use ECT for quantitative PD modeling.

Species Specificity

Canine coagulation is generally "faster" than human coagulation (shorter baseline PT/aPTT).

  • Implication: Do not use human reference ranges. Always run a concurrent vehicle-treated control group to establish the canine baseline for that specific study day.

References

  • Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Dogs. Cornell University College of Veterinary Medicine. Link

  • Comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban in dogs. Journal of Veterinary Internal Medicine. Link

  • S35972, a direct-acting thrombin inhibitor with high oral bioavailability and antithrombotic efficacy. Journal of Thrombosis and Haemostasis.[4] Link

  • Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate. Clinical Pharmacokinetics. Link

  • Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor. Clinical Pharmacology & Therapeutics. Link

  • Pharmacokinetics and pharmacodynamics of ximelagatran. Thrombosis and Haemostasis. Link

  • Effect of Dabigatran on Clotting Time in the Clotpro Ecarin Clotting Assay. Journal of Clinical Medicine. Link

Sources

Comparative

Precision in Hemostasis: A Guide to Thrombin Time (TT) Reagent Lot Reproducibility

Executive Summary The Thrombin Time (TT) assay is a critical screening tool for the final common pathway of coagulation, measuring the conversion of fibrinogen to fibrin.[1][2] Unlike the Prothrombin Time (PT) or Activat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Thrombin Time (TT) assay is a critical screening tool for the final common pathway of coagulation, measuring the conversion of fibrinogen to fibrin.[1][2] Unlike the Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT), which rely on complex cascades, the TT is a direct enzymatic assay. This simplicity, paradoxically, makes it highly sensitive to reagent composition.

For researchers and drug development professionals, lot-to-lot reproducibility in TT reagents is not merely a supply chain detail—it is a fundamental variable that can alter sensitivity to anticoagulants (e.g., dabigatran, heparin) and fibrinogen anomalies. This guide provides a mechanistic analysis of reagent variability and a self-validating protocol for lot bridging, grounded in CLSI EP26-A standards.

Mechanistic Foundation: The Kinetics of Clotting

To understand reproducibility, one must understand the kinetic dependency of the assay. The TT does not measure a "level" of thrombin; it measures the time required for an exogenous thrombin source to clot patient plasma.[3]

The Inverse Relationship

The clotting time (


) is inversely proportional to the concentration of active thrombin (

) added:

Commercial reagents typically utilize low concentrations of thrombin (1.5 – 5.0 NIH Units/mL) to ensure high sensitivity. A minor deviation in specific activity between lots—caused by lyophilization inconsistencies or source variation—results in a magnified shift in clotting time, particularly in samples with low fibrinogen or presence of inhibitors.

Diagram 1: The Thrombin Time Reaction Pathway

The following diagram illustrates the specific points where reagent variables (ionic strength, thrombin source) impact the readout.

TT_Pathway Reagent Reagent Input (Thrombin Source + Ca2+) Complex Enzyme-Substrate Complex Reagent->Complex Initiation Plasma Patient Plasma (Fibrinogen) Plasma->Complex Fibrinopeptides Fibrinopeptides A & B Cleaved Complex->Fibrinopeptides Proteolysis Monomers Fibrin Monomers Complex->Monomers Polymer Fibrin Polymerization (Protofibrils) Monomers->Polymer Lateral Association Clot Stable Clot (Endpoint) Polymer->Clot Gelation Var_Ionic Variable: Ionic Strength (Affects Opacity/Optical Detection) Var_Ionic->Polymer Var_Source Variable: Thrombin Potency (Bovine vs Human) Var_Source->Reagent

Caption: The TT reaction pathway highlighting critical entry points for reagent lot variability (Thrombin Potency and Ionic Strength).

Comparative Analysis of Reagent Classes

Not all TT reagents are equivalent.[2][3][4][5] The source of thrombin and the formulation state significantly influence lot-to-lot stability.

FeatureBovine Thrombin (Standard)Human ThrombinRecombinant Thrombin
Primary Use Routine screening, Heparin detectionResearch, Specific antibody avoidanceHigh-precision quantification
Lot Variability Risk Moderate. Biological sourcing leads to batch differences in specific activity.Moderate. Similar to bovine; donor pool variations.Low. High purity and consistent specific activity.
Heparin Sensitivity High. Often adjusted by manufacturers to specific NIH U/mL.High.Tunable. Can be high-conc (insensitive) or low-conc (sensitive).[2][6]
Inhibitor Sensitivity Sensitive to Dabigatran/Argatroban.[3]Sensitive to Dabigatran/Argatroban.[3]Sensitive.[4]
Stability (Reconstituted) ~48 hrs (RT) / 7 days (2-8°C).[7][8]Similar to bovine.[9][10]Often shorter stability; check IFU.
Interference Bovine antibodies (rare in modern assays).None.None.

Expert Insight: For longitudinal drug development studies, Recombinant Thrombin is preferred due to its superior lot-to-lot consistency. However, for routine clinical screening where cost is a factor, Bovine Thrombin is standard, necessitating rigorous lot bridging protocols.

Protocol: Lot-to-Lot Verification (The "Bridge")

Do not rely solely on Quality Control (QC) material for lot verification. QC materials often lack the specific matrix interferents (e.g., paraproteins, varying fibrinogen isoforms) found in patient samples.

Objective: Confirm that the New Lot (NL) yields results clinically equivalent to the Current Lot (CL). Guideline Reference: Adapted from CLSI EP26-A [1].

Step 1: Sample Selection

Select 20 patient samples covering the Analytical Measurement Range (AMR):

  • 5 Normal Samples: (TT: 15–20 sec)

  • 5 Therapeutic Samples: (e.g., UFH or LMWH trace, TT: 25–50 sec)

  • 5 Hypofibrinogenemic Samples: (Low fibrinogen prolongs TT, TT: >40 sec)

  • 5 Interference Checks: (Lipemic or hemolyzed, if optical detection is used)

Step 2: Experimental Workflow

Run all samples on the Current Lot (CL) and New Lot (NL) within a 4-hour window to minimize sample degradation.

Diagram 2: Lot Verification Workflow

Lot_Validation Start Start Lot Verification Select Select 20 Patient Samples (Normal, Heparin, Low Fibrinogen) Start->Select Run_CL Run on Current Lot (CL) (Reference) Select->Run_CL Run_NL Run on New Lot (NL) (Test) Select->Run_NL Calc Calculate % Difference ((NL - CL) / CL) * 100 Run_CL->Calc Run_NL->Calc Decision Is Mean Bias < 10%? Calc->Decision Pass Lot Accepted Update Reference Ranges if needed Decision->Pass Yes Fail Lot Rejected Contact Manufacturer Decision->Fail No

Caption: Step-by-step workflow for verifying new reagent lots using patient samples, ensuring clinical equivalence.

Data Analysis & Acceptance Criteria

Scientific integrity requires statistical validation, not just "eyeballing" the data.

Calculate Bias

For each sample


, calculate the percent difference:


Bland-Altman Analysis

Plot the difference (


) against the average (

). This reveals if the bias is constant or proportional (e.g., does the new lot only deviate at high clotting times?).
Acceptance Criteria
  • General Coagulation: Bias within ±10% is generally accepted for screening assays [2].

  • High Sensitivity: For drug trials monitoring Direct Thrombin Inhibitors (DTIs), a tighter bias (±5-7% ) may be required to maintain dosage accuracy.

Troubleshooting & Optimization

If a new lot fails verification:

  • Check Reconstitution: Ensure the lyophilized thrombin reached room temperature before adding water. Cold reconstitution can lead to incomplete solubilization and lower activity (prolonged times).

  • Ionic Strength Mismatch: If the new lot produces consistently more opaque clots (higher optical density), the buffer ionic strength may have changed. This affects optical coagulometers more than mechanical ones [3].

  • Instrument Factor: Some analyzers allow an "ISI-like" adjustment for TT. Avoid this if possible. It is better to reject a deviant lot than to apply a mathematical correction factor that masks reagent instability.

References

  • Clinical and Laboratory Standards Institute (CLSI). User Evaluation of Between-Reagent Lot Variation; Approved Guideline. EP26-A. Wayne, PA: CLSI; 2013.

  • International Council for Standardization in Haematology (ICSH). Guidance for New Lot Verification of Coagulation Reagents, Calibrators, and Controls. Int J Lab Hematol. 2024.[4]

  • Kurniawan, N. A., et al. Buffers Strongly Modulate Fibrin Self-Assembly into Fibrous Networks.[11] Langmuir. 2017; 33(39): 10077-10082.

  • Sysmex Corporation. Thrombin Time Reagent Instructions for Use (IFU).

  • Favaloro, E. J., et al. Coagulation Assays: The Thrombin Time. Methods Mol Biol. 2017.

Sources

Safety & Regulatory Compliance

Safety

Atecegatran proper disposal procedures

Atecegatran Metoxil (AZD0837) Disposal and Decontamination Guide: Operational Protocols for Laboratory Safety As a Senior Application Scientist, I recognize that handling investigational active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Atecegatran Metoxil (AZD0837) Disposal and Decontamination Guide: Operational Protocols for Laboratory Safety

As a Senior Application Scientist, I recognize that handling investigational active pharmaceutical ingredients (APIs) requires more than just following a safety data sheet—it requires a mechanistic understanding of the compound to ensure environmental compliance and laboratory safety.

Atecegatran metoxil (AZD0837) is an investigational oral direct thrombin inhibitor [1]. While its pharmacological profile is well-documented in cardiovascular research, its chemical structure presents specific logistical challenges for waste management. Because the molecule contains both a difluoromethoxy group and a chlorophenyl ring, it must be strictly managed as a halogenated organic compound [2]. Improper disposal or low-temperature incineration of halogens can synthesize highly toxic polychlorinated dibenzodioxins (PCDDs) and release corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases [3].

This guide provides the causality-driven, step-by-step operational workflows required to safely manage, decontaminate, and dispose of Atecegatran metoxil in laboratory and drug development settings.

Physicochemical Hazard Profile

Understanding the quantitative data of Atecegatran metoxil is the first step in designing a self-validating disposal system. The presence of halogens and the compound's lipophilicity directly dictate our choice of waste streams and decontamination solvents.

PropertyValueOperational Implication
Compound Name Atecegatran metoxil (AZD0837)Investigational API; handle with high-potency API (HPAPI) precautions.
Molecular Formula C22H23ClF2N4O5Contains halogens; strictly dictates routing to halogenated waste streams.
Molecular Weight 496.90 g/mol High molecular weight and low volatility minimize inhalation risk unless aerosolized as a dry powder.
Halogen Content 1 Chlorine, 2 Fluorine atomsMandates high-temperature incineration (>1100°C) equipped with alkaline wet scrubbers.
Solubility Soluble in DMSO, Ethanol; Poor in WaterRequires organic co-solvents (e.g., 70% EtOH) for effective surface decontamination.

Waste Segregation Workflow

The following logical workflow illustrates the mandatory routing of Atecegatran waste. By mapping the physical state of the waste to its terminal destruction method, we prevent cross-contamination of non-halogenated waste streams, which would otherwise trigger costly regulatory penalties and environmental hazards.

AtecegatranDisposal Start Atecegatran Waste Generation Solid Solid Waste (Powder, Pills) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid Consumables Contaminated Consumables (PPE) Start->Consumables Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct API Liquid->Halogenated DMSO/EtOH Solvents Consumables->Halogenated Gross Contamination Biohazard Trace Chem/Biohazard (In Vivo Assays) Consumables->Biohazard Biological Contact Incineration High-Temp Incineration (>1100°C) with Acid Gas Scrubbers Halogenated->Incineration Generates HCl/HF Biohazard->Incineration Autoclave & Destroy

Figure 1: Decision tree for the segregation and disposal of Atecegatran metoxil laboratory waste.

Step-by-Step Operational Protocols

Protocol A: Routine Laboratory Waste Segregation

Causality Check: Even if Atecegatran is dissolved in a non-halogenated solvent (like 100% DMSO), the presence of the API's chlorine and fluorine atoms requires the entire mixture to be classified and treated as halogenated waste.

  • Matrix Identification: Determine the physical state of the waste (solid API, DMSO stock solution, or contaminated pipette tips).

  • Containment: Pour liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Do not mix with strong acids or oxidizing agents, as this can trigger exothermic degradation of the azetidine ring.

  • Explicit Labeling: Label the container immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Fluorinated/Chlorinated API (Atecegatran) and [Insert Solvent Name]".

  • Storage: Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), away from direct UV light and heat sources.

  • System Validation: Verify that the liquid level does not exceed 80% of the container's capacity to account for vapor expansion.

Protocol B: Spill Response and Surface Decontamination

Causality Check: Because Atecegatran metoxil is highly lipophilic, applying pure water to a spill will merely spread the API across the benchtop without dissolving it. Utilizing a co-solvent breaks the surface tension and fully solubilizes the compound, allowing it to be lifted efficiently.

  • Isolation & PPE: Evacuate the immediate area. Don appropriate PPE: double nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator if dry powder is aerosolized.

  • Co-Solvent Application (For Solids): Do not sweep dry powder, which generates inhalation hazards. Gently mist the spill with a 70% Ethanol or Isopropanol solution to collapse airborne particulates and begin solubilizing the API.

  • Absorption: Encircle the spill with chemical absorbent booms. Cover the area with inert absorbent pads (for liquids) or vermiculite.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, puncture-resistant hazardous waste container.

  • Secondary Wash: Wash the decontaminated surface with a fresh application of 70% Ethanol, wiping from the outside of the spill toward the center. Follow this with a standard laboratory detergent and water wash to remove any remaining solvent residue.

  • System Validation: Inspect the surface under ambient light at an oblique angle. The absence of crystalline residue or solvent streaks confirms complete API removal. Treat all cleanup materials as Halogenated Solid Waste.

Regulatory & Environmental Compliance

To ensure full compliance with environmental protection standards, all Atecegatran waste must be handed over to a certified hazardous waste vendor capable of high-temperature rotary kiln incineration [3].

Why is this required? Standard incineration operates at temperatures too low to break the robust carbon-halogen bonds found in Atecegatran's difluoromethoxy and chlorophenyl groups. This incomplete combustion leads to the synthesis of dioxins. High-temperature incineration (>1100°C / 2012°F) ensures the complete destruction of the carbon backbone. Furthermore, the facility must be equipped with alkaline wet scrubbers to instantly neutralize the highly corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases generated during the thermal destruction of the halogens, preventing acid rain and atmospheric toxicity.

References

  • PubChem . "Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205". National Institutes of Health (NIH). Available at:[Link]

  • Global Substance Registration System (GSRS) . "ATECEGATRAN METOXIL". U.S. Food and Drug Administration (FDA). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". National Service Center for Environmental Publications (NEPIS). Available at:[Link]

Handling

Advanced Laboratory Safety and Handling Guide: Atecegatran

As drug development pushes toward more potent targeted therapies, the operational paradigms for handling Active Pharmaceutical Ingredients (APIs) must evolve from basic compliance to engineered risk mitigation. Atecegatr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes toward more potent targeted therapies, the operational paradigms for handling Active Pharmaceutical Ingredients (APIs) must evolve from basic compliance to engineered risk mitigation. Atecegatran metoxil (AZD0837) and its active biotransformation product, AR-H067637, represent a class of highly potent direct thrombin inhibitors[1][2].

This guide provides researchers and scientists with the definitive, step-by-step operational and logistical framework required to handle Atecegatran safely. By understanding the mechanistic causality behind these safety protocols, laboratories can build self-validating workflows that protect personnel while ensuring experimental integrity.

Operational Causality: The Pharmacological Hazard

Atecegatran metoxil is an oral anticoagulant prodrug that converts in vivo to AR-H067637, which selectively and reversibly inhibits thrombin (Factor IIa)[1]. Because it directly disrupts the coagulation cascade by preventing the conversion of fibrinogen to fibrin, accidental occupational exposure presents a severe systemic hemorrhage risk.

When handling Atecegatran in its dry powder form (often as a TFA salt or metoxil prodrug), the primary vector for accidental exposure is the inhalation of aerosolized micro-particulates during gravimetric transfer, followed by dermal absorption if the compound is dissolved in permeation-enhancing solvents like DMSO.

Mechanism F10a Factor Xa Prothrombin Prothrombin (Factor II) F10a->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Atecegatran Atecegatran (AR-H067637) Atecegatran->Thrombin Direct Inhibition

Figure 1: Mechanism of action of Atecegatran (AR-H067637) inhibiting Thrombin (Factor IIa).

Quantitative Risk Assessment

To design an appropriate safety protocol, we must analyze the compound's pharmacokinetic data. The rapid absorption and prolonged half-life dictate that any exposure is a time-critical medical emergency.

Table 1: Quantitative Pharmacological & Physicochemical Data of Atecegatran

PropertyValueOperational & Safety Implication
Molecular Weight ~580.9 g/mol [3]Small molecule; high dermal permeability risk, especially when handled in organic solvents.
Oral Bioavailability 22% - 55%[4]High risk of systemic absorption upon accidental ingestion or mucociliary clearance of inhaled dust.
Plasma Half-Life (

)
9 - 14 hours[4]Prolonged anticoagulant effect post-exposure; requires extended medical monitoring.
Peak Plasma Time (

)
~1.5 hours[4]Rapid onset of action; emergency medical response must be immediate following any exposure event.

Personal Protective Equipment (PPE) Matrix

Because Atecegatran acts as a High-Potency Active Pharmaceutical Ingredient (HPAPI), standard benchtop PPE is insufficient. The following matrix outlines the required gear and the scientific causality behind each choice.

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-layered Nitrile Gloves (Extended Cuff)Atecegatran dissolved in DMSO can rapidly permeate single-layer gloves. Double gloving allows immediate removal of the outer layer if contaminated, preserving the inner barrier.
Body Protection Disposable Tyvek Suit or Poly-coated Lab CoatWoven cotton lab coats trap aerosolized API dust, creating a chronic exposure hazard. Poly-coated materials repel particulates and are easily disposed of as hazardous waste.
Respiratory N95/P100 Respirator or PAPRRequired only if handling powder outside of a Ventilated Balance Enclosure (VBE). Prevents inhalation of micro-particulates that can enter the bloodstream via alveolar gas exchange.
Eye Protection Chemical Splash GogglesPrevents ocular absorption of aerosolized dust or accidental solvent splashes.

Step-by-Step Operational Workflow: Gravimetric Weighing & Solubilization

To prevent aerosolization, the handling of Atecegatran must follow a closed-loop, self-validating methodology. Never transfer dry powder between open vessels outside of primary containment.

Phase 1: Preparation and Containment
  • Establish Containment: Ensure the Ventilated Balance Enclosure (VBE) or Isolator is functioning with an inward face velocity of at least 0.4–0.5 m/s.

  • Don PPE: Equip base PPE (inner gloves, Tyvek coat, goggles).

  • Pre-Weighing Setup: Place the sealed Atecegatran vial, a tared target vial, spatulas, and the reconstitution solvent (e.g., DMSO) inside the VBE.

  • Don Outer Gloves: Put on the second pair of extended-cuff nitrile gloves before handling the API vial.

Phase 2: In-Situ Solubilization (Self-Validating Protocol)
  • Initial Tare: Weigh the empty target vial with its septum cap and record the mass (

    
    ).
    
  • Powder Transfer: Carefully transfer the desired mass of Atecegatran powder into the target vial. Seal the vial and record the new mass (

    
    ). The powder mass is 
    
    
    
    .
  • In-Situ Dissolution: Do not remove the vial from the VBE. Using a syringe, inject the calculated volume of solvent directly through the septum of the sealed target vial to achieve the desired molarity.

  • Validation Check: Re-weigh the sealed vial (

    
    ). The final mass must exactly equal 
    
    
    
    plus the theoretical mass of the injected solvent (Volume × Density). Causality: This closed-mass balance ensures zero material was lost to the environment as aerosolized dust, validating the integrity of the transfer.
Phase 3: Decontamination
  • Wipe Down: While still wearing outer gloves, wipe down the exterior of the sealed target vial and the analytical balance with a pad dampened in 50% Ethanol/Water.

  • Doffing: Remove the outer gloves inside the VBE and dispose of them in the designated HPAPI waste bin.

  • Safe Removal: The sealed, surface-decontaminated vial containing the liquid Atecegatran solution can now be safely removed from the VBE for downstream assays.

Workflow Step1 1. Don Base PPE (Tyvek, N95, Inner Gloves) Step2 2. Transfer to Containment (VBE / Isolator) Step1->Step2 Step3 3. Don Outer Gloves (Extended Cuff Nitrile) Step2->Step3 Step4 4. In-Situ Solubilization (Closed-Mass Balance) Step3->Step4 Step5 5. Surface Decontamination (EtOH / Water Wipe) Step4->Step5 Step6 6. Hazardous Waste Disposal (Seal & Incinerate) Step5->Step6

Figure 2: Sequential self-validating safety workflow for handling Atecegatran.

Spill Containment and Disposal Plan

In the event of an Atecegatran powder spill, traditional cleaning methods (like sweeping) will aerosolize the potent anticoagulant, drastically increasing inhalation risk. Execute the following targeted remediation plan:

  • Isolate and Alert: Immediately halt work, step back from the spill, and alert laboratory personnel to avoid the area.

  • Solvent Dampening (No Sweeping): Cover the spilled powder gently with absorbent laboratory pads. Carefully pour a solubilizing mixture (e.g., 50% Ethanol/Water) over the pads. Causality: Wetting the powder dissolves the API into the pad, completely eliminating the risk of aerosolization.

  • Chemical Degradation: Once the powder is absorbed, wipe the underlying surface with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse. Oxidative degradation is highly effective at neutralizing small-molecule APIs.

  • Waste Segregation: Place all contaminated pads, wipes, and outer gloves into a clearly labeled, sealable HPAPI biohazard bag.

  • Final Disposal: Route the sealed waste container for high-temperature incineration. Atecegatran must never be disposed of in standard aqueous waste streams or municipal trash[5].

References

  • ClinicalTrials.gov - Safety and Occupational Hazard Guidelines for Clinical Trials. Source: clinicaltrials.gov. URL: [Link]

  • Weitz, J. I. et al. - New Antithrombotic Drugs. Source: PMC - NIH. URL:[Link]

Sources

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